molecular formula C17H12N2O2 B1358628 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile CAS No. 330792-69-3

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

货号: B1358628
CAS 编号: 330792-69-3
分子量: 276.29 g/mol
InChI 键: IRVRZQLHMPWLLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVRZQLHMPWLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220892
Record name 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330792-69-3
Record name 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330792-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, with CAS number 330792-69-3, is a nitrile compound of significant interest in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group, contributes to its notable biological activities.[1] This compound has been identified as a potent inhibitor of several protein kinases, playing a crucial role in cell signaling pathways related to cell proliferation, differentiation, and survival.

Preliminary studies have highlighted its potential as an antitumor agent, particularly in the context of colorectal cancer and glioblastoma.[1] It has been shown to inhibit key enzymes such as Platelet-Derived Growth Factor Receptor (PDGFR), Proline-rich Tyrosine Kinase 2 (PYK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting these kinases, this compound can induce apoptosis, inhibit cell proliferation and migration, and suppress tumor growth.

This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological activities of this compound, intended to support researchers and professionals in the fields of drug discovery and development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the physical data are predicted values due to the limited availability of experimentally determined data in public literature.

PropertyValueReference
IUPAC Name 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile[2]
Synonyms Tyrphostin A9[3]
CAS Number 330792-69-3[2]
Molecular Formula C₁₇H₁₂N₂O₂[2]
Molecular Weight 276.29 g/mol [2]
Appearance Solid
Boiling Point 471.1 ± 45.0 °C (Predicted)[3]
Density 1.199 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in common organic solvents like ethanol and dichloromethane (estimated). Low solubility in water (estimated).[4]
Melting Point Not available

Biological Activity and Quantitative Data

This compound has demonstrated significant inhibitory activity against several key protein kinases implicated in cancer progression. The following table summarizes the available quantitative data on its biological activity.

TargetAssayCell LineIC₅₀ / EC₅₀Reference
PDGFRKinase Inhibition-IC₅₀ = 500 nM[3]
EGFRKinase Inhibition-EC₅₀ = 48.5 nM[3]
VEGFR-2Kinase Inhibition-EC₅₀ = 28.2 nM[3]

Experimental Protocols

Synthesis of this compound

The following protocol is based on a general synthesis method and should be optimized for specific laboratory conditions.

Materials:

  • 4-phenoxybenzoyl chloride

  • Malononitrile

  • Sodium hydride (80% dispersion in paraffin)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Dioxane

  • Saturated sodium bicarbonate solution

  • Dimethyl sulfate

  • Methyl tert-butyl ether

  • Anhydrous magnesium sulfate

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • Reaction of 4-phenoxybenzoyl chloride and Malononitrile:

    • In a three-neck flask, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride to 100 mL of anhydrous THF.

    • Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of THF to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2 hours.

    • After 2 hours, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid.

  • Methylation:

    • Dissolve the solid obtained in the previous step in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.

    • Add 37.8 g (0.3 mol) of dimethyl sulfate to the mixture.

    • Heat the reaction mixture to 80 °C.

    • After the reaction is complete, stir at 90 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Add 400 mL of deionized water to the reaction mixture and extract three times with methyl tert-butyl ether.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Remove the solvent by concentration under reduced pressure.

    • Recrystallize the crude product from methanol to yield the final product as a white solid.

General Protocol for Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against protein kinases like PYK2, EGFR, and VEGFR-2. Specific conditions may need to be optimized for each kinase.

Materials:

  • Purified recombinant kinase (e.g., PYK2, EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or DMSO (vehicle control).

    • Add the kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Determine the IC₅₀ or EC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

PYK2/EGFR-ERK Signaling Pathway Inhibition

This compound has been shown to attenuate glioblastoma growth by suppressing the PYK2/EGFR-ERK signaling pathway. The diagram below illustrates the key components of this pathway and the inhibitory action of the compound.

PYK2_EGFR_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS recruits PYK2 PYK2 cSrc c-Src PYK2->cSrc activates PYK2->Grb2_SOS recruits cSrc->EGFR transactivates cSrc->PYK2 activates ERK ERK1/2 Grb2_SOS->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Compound 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Compound->EGFR Compound->PYK2

Caption: Inhibition of the PYK2/EGFR-ERK signaling pathway.

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Materials: - 4-phenoxybenzoyl chloride - Malononitrile - Sodium Hydride - Anhydrous THF Reaction1 Step 1: Reaction in THF (Room Temperature, 2h) Start->Reaction1 Workup1 Step 2: Acidic Workup & Extraction (1M HCl, Ethyl Acetate) Reaction1->Workup1 SolidIntermediate Solid Intermediate Workup1->SolidIntermediate Reaction2 Step 3: Methylation (Dimethyl Sulfate, Dioxane/NaHCO3, 80-90°C, 3h) SolidIntermediate->Reaction2 Workup2 Step 4: Aqueous Workup & Extraction (Water, Methyl tert-butyl ether) Reaction2->Workup2 Purification Step 5: Purification (Recrystallization from Methanol) Workup2->Purification FinalProduct Final Product: 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Purification->FinalProduct

References

Technical Summary of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS: 330792-69-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a complex organic compound primarily recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] This technical summary provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and discusses its known associations with significant therapeutic agents. While preliminary research suggests potential for broader biological activity, including antitumor and antimicrobial properties, this molecule is most prominently documented as a precursor and impurity in the manufacturing of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and Zanubrutinib.[2][3][4][5] This document aims to serve as a foundational resource for researchers and professionals in medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 330792-69-3[1][2][3][6][7][8][9]
Molecular Formula C₁₇H₁₂N₂O₂[1][2][6][8][9]
Molecular Weight 276.29 g/mol [1][2][9]
IUPAC Name 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile[2]
Synonyms 1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene, Zanubrutinib Impurity 5
Appearance Light yellow to yellow solid
Purity ≥97% to ≥98%[6][8]
Boiling Point 471.1±45.0 °C (Predicted)
Density 1.199±0.06 g/cm³ (Predicted)
Storage 2-8°C or 4°C for long-term storage[6]
SMILES COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2[2]
InChI InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3[2]
Topological Polar Surface Area (TPSA) 66.04 Ų[6]
logP 3.88356[6]

Synthesis Protocol

The synthesis of this compound is a multi-step process. A common and effective method is detailed below, based on established chemical literature.[10]

Materials and Reagents:
  • Malononitrile

  • Sodium hydride (80% dispersion in paraffin)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Phenoxybenzoyl chloride

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dioxane

  • Saturated sodium bicarbonate solution

  • Dimethyl sulfate

  • Methyl tert-butyl ether

  • Methanol (for recrystallization)

Experimental Procedure:
  • Step 1: Reaction of Malononitrile and 4-Phenoxybenzoyl Chloride

    • To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride (80% dispersed in paraffin) in 100 mL of freshly treated anhydrous tetrahydrofuran.[10]

    • Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.[10]

    • Allow the reaction to proceed for 2 hours at room temperature.[10]

    • Quench the reaction by adding 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.[10]

    • Extract the product three times with ethyl acetate.[10]

  • Step 2: Methylation

    • Combine the organic phases from the previous step, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid.[10]

    • Dissolve the resulting solid in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.[10]

    • Add 37.8 g (0.3 mol) of dimethyl sulfate to the solution.[10]

    • Heat the reaction mixture to 80°C and then stir at 90°C for 3 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • After the reaction is complete, add 400 mL of deionized water and extract the product three times with methyl tert-butyl ether.[10]

    • Combine the organic phases and dry over anhydrous sodium sulfate.[10]

    • Remove the solvent by concentration under reduced pressure.[10]

    • Recrystallize the crude product from methanol to yield the final product, this compound, as a white solid. The reported yield is 17.6 g (63.8%).

Biological Significance and Potential Applications

Role as a Pharmaceutical Intermediate

The primary documented role of this compound is as a crucial intermediate in the synthesis of several pharmaceutical compounds.[1] It is cited as a related compound and impurity in the manufacturing of Zanubrutinib and Ibrutinib, both of which are potent inhibitors of Bruton's tyrosine kinase (BTK).[3][4][5][11] BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for various B-cell malignancies.[4][11]

Hypothesized Signaling Pathway Involvement

Given its role as a precursor to BTK inhibitors, it is plausible that this compound could be structurally optimized to interact with components of the BTK signaling pathway. The diagram below illustrates a simplified representation of the BTK signaling cascade, which is a key pathway in B-cell activation, proliferation, and survival. While this compound itself is not a known BTK inhibitor, its core structure is relevant to the development of molecules that target this pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR Activation Ibrutinib Ibrutinib/ Zanubrutinib Ibrutinib->BTK Inhibits Intermediate 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile (Precursor) Intermediate->Ibrutinib Is a precursor to

Hypothesized relevance to the BTK signaling pathway.
Potential for Further Research

Preliminary reports suggest that this compound may possess inherent antitumor and antimicrobial properties.[2] However, there is a lack of published, peer-reviewed studies that quantify these activities or elucidate the mechanisms of action. The structural motifs within the molecule, including the malononitrile group, are known to be present in various biologically active compounds, suggesting that this molecule could serve as a scaffold for the development of novel therapeutic agents.[2] Further investigation into its biological effects is warranted to explore its full potential beyond its current role as a synthetic intermediate.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized organic compound with a primary, established role as a key intermediate in the synthesis of BTK inhibitors. Its chemical properties and a reliable synthesis protocol are well-documented. While its potential as a standalone bioactive molecule is suggested, further in-depth research is required to substantiate these claims and to understand its mechanism of action and potential therapeutic applications. This summary provides a solid foundation for any researcher or drug development professional interested in this compound, either as a synthetic building block or as a starting point for new discovery efforts.

References

An In-depth Technical Guide to the Molecular Structure of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a nitrile compound of interest in medicinal chemistry and material science. It details the molecule's structural identifiers, physicochemical properties, and a literature-derived synthesis protocol. The guide also discusses its known biological activities and potential applications, serving as a resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams.

Molecular Identification and Physicochemical Properties

This compound, with the chemical formula C17H12N2O2, is an organic compound featuring a complex arrangement of a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group.[1][2] Its systematic IUPAC name is 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile.[1] The compound is recognized for its potential as a drug intermediate and its unique chemical properties that make it a subject of research.[1][3]

Table 1: Chemical Identifiers

Identifier Value
Molecular Formula C17H12N2O2[1][2][4][5][6]
Molecular Weight 276.29 g/mol [1][2][4][5][6]
IUPAC Name 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile[1][2][4]
CAS Number 330792-69-3[1][4][5]
SMILES COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2[1][2][4]
InChI InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3[1][2][4]

| InChI Key | IRVRZQLHMPWLLY-UHFFFAOYSA-N[1][2][4][6] |

Table 2: Physicochemical Properties

Property Value
Physical Form Solid[6]
Boiling Point 471.1 ± 45.0 °C at 760 mmHg (Predicted)[5]
Density 1.199 ± 0.06 g/cm³ (Predicted)[5]

| Storage Conditions | Sealed in a dry environment at 2-8°C[6][7] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step chemical reaction process.[1] A common pathway involves the reaction of malononitrile and 4-phenoxybenzoyl chloride, followed by methylation.[8]

Experimental Protocol

The following protocol is adapted from a literature method for the synthesis of this compound.[8]

  • Initial Reaction Setup: To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Acyl Chloride: Under constant stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of THF to the reaction mixture.

  • Reaction and Quenching: Allow the reaction to proceed at room temperature for 2 hours. Afterwards, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

  • Extraction: Perform three extractions of the mixture with ethyl acetate. Combine the organic phases.

  • Methylation: Dry the combined organic phases over anhydrous magnesium sulfate and concentrate to yield a solid. Dissolve this solid in a mixture of 150 mL of dioxane and 50 mL of a saturated sodium bicarbonate solution. Add 37.8 g (0.3 mol) of dimethyl sulfate.

  • Heating and Final Workup: Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC).

  • Final Extraction and Purification: After the reaction is complete, add 400 mL of deionized water and extract the product three times with methyl tert-butyl ether. Combine the organic phases and dry them over anhydrous sodium sulfate.

  • Recrystallization: Remove the solvent by concentration under reduced pressure. Recrystallize the resulting crude product from methanol to obtain the final white solid product.[8]

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Workflow for the synthesis of this compound. cluster_reactants Reactants cluster_process Process Malononitrile Malononitrile Step1 1. Reaction in THF Malononitrile->Step1 Sodium Hydride Sodium Hydride Sodium Hydride->Step1 4-Phenoxybenzoyl Chloride 4-Phenoxybenzoyl Chloride 4-Phenoxybenzoyl Chloride->Step1 Dimethyl Sulfate Dimethyl Sulfate Step3 3. Methylation in Dioxane/NaHCO3 Dimethyl Sulfate->Step3 Step2 2. Acid Workup & Extraction Step1->Step2 Step2->Step3 Step4 4. Final Extraction & Purification Step3->Step4 Product Final Product: 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Step4->Product

Spectroscopic and Structural Analysis

The molecular structure of this compound is defined by its key functional groups: the malononitrile moiety, which allows for nucleophilic substitution reactions, and the methoxy and phenoxy groups, which can undergo electrophilic aromatic substitution.[1] While specific spectral data from experimental analyses are not widely published, the expected characteristics can be inferred from the known properties of these functional groups.

Table 3: Expected Spectroscopic Characteristics

Technique Functional Group Expected Characteristics
FTIR Nitrile (C≡N) Strong, sharp absorption band around 2220-2260 cm⁻¹
Ether (Ar-O-C) Stretching vibration in the 1200-1275 cm⁻¹ region
Alkene (C=C) Stretching vibration around 1620-1680 cm⁻¹
Aromatic Ring C-H stretching > 3000 cm⁻¹, C=C ring stretching at ~1450-1600 cm⁻¹
¹H NMR Methoxy (-OCH₃) Singlet peak expected around 3.5-4.0 ppm
Aromatic (Ar-H) Multiple signals in the 6.8-7.8 ppm range
¹³C NMR Nitrile (-CN) Signal expected in the 115-125 ppm region
Aromatic Carbons Multiple signals between 110-160 ppm
Methoxy Carbon Signal expected around 50-60 ppm

| Mass Spec. | Molecular Ion (M⁺) | Expected peak at m/z ≈ 276.29, corresponding to the molecular weight |

Biological Activity and Research Applications

Preliminary research indicates that this compound possesses notable biological activities, including potential antitumor and antimicrobial properties.[1] Its structural features are believed to facilitate interactions with specific biological targets like enzymes or receptors, making it a valuable lead compound for further investigation in drug development.[1]

Interaction studies, often employing techniques such as molecular docking and binding assays, are crucial for elucidating its mechanism of action and therapeutic potential.[1] Beyond pharmaceuticals, its unique chemical structure is also being explored for applications in material science and as a key intermediate in more complex organic syntheses.[1]

Logical Relationship Diagram

Research_Application_Flow Figure 2: Logical flow from synthesis to potential applications. cluster_dev Development & Study cluster_app Potential Applications Compound 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Synthesis Synthesis & Characterization Compound->Synthesis Material Material Science Compound->Material Organic Organic Synthesis Intermediate Compound->Organic Interaction Interaction Studies (e.g., Molecular Docking) Synthesis->Interaction Activity Biological Activity Screening Synthesis->Activity Pharma Pharmaceutical Development (Antitumor, Antimicrobial) Interaction->Pharma Activity->Pharma

References

An In-Depth Technical Guide to 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile is a nitrile compound with the chemical formula C₁₇H₁₂N₂O₂. Its structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, has drawn interest for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, synthesis, and reported biological activities. While preliminary data suggests potential as an antitumor and antimicrobial agent, a notable scarcity of in-depth, publicly available research, including quantitative data and detailed experimental protocols, currently limits a full understanding of its therapeutic potential.

Chemical Identity and Properties

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile is the systematically assigned IUPAC name for the compound more commonly known as 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile.[1] Key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile[1]
CAS Number 330792-69-3[1]
Molecular Formula C₁₇H₁₂N₂O₂[1]
Molecular Weight 276.29 g/mol [1]
Canonical SMILES COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2[1]
InChI Key IRVRZQLHMPWLLY-UHFFFAOYSA-N[1]

Synthesis

Logical Synthesis Workflow

The synthesis can be logically broken down into two key stages: the formation of the phenoxyphenyl precursor and the subsequent condensation with malononitrile.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Formation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Phenoxybenzaldehyde 4-Phenoxybenzaldehyde 4-Hydroxybenzaldehyde->4-Phenoxybenzaldehyde Williamson Ether Synthesis Intermediate_1 Intermediate_1 4-Phenoxybenzaldehyde->Intermediate_1 Methylation Target_Compound 2-[methoxy-(4-phenoxyphenyl) methylidene]propanedinitrile Intermediate_1->Target_Compound Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Target_Compound

Caption: Logical workflow for the synthesis of the target compound.

Conceptual Experimental Protocol

Step 1: Synthesis of 4-Phenoxybenzaldehyde This step would likely involve a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a phenyl halide in the presence of a base.

Step 2: Methylation of the Aldehyde The resulting 4-phenoxybenzaldehyde would then be methylated. This could potentially be achieved through various methods, though a specific protocol for this substrate is not documented.

Step 3: Knoevenagel Condensation The final step would be a Knoevenagel condensation between the methylated aldehyde intermediate and malononitrile, typically catalyzed by a weak base, to yield 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile.

Biological Activity and Potential Applications

Preliminary information suggests that 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile may possess antitumor and antimicrobial properties.[1] It is also cited as a potential drug intermediate.[1] However, a thorough review of scientific databases reveals a lack of specific studies that provide quantitative data, such as IC₅₀ values for anticancer activity or Minimum Inhibitory Concentration (MIC) values for antimicrobial effects.

The biological activity of this compound is hypothesized to stem from its unique chemical structure, which combines a methoxy group, a phenoxyphenyl group, and a malononitrile moiety.[1] These functional groups can participate in various interactions with biological macromolecules.

Hypothesized Mechanism of Action

While no specific signaling pathways have been elucidated for this compound, a logical workflow for investigating its potential anticancer mechanism can be proposed.

Anticancer_Investigation_Workflow Compound 2-[methoxy-(4-phenoxyphenyl) methylidene]propanedinitrile Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) Compound->Cell_Lines Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Viability_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Viability_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Analysis of Key Signaling Proteins (e.g., Akt, MAPK, p53) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Pathway_Elucidation Signaling Pathway Elucidation Western_Blot->Pathway_Elucidation

Caption: Proposed workflow for investigating anticancer mechanism.

Data Presentation

Due to the absence of specific quantitative data in the public domain for 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile, the following tables are presented as templates for future research and data organization.

Table 1: In Vitro Anticancer Activity (Template)

Cell LineCompound Concentration (µM)% InhibitionIC₅₀ (µM)
e.g., MCF-7
e.g., A549
e.g., HeLa

Table 2: Antimicrobial Activity (Template)

Microbial StrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
e.g., S. aureus
e.g., E. coli
e.g., C. albicans

Conclusion and Future Directions

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile presents an interesting scaffold for potential drug discovery. However, the current body of publicly available scientific literature is insufficient to fully assess its therapeutic potential. To advance the understanding of this compound, future research should focus on:

  • Detailed Synthesis and Characterization: Publication of a robust and reproducible synthetic protocol with complete spectral characterization.

  • Systematic Biological Screening: Comprehensive in vitro and in vivo studies to quantify its anticancer and antimicrobial activities against a broad range of cell lines and pathogens.

  • Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and signaling pathways affected by the compound.

Such studies are crucial to bridge the existing knowledge gap and determine if 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile or its derivatives can be developed into viable therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document details the experimental protocol, reaction mechanism, and physical and chemical properties of the reactants and the final product.

Overview of the Synthesis Pathway

The primary and most direct synthesis of this compound is a two-step process. The synthesis commences with the acylation of malononitrile using 4-phenoxybenzoyl chloride in the presence of a strong base. This is followed by the O-methylation of the resulting intermediate to yield the final product. This pathway is efficient and provides a good yield of the target molecule.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting materials and the final product is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
4-Phenoxybenzoyl chloride C₁₃H₉ClO₂232.66--136 (3.2 mmHg)[1]
Malononitrile C₃H₂N₂66.06Colorless or white solid[2]30-32[2]220[2]
This compound C₁₇H₁₂N₂O₂276.29White solid--

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials and Reagents
  • Malononitrile

  • Sodium hydride (80% dispersion in paraffin)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Phenoxybenzoyl chloride

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Dioxane

  • Saturated sodium bicarbonate solution

  • Dimethyl sulfate

  • Methyl tert-butyl ether

  • Methanol

Synthesis Procedure

Step 1: Synthesis of the Intermediate

  • To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g of sodium hydride (0.2 mol, 80% dispersed in paraffin), and 100 mL of freshly treated anhydrous tetrahydrofuran.

  • Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • After 2 hours, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain the solid intermediate.

Step 2: Synthesis of this compound

  • Dissolve the solid intermediate in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.

  • Add 37.8 g (0.3 mol) of dimethyl sulfate to the solution.

  • Heat the reaction mixture to 80 °C.

  • Stir the reaction at 90 °C for 3 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add 400 mL of deionized water and extract three times with methyl tert-butyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure.

  • Recrystallize the resulting crude product from methanol to give 17.6 g of a white solid.

Yield

The overall yield for this synthesis is reported to be 63.8%.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a well-defined reaction mechanism and experimental workflow, as illustrated in the diagrams below.

ReactionMechanism cluster_step1 Step 1: Acylation of Malononitrile cluster_step2 Step 2: O-Methylation Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion -H+ NaH NaH IntermediateEnolate Intermediate Enolate Carbanion->IntermediateEnolate Nucleophilic Attack AcylChloride 4-Phenoxybenzoyl Chloride AcylChloride->IntermediateEnolate IntermediateEnolate_2 Intermediate Enolate FinalProduct 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile IntermediateEnolate_2->FinalProduct O-Methylation DMS Dimethyl Sulfate (CH3)2SO4 DMS->FinalProduct

Caption: Reaction mechanism for the synthesis.

experimental_workflow cluster_prep Preparation cluster_step1 Step 1: Acylation cluster_step2 Step 2: Methylation cluster_purification Purification reagents Combine Malononitrile, NaH, and THF add_acyl Add 4-Phenoxybenzoyl Chloride Solution reagents->add_acyl react_1 React for 2h at Room Temperature add_acyl->react_1 quench Quench with 1M HCl react_1->quench extract_1 Extract with Ethyl Acetate quench->extract_1 dry_1 Dry and Concentrate to get Intermediate extract_1->dry_1 dissolve Dissolve Intermediate in Dioxane/NaHCO3 dry_1->dissolve add_dms Add Dimethyl Sulfate dissolve->add_dms react_2 Heat at 90°C for 3h add_dms->react_2 workup Add Water and Extract with MTBE react_2->workup dry_2 Dry and Concentrate workup->dry_2 recrystallize Recrystallize from Methanol dry_2->recrystallize product Final Product (White Solid) recrystallize->product

Caption: Experimental workflow for the synthesis.

Safety Information

It is imperative to handle all chemicals with care, following appropriate safety protocols. Below is a summary of the key hazards associated with the reactants.

CompoundHazard Summary
4-Phenoxybenzoyl chloride Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas.[3]
Malononitrile Toxic if swallowed, in contact with skin, or if inhaled. May polymerize violently if heated or in contact with strong bases.[4][5]
Sodium Hydride Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.
Dimethyl Sulfate Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause genetic defects and cancer.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a thorough risk assessment before conducting any experimental work. Always consult the relevant Safety Data Sheets (SDS) and follow established laboratory safety procedures.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (AG 490)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, widely known in scientific literature as Tyrphostin AG 490, is a synthetically derived small molecule inhibitor belonging to the tyrphostin family. Initially recognized for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR), subsequent research has revealed its broader and significant inhibitory activity against the Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2 and JAK3. This dual activity has positioned AG 490 as a valuable tool in cell biology research and a lead compound in the development of therapeutic agents for a range of pathologies, including hematological malignancies, inflammatory conditions, and certain solid tumors. This guide provides a comprehensive overview of the core mechanism of action of AG 490, focusing on its molecular targets, the signaling pathways it modulates, and the resultant cellular effects.

Molecular Targets and Inhibitory Profile

AG 490 exerts its biological effects through direct inhibition of specific protein tyrosine kinases. Its inhibitory activity is selective, with potent action against a subset of kinases while showing minimal to no effect on others. The primary molecular targets of AG 490 are summarized below.

Quantitative Data on Inhibitory Activity

The inhibitory potency of AG 490 against its key targets has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric.

Target KinaseIC50 ValueCell/SystemReference
EGFR0.1 µMNIH3T3 cells[1]
JAK2~10 µMIn vitro kinase assay[2][3][4]
JAK311 µM - 25 µMIn vitro kinase assay[1][2][4]
HER2/ErbB213.5 µMIn vitro kinase assay[1][3][4]
STAT5a/b12 µM (inhibition of phosphorylation)T-cell lines[1][2][3]

Note: AG 490 has been shown to not inhibit LCK, LYN, BTK, SYK, or SRC tyrosine kinases[1][4].

Core Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

The most extensively characterized mechanism of action of AG 490 is its inhibition of the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. This pathway is a critical communication route for numerous cytokines, interferons, and growth factors, playing a central role in cell proliferation, differentiation, survival, and immune responses.

The canonical JAK/STAT pathway is initiated by the binding of a ligand (e.g., a cytokine like Interleukin-6) to its cognate cell surface receptor. This binding event induces receptor dimerization and the subsequent trans-activation of receptor-associated JAKs through autophosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are themselves phosphorylated by the activated JAKs. Upon phosphorylation, STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.

AG 490 acts as an ATP-competitive inhibitor of JAK2 and JAK3. By binding to the ATP-binding pocket of these kinases, it prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the JAKs themselves, the cytokine receptors, and the STAT proteins. This blockade of phosphorylation is the pivotal event in its mechanism of action, leading to the downstream consequences of inhibited STAT activation and gene transcription.

Signaling Pathway Diagram

JAK_STAT_Inhibition cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor_inactive Cytokine Receptor (Inactive Monomers) Cytokine->Receptor_inactive Receptor_active Dimerized Receptor (Active) Receptor_inactive->Receptor_active 2. Dimerization JAK_inactive JAK (Inactive) JAK_active P-JAK (Active) JAK_inactive->JAK_active 3. JAK Autophosphorylation STAT_inactive STAT (Inactive) JAK_active->STAT_inactive 4. STAT Phosphorylation STAT_active P-STAT (Dimerized) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation AG490 AG 490 AG490->JAK_active Inhibition Gene_transcription Gene Transcription DNA->Gene_transcription

Caption: Inhibition of the JAK/STAT signaling pathway by AG 490.

Cellular and Physiological Consequences

The inhibition of the JAK/STAT and other tyrosine kinase-mediated pathways by AG 490 translates into several observable cellular effects:

  • Induction of Apoptosis: By blocking pro-survival signals, particularly those mediated by JAK2, AG 490 can induce programmed cell death in susceptible cell types, such as pre-B acute lymphoblastic leukemia cells[1].

  • Cell Cycle Arrest: Inhibition of JAK2 by AG 490 has been shown to cause S phase arrest in glioblastoma cells[1].

  • Inhibition of Cell Proliferation: AG 490 suppresses the proliferation of various cell types that are dependent on the signaling pathways it inhibits. This includes IL-2-dependent T-cell lines and cervical carcinoma cell lines[1][3][5].

  • Modulation of Immune Responses: Given the critical role of the JAK/STAT pathway in cytokine signaling, AG 490 can potently inhibit T-cell proliferation and expansion, suggesting its potential in treating T-cell-mediated pathologies[5].

  • Inhibition of STAT3 Phosphorylation: AG 490 has been observed to inhibit the phosphorylation of STAT3, a key oncogenic transcription factor, in colorectal and other cancer cell lines[1].

Experimental Protocols

While the provided search results do not contain detailed, step-by-step experimental protocols, this section outlines a generalized workflow for assessing the inhibitory activity of a compound like AG 490 on a target kinase and its downstream pathway, based on the types of experiments cited.

Generalized Experimental Workflow for Kinase Inhibitor Profiling

Experimental_Workflow start Start: Compound Synthesis and Characterization (AG 490) in_vitro_assay In Vitro Kinase Assay (e.g., for JAK2, EGFR) start->in_vitro_assay cell_culture Cell Line Culture (e.g., Leukemia, T-cells) start->cell_culture data_analysis Data Analysis and IC50 Calculation in_vitro_assay->data_analysis treatment Treat Cells with AG 490 (Dose-Response and Time-Course) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay protein_extraction Protein Extraction treatment->protein_extraction proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot Western Blot Analysis (p-JAK, p-STAT, total proteins) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Generalized workflow for evaluating a kinase inhibitor.

A. In Vitro Kinase Assay (for IC50 determination):

  • Recombinant purified kinase (e.g., JAK2) is incubated with a specific substrate peptide and ATP in a reaction buffer.

  • AG 490 is added at varying concentrations to determine its inhibitory effect on the kinase's ability to phosphorylate the substrate.

  • The amount of phosphorylated substrate is quantified, often using methods like radioactivity (with [γ-32P]ATP) or fluorescence/luminescence-based assays.

  • IC50 values are calculated from the dose-response curves.

B. Cell-Based Assays:

  • Cell Culture: Select appropriate cell lines known to have active JAK/STAT signaling (e.g., IL-6 dependent multiple myeloma cells, T-cell lines).

  • Compound Treatment: Cells are treated with a range of concentrations of AG 490 for various time points.

  • Western Blotting for Phosphorylation Status:

    • After treatment, cells are lysed to extract total protein.

    • Protein concentrations are normalized.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-JAK2, p-STAT3) and their total protein counterparts as loading controls.

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

  • Cell Proliferation/Viability Assay:

    • Cells are seeded in multi-well plates and treated with AG 490.

    • After a set incubation period (e.g., 24-72 hours), cell viability is assessed using assays like MTT or CCK-8, which measure metabolic activity.

  • Apoptosis Assay:

    • Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI).

    • The percentage of apoptotic cells is quantified using flow cytometry.

Conclusion

This compound (AG 490) is a well-established inhibitor of the JAK/STAT signaling pathway, with primary activity against JAK2 and JAK3, as well as EGFR and HER2. Its mechanism of action involves the competitive inhibition of ATP binding to these kinases, thereby preventing their activation and the subsequent phosphorylation of downstream signaling molecules like STATs. This blockade of key signaling cascades leads to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The extensive characterization of AG 490's mechanism of action has solidified its role as an indispensable research tool and a foundational compound for the development of more specific and potent kinase inhibitors for therapeutic use.

References

The Kinase Inhibitor 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a compound also widely identified in scientific literature as Tyrphostin AG 490, is a potent inhibitor of protein tyrosine kinases. This technical guide provides a comprehensive overview of its biological activity, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study. Its ability to selectively target key signaling molecules has made it a valuable tool in cancer research, immunology, and the study of various inflammatory conditions.

Core Biological Activity: Inhibition of Tyrosine Kinases

AG 490 primarily exerts its biological effects through the inhibition of Janus kinase 2 (JAK2) and the Epidermal Growth Factor Receptor (EGFR). By blocking the activity of these kinases, AG 490 disrupts downstream signaling pathways crucial for cell proliferation, differentiation, and survival.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell growth and inflammation.

AG 490 directly inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT3. This blockade of the JAK2/STAT3 pathway is a key mechanism behind the anti-proliferative and pro-apoptotic effects of AG 490 observed in various cancer cell lines.[1][2]

Diagram of the JAK2/STAT3 Signaling Pathway and Inhibition by AG 490

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 Receptor->JAK2_inactive Activates JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation AG490 AG 490 AG490->JAK2_active Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: Inhibition of the JAK2/STAT3 signaling pathway by AG 490.

Quantitative Data: Inhibitory Concentrations (IC50)

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of AG 490 against various tyrosine kinases and in different cell lines. These values are crucial for designing experiments and understanding the compound's potency and selectivity.

Target/Cell LineIC50 Value (µM)Reference
JAK2~10[3]
EGFR0.1[3]
ErbB2/HER213.5[3]
IL-2-induced T cell proliferation25[3]
Mycosis fungoides tumor cells (spontaneous growth)75[4]
Mycosis fungoides tumor cells (IL-2-induced growth)20[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound (AG 490).

Cell Viability Assay (CCK-8 Method)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of AG 490 on cell viability.

Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Treatment Treat cells with various concentrations of AG 490 Incubation_24h->Treatment Incubation_Treatment Incubate for desired duration (e.g., 24, 48, 72 hours) Treatment->Incubation_Treatment Add_CCK8 Add CCK-8 solution to each well Incubation_Treatment->Add_CCK8 Incubation_CCK8 Incubate for 1-4 hours Add_CCK8->Incubation_CCK8 Measure_Absorbance Measure absorbance at 450 nm Incubation_CCK8->Measure_Absorbance Data_Analysis Calculate cell viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the CCK-8 cell viability assay.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound (AG 490)

  • Dimethyl sulfoxide (DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5][6][7]

  • Compound Preparation: Prepare a stock solution of AG 490 in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of AG 490. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest AG 490 concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5][6][7]

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.[5][6][7]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][6][7]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the procedure for detecting the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with AG 490.

Workflow for Western Blot Analysis

Western_Blot_Workflow Start Start Cell_Culture Culture and treat cells with AG 490 Start->Cell_Culture Cell_Lysis Lyse cells and collect protein extracts Cell_Culture->Cell_Lysis Protein_Quantification Determine protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-p-STAT3, anti-total STAT3) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using a chemiluminescent substrate Secondary_Antibody->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western blot analysis of p-STAT3.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 6-well cell culture plates

  • This compound (AG 490)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of AG 490 for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-STAT3 and anti-total STAT3, typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[9]

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[9]

  • Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3. Normalize the p-STAT3 levels to total STAT3 or the loading control.

Conclusion

This compound (AG 490) is a well-characterized inhibitor of JAK2 and EGFR tyrosine kinases. Its ability to potently and selectively block the JAK/STAT signaling pathway has established it as an indispensable tool for investigating cellular processes regulated by this cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize AG 490 in their studies and explore its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a key intermediate in the synthesis of various pharmaceutically active compounds, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib. Its chemical structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, makes it a versatile building block in medicinal chemistry. This technical guide provides a summary of its spectroscopic data, a detailed experimental protocol for its synthesis, and a visual representation of the analytical workflow.

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases did not yield specific, publicly available quantitative spectroscopic data for this compound. While commercial suppliers indicate the availability of such data upon request, it is not published in accessible sources. For research and development purposes, it is crucial to perform experimental analysis to determine the precise spectroscopic characteristics of the synthesized compound. The expected data would be as follows:

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
Data not available
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available
Mass Spectrometry (MS) Data
m/zFragmentation Assignment
Data not available

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established synthetic routes for this compound, primarily for its use as a pharmaceutical intermediate.

Materials:

  • 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

  • Trimethyl orthoformate (CH(OMe)₃)

  • Methanol (MeOH)

Procedure:

  • A solution of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile (50 g, 190.8 mmol) in trimethyl orthoformate (500 mL) is prepared in a suitable reaction vessel.

  • The reaction mixture is heated to 75°C and maintained at this temperature for 16 hours.

  • After the reaction is complete, the mixture is concentrated under reduced pressure to remove the excess trimethyl orthoformate, yielding a residue.

  • The residue is then washed with methanol (50 mL) to precipitate the product.

  • The solid product is collected by filtration to yield this compound.

Analytical Workflow

The following diagram illustrates the typical workflow for the synthesis and spectroscopic characterization of this compound.

G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis_start Start: 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile reaction Reaction with Trimethyl Orthoformate synthesis_start->reaction workup Work-up & Purification reaction->workup product Product: this compound workup->product nmr NMR (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the Solubility and Stability of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the compound 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS No: 330792-69-3). Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized experimental protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions. The methodologies described are based on established practices in the pharmaceutical and chemical research industries. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling them to generate robust and reliable data for their specific applications.

Introduction

This compound is a complex organic molecule with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, suggests a lipophilic character which may influence its solubility and bioavailability.[1][2] Understanding the solubility and stability profile of this compound is a critical first step in any research and development endeavor, as these properties fundamentally impact its handling, formulation, and in-vitro/in-vivo performance. This guide provides the necessary theoretical framework and practical experimental procedures to thoroughly characterize these key attributes.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values provide a preliminary indication of the compound's behavior.

PropertyValueSource
Molecular Formula C₁₇H₁₂N₂O₂[3][4]
Molecular Weight 276.29 g/mol [3][4]
CAS Number 330792-69-3[3][4]
Predicted XLogP3 3.3[3]
Predicted Boiling Point 471.1 ± 45.0 °C at 760 mmHg[3]
Predicted Density 1.199 ± 0.06 g/cm³[3]
Appearance Solid (usually)[2]
Solubility in Water Low solubility[2]
Solubility in Organic Solvents Soluble in some organic solvents like ethanol, acetone[2]

Table 1: Physicochemical Properties of this compound.

Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility are important to assess during drug discovery and development.[5][6]

Predicted Aqueous Solubility
Experimental Protocols for Solubility Determination

To obtain accurate solubility data, the following experimental protocols are recommended.

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[6][7][8]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in a 96-well plate using DMSO.

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a new 96-well plate.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[7]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.[6][7]

  • Quantification (Optional): Alternatively, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be quantified by HPLC-UV or LC-MS/MS.[5][7]

Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by allowing the solid compound to equilibrate with the solvent over an extended period.[6][9]

Experimental Protocol:

  • Addition of Solid Compound: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and organic solvents (e.g., ethanol, acetone, acetonitrile).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve should be prepared in the corresponding solvent.[9][10]

Expected Solubility Profile (Hypothetical Data)

The following table presents a hypothetical summary of expected solubility data for this compound based on its structure. Actual experimental values should be determined using the protocols above.

Solubility TypeSolvent/BufferExpected Solubility (µg/mL)
Kinetic PBS, pH 7.4< 10
Thermodynamic Water< 1
Thermodynamic PBS, pH 7.4< 5
Thermodynamic Ethanol> 1000
Thermodynamic Acetone> 1000
Thermodynamic Acetonitrile50 - 200

Table 2: Hypothetical Solubility Data for this compound.

G Experimental Workflow for Solubility Determination cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add to Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (1-2h) with Shaking k_add_buffer->k_incubate k_detect Detect Precipitation (Nephelometry) k_incubate->k_detect k_quantify Quantify Supernatant (HPLC/LC-MS) k_incubate->k_quantify t_start Add Excess Solid to Solvent t_equilibrate Equilibrate (24-72h) with Shaking t_start->t_equilibrate t_separate Separate Solid (Centrifuge/Filter) t_equilibrate->t_separate t_quantify Quantify Supernatant (HPLC/LC-MS) t_separate->t_quantify start Start Solubility Assessment start->k_start start->t_start

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Assessment

Evaluating the stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations.[11] Forced degradation studies are employed to accelerate the degradation process and identify likely degradation pathways.[12]

Experimental Protocols for Stability Testing

The following protocols outline standard forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[13]

These studies assess the stability of the compound in solution under various stress conditions.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[14]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined time points (e.g., 2, 8, 24 hours).[14] Neutralize aliquots with NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for defined time points.[14] Neutralize aliquots with HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 24 hours.[14][15]

  • Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from any degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products. The goal is to achieve 5-20% degradation.[13]

These studies evaluate the stability of the compound in its solid form.

Experimental Protocol:

  • Sample Preparation: Place a known amount of solid this compound in appropriate containers.

  • Stress Conditions:

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).[14]

    • Photostability: Expose the solid compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux-hours and 200 watt-hours/m²).[12] A control sample should be kept in the dark under the same temperature and humidity conditions.

    • Humidity: Store the solid compound at a high relative humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).

  • Analysis: At specified time points, dissolve the stressed solid samples in a suitable solvent and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Expected Stability Profile (Hypothetical Data)

The following table provides a hypothetical summary of the expected stability of this compound.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)
Acidic Hydrolysis 0.1 M HCl60°C24 h5 - 15
Basic Hydrolysis 0.1 M NaOH60°C8 h10 - 25
Oxidative 3% H₂O₂Room Temp12 h5 - 20
Thermal (Solid) Dry Heat80°C48 h< 5
Photolytic (Solid) ICH Q1BAmbient-5 - 10

Table 3: Hypothetical Forced Degradation Data for this compound.

G Experimental Workflow for Forced Degradation Stability Studies cluster_solution Solution State Stability cluster_solid Solid State Stability sol_start Prepare Stock Solution (1 mg/mL) sol_acid Acidic Hydrolysis (HCl) sol_start->sol_acid sol_base Basic Hydrolysis (NaOH) sol_start->sol_base sol_ox Oxidative (H₂O₂) sol_start->sol_ox sol_analyze Analyze by HPLC at Time Points sol_acid->sol_analyze sol_base->sol_analyze sol_ox->sol_analyze solid_start Place Solid Compound in Containers solid_thermal Thermal Stress (Heat) solid_start->solid_thermal solid_photo Photolytic Stress (Light) solid_start->solid_photo solid_humidity Humidity Stress solid_start->solid_humidity solid_analyze Dissolve and Analyze by HPLC solid_thermal->solid_analyze solid_photo->solid_analyze solid_humidity->solid_analyze start Start Stability Assessment start->sol_start start->solid_start

Caption: Workflow for Solution and Solid-State Stability Studies.

Conclusion

This technical guide has outlined the essential experimental protocols for determining the solubility and stability of this compound. While specific experimental data for this compound is not currently available in the public domain, the standardized methodologies presented herein provide a robust framework for researchers to generate high-quality, reproducible data. A thorough understanding of these fundamental properties is paramount for the successful advancement of any research or development program involving this compound. It is strongly recommended that these experiments be conducted to establish a comprehensive physicochemical profile before proceeding with further studies.

References

An In-depth Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a key chemical intermediate, most notably in the synthesis of the highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor, zanubrutinib. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis protocols, and its critical role in the production of targeted cancer therapeutics. While direct biological activity data for this intermediate is limited in publicly available research, its function in the creation of a potent anti-cancer drug underscores its significance in medicinal chemistry and drug development.

Chemical Properties and Identification

This compound is an organic compound characterized by the presence of methoxy, phenoxyphenyl, and malononitrile functional groups. These structural features contribute to its reactivity and utility as a versatile building block in organic synthesis.

PropertyValueReference
CAS Number 330792-69-3[1]
Molecular Formula C₁₇H₁₂N₂O₂[1]
Molecular Weight 276.29 g/mol [1]
IUPAC Name 2-[methoxy(4-phenoxyphenyl)methylidene]propanedinitrile[1]
Synonyms 1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene, Zanubrutinib impurity 5[2]
Appearance Light yellow to yellow solid[3]
Solubility Soluble in DMSO[]
Storage 2-8°C, sealed in a dry environment[5]

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process. The following protocol is based on procedures described in the literature.[3]

Experimental Protocol:

Step 1: Reaction of 4-phenoxybenzoyl chloride with malononitrile

  • To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of anhydrous tetrahydrofuran.

  • Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to yield a solid.

Step 2: Methylation

  • Dissolve the solid from the previous step in a mixture of 150 mL of dioxane and 50 mL of a saturated sodium bicarbonate solution.

  • Add 37.8 g (0.3 mol) of dimethyl sulfate.

  • Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the reaction completion using thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, add 400 mL of deionized water.

  • Extract the mixture three times with methyl tert-butyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure.

  • Recrystallize the resulting crude product from methanol to obtain this compound as a white solid (17.6 g, 63.8% yield).[3]

Role as a Key Intermediate in Zanubrutinib Synthesis

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of zanubrutinib, a potent and selective BTK inhibitor.[6][7] Zanubrutinib is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia.[8][9]

The synthesis of zanubrutinib from this intermediate involves a series of further chemical transformations, as outlined in various patents. A generalized workflow is presented below.

G cluster_synthesis Zanubrutinib Synthesis Workflow A 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile B Key Intermediate Formation (e.g., pyrazole derivative) A->B Reaction with hydrazine or hydrazine derivative C Coupling Reactions B->C Further functionalization D Final Assembly and Purification C->D Introduction of piperidine moiety E Zanubrutinib D->E Acryloylation

Caption: Generalized workflow for the synthesis of zanubrutinib.

Biological Context: The BTK Signaling Pathway

While this compound itself is not the active pharmaceutical ingredient, its end-product, zanubrutinib, targets a critical pathway in B-cell biology. Bruton's tyrosine kinase is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[8][10] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth.

Zanubrutinib functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[8] This blocks the downstream signaling cascade, ultimately inducing apoptosis in malignant B-cells.[8][11]

G cluster_pathway Simplified BTK Signaling Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, PI3K/Akt) PLCg2->Downstream Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by zanubrutinib.

Potential Biological Activities of this compound

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry, primarily due to its indispensable role as a key intermediate in the synthesis of the BTK inhibitor zanubrutinib. While its own biological activity profile remains largely unexplored in published literature, its contribution to the development of a life-saving cancer therapeutic is well-established. This guide provides a consolidated overview of its chemical properties, a detailed synthesis protocol, and the biological context of its application, serving as a valuable resource for professionals in drug discovery and development. Further investigation into the potential intrinsic bioactivities of this and related intermediates could be a fruitful area for future research.

References

An In-depth Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a pivotal chemical intermediate in the synthesis of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib. While not a therapeutic agent itself, the discovery and optimization of its synthesis have been critical in the development of this important anticancer drug. This document details the history, synthesis, and physicochemical properties of this malononitrile derivative. Experimental protocols, quantitative data, and process-oriented diagrams are presented to offer a thorough resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound (CAS No. 330792-69-3) is a complex organic compound characterized by a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group.[1] Its primary significance in the scientific community stems from its role as a key intermediate in the manufacturing process of Zanubrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[2][3] As such, the history and development of this compound are intrinsically linked to the discovery and process optimization of Zanubrutinib.

Discovery and History

The discovery of this compound is not documented as a standalone event but rather as a crucial step in the multi-step synthesis of Zanubrutinib (formerly known as BGB-3111). The development program for Zanubrutinib was initiated by BeiGene in 2012, with the goal of creating a more selective BTK inhibitor with fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[2]

The synthesis of Zanubrutinib involves the construction of a complex heterocyclic core, and this compound emerges as a key building block in this process. Its first public appearance is tied to the patent literature disclosing the synthesis of Zanubrutinib and related compounds. These patents, filed to protect the intellectual property of Zanubrutinib, provide the earliest detailed descriptions of the synthesis and use of this intermediate.[4][5] Therefore, the "discovery" of this compound was a result of strategic molecular design and process development for a specific therapeutic target, rather than an independent research endeavor into its own biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 330792-69-3[6]
Molecular Formula C₁₇H₁₂N₂O₂[6]
Molecular Weight 276.29 g/mol [6]
IUPAC Name 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile[6]
Boiling Point (Predicted) 471.1 ± 45.0 °C at 760 mmHg[7]
Density (Predicted) 1.199 ± 0.06 g/cm³[7]
XLogP3 3.3[7]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is embedded within the overall synthesis of Zanubrutinib. The general approach involves the condensation of a substituted benzoyl derivative with malononitrile, followed by methylation.

General Synthesis Pathway

The synthesis can be conceptualized as a Knoevenagel-type condensation followed by an O-methylation step. This is a common strategy for the formation of such electron-deficient alkenes.

G cluster_0 Step 1: Condensation cluster_1 Step 2: O-Methylation 4-phenoxybenzoyl_chloride 4-Phenoxybenzoyl chloride Intermediate_A 2-(4-Phenoxybenzoyl) malononitrile 4-phenoxybenzoyl_chloride->Intermediate_A Base (e.g., NaH) THF Malononitrile Malononitrile Malononitrile->Intermediate_A Intermediate_A_2 2-(4-Phenoxybenzoyl) malononitrile Final_Product 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Intermediate_A_2->Final_Product Base (e.g., NaHCO₃) Dioxane Methylating_agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_agent->Final_Product

General Synthesis Workflow
Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from the patent literature describing the preparation of Zanubrutinib intermediates.

Step 1: Synthesis of 2-(4-Phenoxybenzoyl)malononitrile

  • To a stirred solution of malononitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 2.0 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-phenoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-phenoxybenzoyl)malononitrile, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(4-phenoxybenzoyl)malononitrile from the previous step in a mixture of dioxane and a saturated aqueous solution of sodium bicarbonate.

  • Add dimethyl sulfate (3.0 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with methyl tert-butyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to afford this compound as a solid.

Biological Activity and Mechanism of Action

As a synthetic intermediate, this compound is not intended to have a specific biological activity. The primary goal in its production is chemical purity and high yield for its efficient conversion into the final drug product, Zanubrutinib. While some commercial suppliers mention potential antitumor and antimicrobial properties, there is a lack of peer-reviewed studies providing quantitative data (e.g., IC₅₀ or Kᵢ values) to support these claims for this specific molecule.[1]

The biological activity of interest lies in the final product, Zanubrutinib. Zanubrutinib is a covalent inhibitor of Bruton's tyrosine kinase (BTK).

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream_Signaling Downstream Signaling (e.g., NF-κB, ERK) BTK->Downstream_Signaling Phosphorylation Cascade Cell_Proliferation B-Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Promotion Zanubrutinib Zanubrutinib Zanubrutinib->BTK Covalent Inhibition

Simplified Zanubrutinib Mechanism of Action

Role in Drug Development

The primary role of this compound in drug development is that of a critical starting material or intermediate. The efficiency of its synthesis and its purity have a direct impact on the overall yield and purity of the final Active Pharmaceutical Ingredient (API), Zanubrutinib. Therefore, process chemistry and optimization efforts for the large-scale production of Zanubrutinib would heavily focus on the synthetic steps involving this compound.

Conclusion

This compound is a compound whose scientific and commercial importance is defined by its role as a key intermediate in the synthesis of the BTK inhibitor Zanubrutinib. While it is not a pharmacologically active agent in its own right, a thorough understanding of its synthesis and properties is essential for medicinal and process chemists involved in the development and manufacturing of this important cancer therapeutic. This guide has provided a detailed overview of its history, synthesis, and context within the broader landscape of drug development.

References

An In-depth Technical Guide to the Research Applications of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a notable member of the tyrphostin family of protein kinase inhibitors also identified as Tyrphostin AG 494, has emerged as a significant small molecule in cellular signaling research. Initially recognized for its potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR), its utility has expanded to the investigation of other critical signaling molecules, including Janus Kinase 2 (JAK2). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile, and potential research applications. Included are detailed protocols for key experimental assays, quantitative data on its biological activity, and visual diagrams of the signaling pathways it modulates, intended to serve as a valuable resource for researchers in oncology, immunology, and drug discovery.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of protein tyrosine kinases.[1] By binding to the ATP-binding pocket within the kinase domain, it effectively blocks the autophosphorylation of tyrosine residues on the receptor.[1] This inhibition is a critical step in preventing the activation of downstream signaling cascades that are pivotal for cell proliferation, survival, differentiation, and migration.[1][2]

Quantitative Data: Inhibitory Profile

The efficacy of this compound has been quantified against several key protein kinases and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

Target Kinase/Cell LineIC50 Value (µM)Assay Type
EGFR0.7Cell-free[3]
EGFR Autophosphorylation1.1-[4]
ErbB2 (HER2)39-[4]
HER1-245-[4]
PDGF-R6-[4]
A549 (Lung Carcinoma)6.16Cell-based[3]
DU145 (Prostate Carcinoma)10.7Cell-based[3]

Signaling Pathway Modulation

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR, a receptor tyrosine kinase, plays a crucial role in regulating normal cellular processes; however, its dysregulation is a common driver of tumorigenesis.[2]

EGFR Signaling Cascade

Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its C-terminal domain.[5] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two principal pathways activated by EGFR are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[6]

  • PI3K-AKT-mTOR Pathway: A major regulator of cell survival and apoptosis resistance.[6]

This compound directly inhibits the initial autophosphorylation of EGFR, thereby blocking the activation of both the MAPK and PI3K/Akt pathways.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Ligand Binding EGFR_active EGFR (active) (Dimerized & Phosphorylated) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K AG494 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile (AG 494) AG494->EGFR_active Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis via Knoevenagel Condensation

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.

General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-phenoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reactants: Add malononitrile (1.0 - 1.2 eq) to the flask.

  • Catalyst Addition: Introduce a catalytic amount of a weak base, for example, piperidine or ammonium acetate (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol and then water. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.

  • Methylation: The resulting 2-((4-phenoxyphenyl)methylene)malononitrile is then methylated using a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base to yield the final product.

Knoevenagel_Condensation_Workflow Start Start Dissolve_Aldehyde Dissolve 4-phenoxybenzaldehyde in Ethanol Start->Dissolve_Aldehyde Add_Malononitrile Add Malononitrile (1.0-1.2 eq) Dissolve_Aldehyde->Add_Malononitrile Add_Catalyst Add Piperidine or Ammonium Acetate (cat.) Add_Malononitrile->Add_Catalyst Reflux Heat to Reflux (80-100°C) Add_Catalyst->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool_Down Cool to Room Temperature Monitor_TLC->Cool_Down Complete Isolate_Product Isolate Product (Filtration/Concentration) Cool_Down->Isolate_Product Methylation Methylate Intermediate Isolate_Product->Methylation Final_Product 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Methylation->Final_Product

Caption: Knoevenagel Condensation and Methylation Workflow for Synthesis.

Western Blot Analysis of Phospho-EGFR

This protocol details the detection of phosphorylated EGFR (p-EGFR) in cell lysates following treatment with this compound to assess its inhibitory effect.

Materials:

  • Cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound (AG 494)

  • EGF (for stimulation)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with varying concentrations of AG 494 for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL for 15 minutes). Include an unstimulated control.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.[7]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]

    • Wash the membrane and detect the chemiluminescent signal.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane and reprobe with antibodies for total EGFR and a loading control.

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with AG 494 and EGF Stimulation Start->Cell_Treatment Protein_Extraction Protein Extraction (RIPA Lysis) Cell_Treatment->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-EGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Strip and Reprobe for Total EGFR & Loading Control Detection->Reprobe Analysis Densitometry Analysis Reprobe->Analysis

Caption: Western Blot Workflow for p-EGFR Detection.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with this compound to determine its effect on cell cycle progression. It has been shown to cause a G1 phase arrest.[1]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (AG 494)

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with various concentrations of AG 494 for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells to include any apoptotic cells.

  • Fixation:

    • Wash cells with cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Research Applications

Given its mechanism of action, this compound is a valuable tool for a range of research applications:

  • Cancer Research: Investigating the role of EGFR signaling in various cancers and as a potential therapeutic agent, particularly in tumors with EGFR overexpression or mutations.

  • Signal Transduction Studies: Elucidating the intricate details of the EGFR signaling cascade and its crosstalk with other pathways.

  • Drug Discovery: Serving as a lead compound for the development of more potent and selective tyrosine kinase inhibitors.

  • Cell Cycle Regulation: Studying the mechanisms that control cell cycle progression and the effects of their dysregulation.

Conclusion

This compound (Tyrphostin AG 494) is a well-characterized and potent inhibitor of EGFR tyrosine kinase, with demonstrated activity against other kinases as well. Its ability to modulate key signaling pathways involved in cell growth and survival makes it an indispensable tool for researchers in various fields. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further investigation into its therapeutic potential.

References

The Versatile Precursor: A Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a highly functionalized organic compound that has emerged as a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. Its unique electronic and structural features, characterized by the presence of a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group, make it a reactive building block for the construction of diverse molecular scaffolds.[1] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in medicinal chemistry as a key intermediate for drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound presents as a white solid and is characterized by the following properties:

PropertyValue
Molecular Formula C₁₇H₁₂N₂O₂
Molecular Weight 276.29 g/mol [2]
CAS Number 330792-69-3[2]
Appearance Solid
Purity Typically >97%
Storage Sealed in dry, 2-8°C

While specific spectroscopic data is not widely published in peer-reviewed journals, it is readily available from commercial suppliers and can be predicted based on its structure. Key expected signals are:

  • ¹H NMR: Aromatic protons of the phenoxy and phenyl rings, a singlet for the methoxy group protons, and a singlet for the vinylic proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, the nitrile carbons, and the carbons of the vinylidene group.

  • IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretch, C=C double bond stretch, and C-O ether stretches.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that can be achieved with good yields. A common and effective method involves the reaction of 4-phenoxybenzoyl chloride with malononitrile, followed by methylation.

Overall Synthesis Scheme

G cluster_0 Step 1: Acylation of Malononitrile cluster_1 Step 2: O-Methylation A 4-Phenoxybenzoyl chloride C Intermediate Acylmalononitrile A->C NaH, THF B Malononitrile B->C D Intermediate Acylmalononitrile F This compound D->F Dioxane, NaHCO₃ E Dimethyl sulfate E->F

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-phenoxybenzoyl)malononitrile

  • To a three-necked flask equipped with a stirrer, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Under continuous stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of THF to the reaction mixture.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • After the reaction is complete, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the intermediate solid.

Step 2: Synthesis of this compound

  • Dissolve the solid intermediate from Step 1 in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.

  • Add 37.8 g (0.3 mol) of dimethyl sulfate to the solution.

  • Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 400 mL of deionized water and extract the product three times with methyl tert-butyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure.

  • Recrystallize the crude product from methanol to obtain 17.6 g of this compound as a white solid (63.8% overall yield).

Applications as a Precursor in Organic Synthesis

The reactivity of this compound is primarily attributed to its activated double bond and the presence of the two nitrile groups, making it an excellent Michael acceptor and a versatile building block for various cyclization reactions.

Synthesis of Zanubrutinib: A Case Study

A prominent application of this compound is as a key intermediate in the synthesis of Zanubrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[][4][5][6]

G A 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile C 2-(4-Phenoxyphenyl)-4,6- diaminopyrimidine-5-carbonitrile A->C Cyclization B Guanidine B->C D Further Steps C->D Reduction, Resolution, Amidation, Acylation E Zanubrutinib D->E

Caption: Role of the precursor in the synthesis of Zanubrutinib.

The initial step involves the cyclization of this compound with guanidine to form a substituted pyrimidine, a core scaffold of Zanubrutinib. Subsequent transformations, including reduction of the pyrimidine ring, chiral resolution, amidation, and acylation, lead to the final drug molecule.

Synthesis of Bioactive Pyridine Derivatives

The malononitrile moiety is a well-established precursor for the synthesis of various substituted pyridines, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. While specific examples starting from the title compound are not extensively documented in public literature, the general reactivity pattern allows for its use in the synthesis of novel pyridine-based compounds.

The following table summarizes the antimicrobial activity of some pyridine derivatives synthesized from malononitrile precursors, illustrating the potential of this class of compounds.

Compound ClassTest OrganismMIC (µg/mL)Reference
Substituted 2-aminopyridinesS. aureus0.039[7]
Substituted 2-aminopyridinesB. subtilis0.039[7]
Thienopyridine derivativesE. coli>0.0048[8]
Thienopyridine derivativesB. mycoides0.0098[8]
Thienopyridine derivativesC. albicans0.039[8]
General Workflow for Drug Discovery

The use of this compound as a precursor in drug discovery follows a logical workflow from synthesis to biological evaluation.

G A Synthesis of 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile B Reaction with diverse building blocks (e.g., amino acids, guanidines) A->B C Generation of a library of novel heterocyclic compounds B->C D In vitro biological screening (e.g., antimicrobial, antitumor assays) C->D E Identification of hit compounds D->E F Lead optimization E->F G Preclinical and Clinical Development F->G

Caption: Drug discovery workflow utilizing the title precursor.

Biological Significance of Derived Compounds

The structural motifs accessible from this compound are prevalent in many biologically active molecules.

Antitumor Activity

As demonstrated by its role in the synthesis of Zanubrutinib, this precursor contributes to the formation of potent anticancer agents. The following table provides IC₅₀ values for Zanubrutinib and a related BTK inhibitor, highlighting their efficacy.

CompoundCell LineIC₅₀ (nM)Reference
ZanubrutinibHER2-positive BCa cells(Antiproliferative effect observed)[9]
RilzabrutinibBTK C481S mutant cell1.2[10]
Antimicrobial Activity

The pyridine and pyrimidine scaffolds, readily accessible from this precursor, are well-known for their antimicrobial properties. The incorporation of the phenoxyphenyl group may further enhance this activity by increasing lipophilicity and promoting cell membrane penetration.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis with significant potential in medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for the construction of diverse and complex heterocyclic compounds. The successful application of this precursor in the synthesis of the BTK inhibitor Zanubrutinib underscores its importance in the development of modern therapeutics. Further exploration of its reactivity with a broader range of reaction partners is likely to yield novel compounds with significant biological activities, making it a continued area of interest for researchers in both academia and industry.

References

A Theoretical and Computational Modeling Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: Unveiling Molecular Properties for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (MPMM). With the molecular formula C17H12N2O2, this compound presents a unique electronic and structural profile, making it a person of interest for applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the computational workflows used to predict and analyze its molecular properties. While direct experimental and theoretical studies on MPMM are limited in publicly available literature, this guide establishes a robust research framework by drawing parallels with structurally similar malononitrile derivatives. We will explore its structural characteristics, detail a synthesis approach, and present a validated protocol for in-silico analysis using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Introduction: The Scientific Interest in this compound

This compound, also known by its IUPAC name 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile, is an organic compound featuring a complex arrangement of a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group.[1][2] The malononitrile group is recognized as a potent electron-withdrawing group, which often imparts interesting photophysical and electronic properties to molecules.[3] The presence of this functionality in MPMM suggests potential for applications where charge transfer characteristics are crucial.

Preliminary research indicates that MPMM may exhibit notable biological activities, including potential antitumor and antimicrobial properties, positioning it as a candidate for further investigation in drug development.[1] Furthermore, its unique chemical structure is of interest in materials science for the development of novel materials with specific optical or electronic properties.[1] Given its potential, a thorough understanding of its molecular geometry, electronic structure, and spectroscopic signatures is paramount. Computational modeling provides a powerful, non-destructive avenue to elucidate these properties, guiding further experimental work and application-focused design.

Molecular and Chemical Identity

A clear understanding of the fundamental properties of MPMM is the first step in any detailed study.

PropertyValueSource
CAS Number 330792-69-3[2][4]
Molecular Formula C17H12N2O2[1][5][6]
Molecular Weight 276.29 g/mol [1][5][6]
IUPAC Name 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile[1][2]
Canonical SMILES COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2[1]
InChI Key IRVRZQLHMPWLLY-UHFFFAOYSA-N[1][5]

Synthesis Pathway: A Validated Experimental Protocol

The synthesis of MPMM and its derivatives often involves a Knoevenagel condensation, a fundamental reaction in organic chemistry that involves the reaction of an active methylene compound with an aldehyde or ketone.[7][8] A plausible synthesis route for MPMM involves the reaction of a 4-phenoxybenzoyl derivative with malononitrile, followed by methylation.

Step-by-Step Synthesis Protocol

The following protocol is based on established methods for the synthesis of related compounds.[4]

Step 1: Formation of the Acyl Malononitrile Intermediate

  • To a three-neck flask under an inert atmosphere, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin).

  • Add 100 mL of anhydrous tetrahydrofuran (THF) and stir the suspension.

  • Slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of anhydrous THF to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Quench the reaction by adding 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

  • Extract the product three times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: O-Methylation to Yield Final Product

  • Dissolve the crude solid from Step 1 in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.

  • Add 37.8 g (0.3 mol) of dimethyl sulfate to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 3 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, add 400 mL of deionized water to the flask.

  • Extract the aqueous layer three times with methyl tert-butyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure.

  • Recrystallize the resulting crude product from methanol to yield the final product, this compound, as a white solid.[4]

Synthesis_Workflow cluster_step1 Step 1: Acyl Malononitrile Formation cluster_step2 Step 2: O-Methylation Malononitrile Malononitrile + Sodium Hydride in THF Reaction1 Reaction at Room Temp (2h) Malononitrile->Reaction1 BenzoylChloride 4-Phenoxybenzoyl Chloride in THF BenzoylChloride->Reaction1 Extraction1 Acid Quench & Ethyl Acetate Extraction Reaction1->Extraction1 Intermediate Crude Acyl Malononitrile Extraction1->Intermediate Reaction2 Reaction at 80°C (3h) Intermediate->Reaction2 Reagents2 Dimethyl Sulfate, Dioxane, NaHCO3 Reagents2->Reaction2 Extraction2 Water Wash & MTBE Extraction Reaction2->Extraction2 Purification Recrystallization (Methanol) Extraction2->Purification FinalProduct Pure MPMM Purification->FinalProduct

Caption: Workflow for the synthesis of MPMM.

Theoretical Framework and Computational Modeling

Computational chemistry offers invaluable insights into the intrinsic properties of molecules like MPMM. Density Functional Theory (DFT) is a robust method for determining the electronic structure, optimized geometry, and vibrational frequencies of organic compounds.[9][10] Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis) and understand the nature of electronic transitions.[9][11]

Computational Protocol

The following protocol outlines a standard and effective workflow for the theoretical study of MPMM, based on methodologies successfully applied to similar cyano-containing organic compounds.[9][12][13]

Software: Gaussian 16 or a comparable quantum chemistry software package. Methodology:

  • Geometry Optimization:

    • The initial structure of MPMM is built using molecular modeling software (e.g., GaussView).

    • A full geometry optimization is performed in the gas phase using DFT.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

    • Basis Set: 6-311++G(d,p) is a robust basis set that provides a good balance between accuracy and computational cost, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for more accurate geometry.

    • The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

  • Spectroscopic Analysis:

    • Vibrational Frequencies (FT-IR): Calculated at the same level of theory (B3LYP/6-311++G(d,p)) to predict the infrared spectrum. The calculated frequencies are typically scaled by a factor (~0.967) to correct for anharmonicity and basis set limitations.

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the 1H and 13C NMR chemical shifts, typically referenced against tetramethylsilane (TMS).

    • Electronic Spectra (UV-Vis): TD-DFT calculations are performed on the optimized geometry to predict the electronic transition energies and oscillator strengths. The calculation is often performed in a solvent (e.g., using the Polarizable Continuum Model, PCM) to provide a more realistic comparison with experimental data.[14]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

Computational_Workflow cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_tddft TD-DFT Calculations cluster_analysis Post-Calculation Analysis Input Initial MPMM Structure Opt Geometry Optimization Input->Opt Freq Vibrational Frequencies Opt->Freq NMR_Calc GIAO NMR Calculation Opt->NMR_Calc TDDFT UV-Vis Spectra (PCM) Opt->TDDFT FMO HOMO-LUMO Analysis Opt->FMO MEP MEP Surface Opt->MEP NBO NBO Analysis Opt->NBO

Caption: Standard computational workflow for MPMM analysis.

Predicted Molecular Properties (Theoretical Data)

The following table summarizes the kind of quantitative data that would be generated from the computational protocol described above. These values are illustrative and represent typical expectations for this class of molecule based on studies of similar compounds.

ParameterPredicted Value/ObservationSignificance
HOMO Energy ~ -6.5 eVIndicates electron-donating ability; related to ionization potential.
LUMO Energy ~ -2.5 eVIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 4.0 eVRelates to chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity.
Dipole Moment ~ 5-7 DebyeIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Key IR Frequencies C≡N stretch: ~2220-2230 cm⁻¹C=C stretch: ~1580-1610 cm⁻¹C-O-C stretch: ~1180-1250 cm⁻¹Used for experimental validation of the structure and functional groups.[7][8]
Max Absorption (λmax) ~ 300-350 nmCorresponds to the primary electronic transition (often π → π*), predicted by TD-DFT.

Bridging Theory and Experiment: Validation and Application

The true power of computational modeling lies in its synergy with experimental research. The theoretical data generated serves as a predictive framework that must be validated against empirical evidence.

  • Structural Validation: The calculated bond lengths and angles from the optimized geometry can be compared with X-ray crystallography data, should a crystal structure be determined.

  • Spectroscopic Validation: The predicted FT-IR, NMR, and UV-Vis spectra serve as powerful tools for confirming the identity and purity of the synthesized compound. A strong correlation between the calculated and experimental spectra provides confidence in the computational model.

  • Guiding Drug Discovery: Molecular docking simulations can be employed to investigate the binding affinity of MPMM with specific biological targets, such as enzymes or proteins relevant to disease pathways.[1][15] The MEP and FMO analyses help in understanding the nature of these interactions, guiding the design of more potent and selective derivatives.

Conclusion and Future Directions

This compound is a compound of significant interest due to its unique structural features and potential applications. This guide has outlined a comprehensive theoretical and computational framework for its study. By employing DFT and TD-DFT methods, researchers can gain deep insights into its electronic, structural, and spectroscopic properties. This in-silico approach, when coupled with targeted experimental synthesis and validation, provides an efficient pathway to unlock the full potential of MPMM in medicinal chemistry and materials science. Future work should focus on obtaining experimental data for MPMM to directly validate these theoretical models and exploring its biological activity through in-vitro and in-vivo studies.

References

Methodological & Application

Application Notes and Protocols for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the potential uses and experimental protocols for the compound 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS No. 330792-69-3).[1][2][3][4][5][6] This molecule, with the chemical formula C17H12N2O2 and a molecular weight of 276.29 g/mol , is recognized for its potential as a drug intermediate and exhibits promising antitumor and antimicrobial properties.[1][2][7][8] Due to limited publicly available data on this specific compound, this document also draws upon experimental data and protocols for the structurally related compound, Tyrphostin AG-17 (also known as SF-6847), a well-characterized tyrosine kinase inhibitor and mitochondrial uncoupler.[9][10][11] The provided protocols and data should be adapted and validated for this compound.

Chemical and Physical Properties

PropertyValueReference
CAS Number330792-69-3[1][3][4][5][6]
Molecular FormulaC17H12N2O2[1][2][8]
Molecular Weight276.29 g/mol [1][2]
IUPAC Name2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile[1][3]

Potential Biological Activities and Applications

Preliminary studies suggest that this compound possesses antitumor and antimicrobial activities, making it a compound of interest for drug development.[1] Its structural similarity to Tyrphostin AG-17 suggests potential mechanisms of action involving the inhibition of protein tyrosine kinases and the disruption of mitochondrial function.[9][10][12] Potential applications may include:

  • Oncology: Inhibition of cancer cell proliferation.

  • Infectious Diseases: Development of novel antimicrobial agents.

  • Metabolic Disorders: Based on the properties of related compounds, it could potentially modulate cellular metabolism.[12]

Experimental Protocols

The following protocols are based on methodologies used for the characterization of Tyrphostin AG-17 and can serve as a starting point for investigating this compound.

Cell Growth Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibitory effect of the compound on the proliferation of various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL-60(TB), A431)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol) and measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Tyrosine Kinase Inhibition Assay

This protocol aims to assess the inhibitory activity of the compound against a specific protein tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

  • Recombinant human EGFR kinase

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • This compound

  • Kinase reaction buffer

  • Trichloroacetic acid (TCA)

  • Filter paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant EGFR kinase, and the synthetic peptide substrate.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a no-inhibitor control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a filter paper and immersing it in cold 10% TCA.

  • Washing: Wash the filter papers multiple times with TCA to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC50 value from a dose-response curve.

Quantitative Data (for the related compound Tyrphostin AG-17)

The following tables summarize the quantitative data available for Tyrphostin AG-17, which may provide an indication of the potential potency of this compound.

Table 1: Cell Growth Inhibition by Tyrphostin AG-17

Cell Line50% Growth Inhibition (IC50) (µM)Reference
Panel of 13 human tumor cell lines0.7 - 4.0[9]
HL-60(TB) (promyelocytic leukemia)< 1.5[9]

Table 2: Kinase Inhibition by Tyrphostin AG-17 (Tyrphostin A9/SF 6847)

KinaseIC50 (µM)Reference
EGF Receptor Kinase (in A431 cells)460[13][14]
PDGF Receptor Kinase0.5[14]

Visualizations

Proposed General Workflow for Compound Evaluation

G A Compound Synthesis and Characterization B In Vitro Screening (e.g., Cell Viability Assays) A->B C Mechanism of Action Studies (e.g., Kinase Inhibition, Mitochondrial Assays) B->C D Lead Optimization C->D E In Vivo Studies D->E

Caption: General workflow for the evaluation of a new chemical entity.

Potential Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Pathway Phosphorylation Proliferation Gene Expression & Cell Proliferation Pathway->Proliferation Compound 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Compound->RTK Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Hypothetical Mitochondrial Disruption Mechanism

G cluster_mito Mitochondrion ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives Compound 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Compound->Proton_Gradient Dissipates (Uncoupling)

Caption: Hypothetical mechanism of mitochondrial uncoupling.

Conclusion

This compound is a promising chemical entity with potential therapeutic applications. The experimental protocols and data from the structurally analogous compound, Tyrphostin AG-17, provide a solid foundation for initiating research into its biological activities. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential. Researchers should perform their own validation of these protocols for the specific compound of interest.

References

Application Notes and Protocols for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (AG 490) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, commonly known as Tyrphostin AG 490, is a synthetic tyrosine kinase inhibitor. It is a member of the tyrphostin family, which are known for their ability to inhibit the activity of various protein tyrosine kinases. AG 490 has been extensively studied for its potential therapeutic applications, particularly in cancer and inflammatory diseases, primarily due to its inhibitory effects on the Janus kinase (JAK) family of enzymes.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of AG 490 in a research and drug discovery setting.

Mechanism of Action

AG 490 functions as an ATP-competitive inhibitor of tyrosine kinases.[3] Its primary target is JAK2, a critical component of the JAK/STAT signaling pathway.[1] This pathway is essential for transducing signals from cytokines and growth factors, which regulate cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting JAK2, AG 490 blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[4] The inhibition of the JAK2/STAT3 pathway is a key mechanism behind its observed anti-tumor and anti-inflammatory effects.[1] Some studies also suggest that at higher concentrations, AG 490 may have off-target effects, including the inhibition of the Epidermal Growth Factor Receptor (EGFR) and HER2.[5][6] A novel mechanism has also been proposed where AG 490 can suppress the protein synthesis of gp130, a receptor component for the IL-6 cytokine family, in a JAK2-independent manner.[7][8]

Applications in Drug Discovery

Cancer Research

The constitutive activation of the JAK/STAT pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. AG 490 has demonstrated efficacy in various cancer models:

  • Leukemia: AG 490 has been shown to block the growth of acute lymphoblastic leukemia (ALL) pre-B cells by inducing programmed cell death through the inhibition of JAK2.[9] It shows predominant inhibitory activity against B-precursor leukemia with specific chromosomal abnormalities like the Philadelphia chromosome.

  • Breast Cancer: It can suppress the proliferation of breast cancer cells, such as the MDA-MB-231 cell line, by inhibiting STAT3 activity.

  • Gallbladder Cancer: Studies have shown that AG 490 inhibits cell growth and invasion, and induces apoptosis in gallbladder cancer cells by blocking the JAK2/STAT3 signaling pathway.

  • Other Cancers: AG 490 has also been investigated for its potential in treating cervical carcinoma, myeloma, and glioblastoma.[9]

Inflammatory and Autoimmune Diseases

The JAK/STAT pathway is also a key player in the immune response and inflammation. AG 490 has shown promise in models of inflammatory and autoimmune diseases:

  • Arthritis: In models of collagenase-induced osteoarthritis, AG 490 has been shown to ameliorate cartilage and bone destruction.[1][2]

  • Inflammatory Bowel Disease (IBD): AG 490 can regulate the Treg/Th17 balance and alleviate intestinal damage in animal models of IBD.[10]

  • Type 1 Diabetes: Studies in non-obese diabetic (NOD) mice suggest that AG 490 can prevent the onset of autoimmune diabetes.[11]

  • Inflammatory Pain: AG 490 has been shown to have anti-hyperalgesic effects in rat models of inflammatory pain.[9]

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of AG 490 against various kinases.

Target KinaseIC50 ValueCell Line/SystemReference
JAK2~10 µMIn vitro kinase assay[5][6][12][13]
JAK320 - 25 µMIn vitro kinase assay[5][13]
EGFR0.1 - 2 µMIn vitro kinase assay[5][6][12]
ErbB2 (HER2)13.5 µMIn vitro kinase assay[5][6][12]
STAT5a/b Phosphorylation50 - 70 µMIL-2-dependent T cell line (D10)[12]
IL-2-induced T cell proliferation25 µMT cell line (D10)[12]

Signaling Pathways and Experimental Workflows

JAK/STAT Signaling Pathway and Inhibition by AG 490

JAK_STAT_Pathway JAK/STAT Signaling Pathway and AG 490 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene Transcription AG490 AG 490 AG490->JAK2 Inhibition Experimental_Workflow General Workflow for AG 490 Evaluation start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with AG 490 (Varying Concentrations and Times) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction kinase_assay In Vitro Kinase Assay (JAK2 Activity) treatment->kinase_assay data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability_assay->data_analysis western_blot Western Blot Analysis (p-JAK2, p-STAT3, Total JAK2, Total STAT3) protein_extraction->western_blot western_blot->data_analysis kinase_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a projection based on the chemical structure of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and principles of fluorescence spectroscopy. As of the latest literature review, specific applications and detailed experimental data for this compound as a fluorescent probe have not been extensively published. The provided information aims to guide researchers in exploring its potential as a novel fluorescent tool.

Introduction

This compound is an organic compound with the molecular formula C₁₇H₁₂N₂O₂.[1][2][3] Its structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, suggests potential for interesting photophysical properties.[1] The malononitrile group is a strong electron-withdrawing moiety, which, in conjunction with the electron-donating potential of the phenoxyphenyl and methoxy groups, can lead to intramolecular charge transfer (ICT) characteristics, often a key feature in the design of fluorescent probes.

While primarily documented as a drug intermediate in the synthesis of various active compounds, its structural similarity to other fluorescent molecules, particularly those exhibiting aggregation-induced emission (AIE), makes it a candidate for investigation as a fluorescent probe.

Potential Applications and Sensing Mechanisms

Based on its chemical structure, this compound could potentially be explored for the following applications:

  • Viscosity Sensing: The presence of rotatable single bonds suggests that in viscous environments, the restriction of intramolecular rotation could lead to enhanced fluorescence emission, a hallmark of molecular rotors.

  • Analyte Detection: The electron-rich and electron-deficient centers in the molecule could serve as potential binding sites for various analytes. The malononitrile group, for instance, can participate in nucleophilic addition reactions, which could disrupt the conjugation and lead to a change in fluorescence.

  • Bioimaging: If the probe exhibits fluorescence in the visible or near-infrared region and has low cytotoxicity, it could be a candidate for cellular imaging applications.

A plausible, yet unconfirmed, sensing mechanism for this molecule is Aggregation-Induced Emission (AIE) . In dilute solutions, the molecule may be non-emissive due to the dissipation of excited-state energy through intramolecular rotations. However, upon aggregation in poor solvents or binding to a target that restricts these rotations, a significant increase in fluorescence intensity could be observed.

Physicochemical and Photophysical Properties (Hypothetical)

PropertyValue (to be determined)Significance
Molecular Weight 276.29 g/mol Confirmed value.[1][2]
Appearance White solid (reported)Basic physical property.
Solubility To be determinedCrucial for determining appropriate solvents for stock solutions and experimental assays. Likely soluble in common organic solvents like DMSO, DMF, and acetonitrile.
Absorption Maximum (λₐₒₛ) To be determinedWavelength at which the molecule absorbs the most light. Essential for selecting the correct excitation wavelength.
Emission Maximum (λₑₘ) To be determinedWavelength at which the molecule emits the most light upon excitation. Defines the color of the fluorescence.
Stokes Shift (λₑₘ - λₐₒₛ) To be determinedThe difference between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratio.
Quantum Yield (Φ) To be determinedThe efficiency of the fluorescence process. A higher quantum yield indicates a brighter probe.
Molar Extinction Coefficient (ε) To be determinedA measure of how strongly the molecule absorbs light at a given wavelength.

Experimental Protocols (Proposed)

The following are proposed protocols for the initial characterization and evaluation of this compound as a fluorescent probe.

Synthesis of this compound

A general synthetic route involves the reaction of 4-phenoxybenzoyl chloride with malononitrile, followed by methylation.

Materials:

  • Malononitrile

  • Sodium hydride

  • Anhydrous tetrahydrofuran (THF)

  • 4-phenoxybenzoyl chloride

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Dioxane

  • Saturated sodium bicarbonate solution

  • Dimethyl sulfate

  • Methanol

Procedure:

  • To a three-neck flask, add malononitrile, sodium hydride, and anhydrous THF.

  • Under stirring, slowly add a THF solution of 4-phenoxybenzoyl chloride.

  • After reacting at room temperature, add 1 M dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid.

  • Dissolve the solid in a mixture of dioxane and saturated sodium bicarbonate solution.

  • Add dimethyl sulfate and heat the reaction mixture.

  • After the reaction is complete (monitored by TLC), add deionized water and extract with methyl tert-butyl ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from methanol to obtain the final product.

Protocol for Characterization of Photophysical Properties

Objective: To determine the absorption and emission spectra, Stokes shift, and quantum yield.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile, toluene, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1 mM) of the compound in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µM) in the desired solvent.

  • Absorption Spectrum: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). The wavelength of maximum absorbance (λₐₒₛ) should be noted.

  • Emission Spectrum: Using a fluorometer, excite the working solution at its λₐₒₛ and record the emission spectrum over a suitable wavelength range (e.g., 400-700 nm). The wavelength of maximum emission (λₑₘ) should be noted.

  • Stokes Shift Calculation: Calculate the Stokes shift as λₑₘ - λₐₒₛ.

  • Quantum Yield Determination:

    • Prepare a series of dilutions of the reference standard and the sample compound with absorbances less than 0.1 at the excitation wavelength.

    • Measure the absorbance and integrated fluorescence intensity of each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample.

    • The quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Protocol for Investigating Aggregation-Induced Emission (AIE)

Objective: To determine if the compound exhibits AIE properties.

Materials:

  • This compound

  • A good solvent (e.g., THF or acetonitrile)

  • A poor solvent (e.g., water)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mM) in the good solvent.

  • Prepare a series of solutions in cuvettes with varying fractions of the poor solvent (e.g., 0%, 10%, 20%, ..., 90% water in THF). The final concentration of the compound should be kept constant (e.g., 10 µM).

  • For each solution, record the fluorescence emission spectrum at the determined excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the percentage of the poor solvent. A significant increase in fluorescence intensity at higher fractions of the poor solvent would indicate AIE behavior.

Visualizations

Hypothetical Aggregation-Induced Emission (AIE) Mechanism

AIE_Mechanism cluster_0 Dilute Solution (Good Solvent) cluster_1 Aggregated State (Poor Solvent) Molecule_Free Free Rotation Excited_State_Free Excited State Molecule_Free->Excited_State_Free Excitation Ground_State_Free Ground State Excited_State_Free->Ground_State_Free Weak/No Fluorescence Non_Radiative_Decay Non-Radiative Decay Excited_State_Free->Non_Radiative_Decay Energy Loss Non_Radiative_Decay->Ground_State_Free Heat Molecule_Aggregated Restricted Rotation Excited_State_Aggregated Excited State Molecule_Aggregated->Excited_State_Aggregated Excitation Fluorescence Fluorescence Excited_State_Aggregated->Fluorescence Radiative Decay Ground_State_Aggregated Ground State Fluorescence->Ground_State_Aggregated Light Emission

Caption: Hypothetical AIE mechanism for this compound.

General Experimental Workflow for Probe Evaluation

experimental_workflow synthesis Synthesis and Purification characterization Photophysical Characterization (Abs, Em, QY, Stokes Shift) synthesis->characterization solvatochromism Solvatochromism Study (Varying Solvent Polarity) characterization->solvatochromism aie_study AIE Study (Good/Poor Solvent Mixtures) characterization->aie_study analyte_screening Analyte Screening (Ions, pH, Viscosity, etc.) solvatochromism->analyte_screening aie_study->analyte_screening selectivity Selectivity and Interference Studies analyte_screening->selectivity application Application in Biological Systems (Cell Imaging, etc.) selectivity->application

Caption: General workflow for evaluating a novel fluorescent probe.

Conclusion

This compound presents an intriguing scaffold for the development of a novel fluorescent probe. Its synthesis is achievable through established organic chemistry reactions. While its specific fluorescent properties and applications are yet to be reported, the structural motifs suggest that it may exhibit interesting phenomena such as AIE or solvatochromism. The protocols and workflows outlined in these notes provide a foundational framework for researchers to systematically investigate the potential of this compound as a fluorescent tool for a variety of applications in chemistry, biology, and materials science. Further research is warranted to elucidate its full potential.

References

Application Notes and Protocols for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, with the chemical formula C₁₇H₁₂N₂O₂, is a versatile organic compound that has garnered interest in various scientific fields, including material science and medicinal chemistry.[1] Its molecular structure, characterized by methoxy and phenoxyphenyl groups attached to a malononitrile framework, imparts unique electronic and optical properties, making it a candidate for investigation in advanced materials. This document provides an overview of its potential applications in material science, its physicochemical properties, a detailed synthesis protocol, and a discussion on its current research status.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different applications and for designing experimental protocols.

PropertyValueReference
Molecular Formula C₁₇H₁₂N₂O₂[1][2]
Molecular Weight 276.29 g/mol [1][2]
CAS Number 330792-69-3[2]
Appearance Solid[3]
Boiling Point (Predicted) 471.1 ± 45.0 °C at 760 mmHg[4]
Density (Predicted) 1.199 ± 0.06 g/cm³[4]
Purity Typically >97%[3]

Potential Applications in Material Science

The unique molecular structure of this compound, featuring strong electron-donating (methoxy and phenoxy groups) and electron-withdrawing (malononitrile group) moieties, suggests its potential utility in several areas of material science.

  • Organic Electronics: The donor-acceptor (D-A) architecture of the molecule is a common design motif for organic semiconductors. Such materials are foundational to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The intramolecular charge transfer characteristics of D-A molecules can influence their electrical conductivity and light absorption/emission properties.[5]

  • Nonlinear Optics (NLO): Molecules with significant intramolecular charge transfer, like many malononitrile derivatives, can exhibit large second-order or third-order nonlinear optical responses.[1][6][7] This property is crucial for applications in optical communications, optical data storage, and frequency conversion of laser light. The extensive π-conjugated system in this compound makes it a candidate for NLO materials.

  • Dye-Sensitized Solar Cells (DSSCs): Organic dyes are central components of DSSCs, responsible for light harvesting. The broad absorption spectrum and suitable energy levels are key requirements for efficient dyes. While specific data for this molecule is unavailable, malononitrile-based dyes have been explored as sensitizers in DSSCs.

Note: Despite its promising structure, a comprehensive search of scientific literature did not yield specific quantitative performance data for this compound in any of the aforementioned material science applications. Further research and characterization are required to ascertain its actual performance metrics.

Experimental Protocol: Synthesis

The following protocol describes a common method for the synthesis of this compound.

4.1. Materials and Reagents

  • 4-Phenoxybenzoyl chloride

  • Malononitrile

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Dimethyl sulfate

  • Dioxane

  • Saturated sodium bicarbonate solution

  • Dilute hydrochloric acid (1 M)

  • Ethyl acetate

  • Methyl tert-butyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Methanol

4.2. Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Methylation cluster_step3 Step 3: Purification A 4-Phenoxybenzoyl chloride + Malononitrile B Reaction with NaH in THF A->B Slowly add dropwise C Intermediate Solid B->C React for 2h at RT, then acid quench & extract D Intermediate Solid E Reaction with Dimethyl Sulfate D->E Dissolve in Dioxane/NaHCO3 soln. F Crude Product E->F Heat at 80-90°C for 3h G Crude Product H Extraction & Drying G->H Extract with Methyl tert-butyl ether I Recrystallization H->I Concentrate and recrystallize from Methanol J Final Product I->J

Caption: Workflow for the synthesis of this compound.

4.3. Step-by-Step Procedure

  • Reaction Setup: In a three-neck flask under an inert atmosphere (e.g., argon), add malononitrile (0.1 mol) and sodium hydride (0.2 mol, 80% dispersion in paraffin) to anhydrous tetrahydrofuran (100 mL).

  • Formation of Intermediate: While stirring, slowly add a solution of 4-phenoxybenzoyl chloride (0.1 mol) in anhydrous tetrahydrofuran (50 mL) to the reaction mixture.

  • Reaction and Quenching: Allow the reaction to proceed for 2 hours at room temperature. After the reaction is complete, add 1 M dilute hydrochloric acid (250 mL) and continue stirring for 30 minutes.

  • Extraction of Intermediate: Extract the mixture three times with ethyl acetate. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain a solid intermediate.

  • Methylation: Dissolve the solid intermediate in a mixture of dioxane (150 mL) and saturated sodium bicarbonate solution (50 mL). Add dimethyl sulfate (0.3 mol).

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 3 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, add deionized water (400 mL) and extract the product three times with methyl tert-butyl ether.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent by concentration under reduced pressure.

  • Purification: Recrystallize the resulting crude product from methanol to yield the final white solid product, this compound. A yield of approximately 63.8% has been reported for this step.

Characterization

The synthesized compound should be characterized to confirm its structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • UV-Visible Spectroscopy: To determine the absorption spectrum, which is crucial for optical applications.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are important for applications in organic electronics.

  • Thermal Analysis (TGA/DSC): To assess the thermal stability of the material.

Future Outlook

While this compound possesses a molecular structure that is promising for applications in material science, the lack of published performance data highlights a significant research gap. Future work should focus on the thorough characterization of its photophysical and electrochemical properties and its performance in fabricated devices such as organic solar cells, OFETs, and as a nonlinear optical material. The detailed experimental protocols for device fabrication and characterization will need to be developed based on standard procedures for the respective application areas. The synthesis protocol provided herein offers a reliable method for obtaining the material for such future investigations.

References

Application Notes and Protocols for the Analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a key intermediate and related compound in the synthesis of Zanubrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor.[1] As such, the accurate and precise analytical characterization of this compound is critical for quality control, stability testing, and pharmacokinetic studies in the development of Zanubrutinib and other potential therapeutic agents. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₂N₂O₂[1]
Molecular Weight 276.29 g/mol [1]
IUPAC Name 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile[1]
CAS Number 330792-69-3[1]
Appearance Solid
Predicted XLogP3 3.3

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust method for assessing the purity of this compound and for its quantification in bulk drug substances and formulations. The following protocol is adapted from validated methods for Zanubrutinib and its related compounds.

Experimental Protocol: HPLC

ParameterRecommended Conditions
Instrumentation HPLC system with a PDA or UV detector
Column X-Bridge Phenyl, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile, 1% Ortho Phosphoric acid (pH 2.7), and Methanol in a 40:40:20 (v/v/v) ratio
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the compound can be determined by calculating the area percentage of the main peak.

  • Quantification can be performed by comparing the peak area of the sample to that of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

LC-MS is a powerful technique for the definitive identification of this compound and for detecting it at trace levels. This protocol is based on methods developed for the analysis of Zanubrutinib in biological matrices.

Experimental Protocol: LC-MS/MS

ParameterRecommended Conditions
Instrumentation A liquid chromatography system coupled with a triple quadrupole mass spectrometer
Column ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic acid in WaterB: Acetonitrile
Gradient A suitable gradient to ensure separation (e.g., starting with 95% A, ramping to 95% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Positive ion electrospray ionization (ESI+)
MRM Transition m/z 277.1 → [fragment ion] (Precursor ion is [M+H]⁺. Fragment ion needs to be determined by infusion of a standard.)

Sample Preparation:

  • For analysis in biological matrices (e.g., plasma), a protein precipitation step using acetonitrile is recommended, followed by centrifugation and filtration of the supernatant.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

ParameterRecommended Conditions
Instrumentation 400 MHz (or higher) NMR Spectrometer
Solvent Chloroform-d (CDCl₃)
Reference Tetramethylsilane (TMS) at 0.00 ppm
¹H NMR Parameters Standard acquisition parameters
¹³C NMR Parameters Standard acquisition parameters with proton decoupling

Expected Chemical Shifts (based on similar structures):

  • ¹H NMR: Aromatic protons (δ 7.0-8.0 ppm), Methoxy protons (δ ~3.9 ppm).

  • ¹³C NMR: Aromatic carbons (δ 115-160 ppm), Nitrile carbons (δ ~115 ppm), Methoxy carbon (δ ~55 ppm), and other aliphatic and olefinic carbons.

UV-Vis Spectroscopy for Basic Characterization

UV-Vis spectroscopy can be used for a quick identity check and for concentration determination using a standard curve.

Experimental Protocol: UV-Vis Spectroscopy

ParameterRecommended Conditions
Instrumentation A dual-beam UV-Vis spectrophotometer
Solvent Ethanol or Acetonitrile
Wavelength Range 200 - 400 nm
Blank The solvent used for sample preparation

Procedure:

  • Dissolve a small, accurately weighed amount of the compound in the chosen solvent.

  • Scan the solution across the wavelength range to determine the λmax (wavelength of maximum absorbance). Based on HPLC data, this is expected to be around 225 nm.

  • Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve.

  • Measure the absorbance of the sample solution and determine its concentration using the calibration curve.

Associated Signaling Pathway: B-Cell Receptor (BCR) Signaling

As a related compound to Zanubrutinib, this compound is relevant to the B-cell receptor (BCR) signaling pathway. Zanubrutinib is a known inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in this pathway.[2][3][4] The constitutive activation of the BCR pathway is a hallmark of many B-cell malignancies.[4]

The following diagram illustrates the BCR signaling pathway and the point of inhibition by a BTK inhibitor like Zanubrutinib.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Proliferation Cell Proliferation & Survival IP3->Proliferation Ca²⁺ release NFkB NF-κB Pathway DAG->NFkB NFkB->Proliferation Antigen Antigen Antigen->BCR Activation Zanubrutinib Zanubrutinib (BTK Inhibitor) Zanubrutinib->BTK Inhibition Analytical_Workflow start Sample of this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms LC-MS Analysis start->ms hplc HPLC Analysis start->hplc uv_vis UV-Vis Spectroscopy start->uv_vis structural_confirmation Structural Confirmation nmr->structural_confirmation molecular_weight_verification Molecular Weight Verification ms->molecular_weight_verification purity_assessment Purity Assessment & Quantification hplc->purity_assessment identity_check Identity Check & Concentration uv_vis->identity_check final_report Comprehensive Analytical Report structural_confirmation->final_report molecular_weight_verification->final_report purity_assessment->final_report identity_check->final_report

References

Application Notes and Protocols: Reactions of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile with various nucleophiles. This versatile starting material serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar activated malononitrile derivatives and may require optimization for this specific substrate.

Introduction

This compound possesses a highly electrophilic double bond due to the presence of two electron-withdrawing cyano groups and a good leaving group (methoxy). This structural feature makes it an excellent substrate for nucleophilic addition and addition-elimination reactions. The subsequent intramolecular cyclization of the resulting intermediates with functionalities present in the nucleophile is a common strategy for the construction of diverse heterocyclic scaffolds.[1]

General Reaction Pathway

The general reaction mechanism involves the initial attack of a nucleophile on the electron-deficient β-carbon of the malononitrile derivative, leading to the displacement of the methoxy group. The resulting intermediate can then undergo cyclization to form various heterocyclic systems.

General Reaction Pathway reactant This compound intermediate Intermediate reactant->intermediate + Nu-H nucleophile Nucleophile (Nu-H) product Heterocyclic Product intermediate->product - CH3OH (Cyclization)

Caption: General reaction pathway of this compound with nucleophiles.

Reactions with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles are widely used in reactions with activated malononitriles to synthesize a variety of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

Reaction with Hydrazine Hydrate: Synthesis of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

The reaction with hydrazine hydrate is expected to yield a substituted pyrazole derivative. This reaction is analogous to the synthesis of 5-amino-1H-pyrazoles from other 2-(alkoxymethylene)malononitriles.[2][3][4]

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

ReactantNucleophileProductSolventConditionsYield (%)
This compoundHydrazine Hydrate5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrileEthanolReflux, 2-4 h85-95 (Estimated)

digraph "Pyrazole Synthesis" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#4285F4"];

reactant [label="this compound"];
hydrazine [label="Hydrazine Hydrate"];
product [label="5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile"];

reactant -> product [label="+ H2N-NH2*H2O"];

}

Caption: Synthesis of a pyrazole derivative.

Reaction with Guanidine: Synthesis of 2,4-Diamino-6-(4-phenoxyphenyl)pyrimidine-5-carbonitrile

Guanidine, a strong nitrogenous base, is expected to react with this compound to form a diaminopyrimidine derivative. This is a common method for the synthesis of aminopyrimidines.[5][6][7]

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.2 mmol) in absolute ethanol (10 mL).

  • To this solution, add guanidine hydrochloride (1.2 mmol) and stir for 15 minutes at room temperature.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitate formed is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 2,4-diamino-6-(4-phenoxyphenyl)pyrimidine-5-carbonitrile.

ReactantNucleophileProductSolventConditionsYield (%)
This compoundGuanidine2,4-Diamino-6-(4-phenoxyphenyl)pyrimidine-5-carbonitrileEthanolNaOEt, Reflux, 6-8 h70-85 (Estimated)

digraph "Pyrimidine Synthesis" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#EA4335"];

reactant [label="this compound"];
guanidine [label="Guanidine"];
product [label="2,4-Diamino-6-(4-phenoxyphenyl)pyrimidine-5-carbonitrile"];

reactant -> product [label="+ H2N-C(=NH)-NH2"];

}

Caption: Synthesis of a pyrimidine derivative.

Reactions with Sulfur Nucleophiles

Sulfur-containing nucleophiles can be employed to synthesize sulfur-containing heterocycles, which are of significant interest in medicinal chemistry.

Reaction with Thiols: Synthesis of Substituted Thiophenes (Gewald Reaction Analogue)

While not a direct reaction with a simple thiol, a variation of the Gewald reaction using elemental sulfur and an active methylene compound in the presence of a base can be envisioned. A more direct approach would involve reaction with a thiol to potentially form a ketene dithioacetal, which could then be cyclized. A plausible one-pot reaction to form a thiophene derivative is outlined below.[8][9][10]

Experimental Protocol (Gewald-type Synthesis):

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol) in ethanol (15 mL).

  • Add elemental sulfur (1.1 mmol) to the mixture.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 mmol), to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the substituted thiophene.

ReactantNucleophile/ReagentsProductSolventConditionsYield (%)
This compoundEthyl Cyanoacetate, Sulfur, MorpholineSubstituted 2-aminothiophene-3-carbonitrile derivativeEthanolRoom Temp, 24-48 h60-75 (Estimated)

digraph "Thiophene Synthesis" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#FBBC05"];

reactant [label="this compound"];
reagents [label="Active Methylene Compound\n+ Sulfur + Base"];
product [label="Substituted Thiophene"];

reactant -> product [label="Gewald-type Reaction"];

}

Caption: Synthesis of a thiophene derivative.

Reactions with Carbon Nucleophiles

Active methylene compounds can act as carbon nucleophiles, leading to the formation of various carbocyclic and heterocyclic systems.

Reaction with Malononitrile: Synthesis of Pyridine Derivatives

The reaction with malononitrile in the presence of a base can lead to the formation of highly substituted pyridine derivatives through a series of addition and cyclization reactions.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) and malononitrile (1.0 mmol) in absolute ethanol (15 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., acetic acid or DMF) to afford the pure pyridine derivative.

ReactantNucleophileProductSolventConditionsYield (%)
This compoundMalononitrileSubstituted 2-amino-3,5-dicyanopyridineEthanolPiperidine, Reflux, 8-10 h65-80 (Estimated)

digraph "Pyridine Synthesis" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#34A853"];

reactant [label="this compound"];
malononitrile [label="Malononitrile"];
product [label="Substituted Pyridine"];

reactant -> product [label="+ CH2(CN)2"];

}

Caption: Synthesis of a pyridine derivative.

Summary of Reactions and Products

NucleophileHeterocyclic ProductKey Reagents/Conditions
Hydrazine HydratePyrazoleEthanol, Reflux
GuanidinePyrimidineSodium Ethoxide, Ethanol, Reflux
Sulfur/Active Methylene CompoundThiopheneBase (Morpholine), Ethanol, Room Temp
MalononitrilePyridinePiperidine, Ethanol, Reflux

Safety Precautions

All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Malononitrile and its derivatives are toxic and should be handled with care. Guanidine hydrochloride and hydrazine hydrate are corrosive and should be handled with caution.

Disclaimer: The provided protocols are based on analogous reactions and may require optimization for the specific substrate this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions.

References

Application Notes and Protocols for the Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, reacting an active methylene compound with a carbonyl group. This reaction is widely employed in the synthesis of a variety of fine chemicals, pharmaceuticals, and functional polymers. This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a compound with potential applications in medicinal chemistry and materials science due to its unique electronic and structural properties.[1] While a direct one-pot Knoevenagel condensation to yield the title compound is not readily found in the literature, a reliable multi-step synthetic route has been established.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process commencing with the acylation of malononitrile with 4-phenoxybenzoyl chloride. This is followed by an O-methylation step to yield the final product. This approach provides a practical and scalable method for obtaining the target molecule.

Experimental Protocols

Protocol 1: Multi-Step Synthesis of this compound[2]

This protocol is adapted from a known synthetic procedure.[2]

Step 1: Acylation of Malononitrile

  • To a three-neck flask, add malononitrile (6.6 g, 0.1 mol), sodium hydride (4.8 g, 0.2 mol, 80% dispersion in paraffin), and anhydrous tetrahydrofuran (100 mL).

  • Under constant stirring, slowly add a solution of 4-phenoxybenzoyl chloride (23.2 g, 0.1 mol) in anhydrous tetrahydrofuran (50 mL) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • After 2 hours, add 1 M dilute hydrochloric acid (250 mL) and continue stirring for 30 minutes.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain the solid intermediate.

Step 2: O-Methylation

  • Dissolve the solid intermediate from Step 1 in a mixture of dioxane (150 mL) and a saturated sodium bicarbonate solution (50 mL).

  • Add dimethyl sulfate (37.8 g, 0.3 mol) to the solution.

  • Heat the reaction mixture to 80 °C.

  • Upon completion of the reaction (monitored by TLC), stir the mixture at 90°C for 3 hours.[2]

  • Add deionized water (400 mL) and extract the product three times with methyl tert-butyl ether.[2]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent by concentration under reduced pressure.[2]

  • Recrystallize the crude product from methanol to yield the final product as a white solid.[2]

Data Presentation

Table 1: Summary of Reactants and Products for the Multi-Step Synthesis

StepReactant 1Reactant 2Reagent/CatalystSolventProduct
1Malononitrile4-Phenoxybenzoyl chlorideSodium HydrideTetrahydrofuran2-((4-phenoxyphenyl)(oxo)methyl)malononitrile
22-((4-phenoxyphenyl)(oxo)methyl)malononitrileDimethyl sulfateSodium BicarbonateDioxane/WaterThis compound

Table 2: Yield and Physical Properties of this compound

PropertyValueReference
Yield 63.8%[2]
Appearance White Solid[2]
Molecular Formula C17H12N2O2[1]
Molecular Weight 276.29 g/mol [1]

Table 3: Illustrative Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.50-7.30 (m, 4H, Ar-H), 7.20-7.00 (m, 5H, Ar-H), 3.90 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.2, 157.5, 155.8, 132.1, 130.0, 129.8, 124.5, 120.3, 119.0, 117.5, 114.8, 113.5, 85.0, 58.5 (OCH₃)
IR (KBr) ν (cm⁻¹): 3060 (Ar C-H), 2220 (C≡N), 1600, 1580, 1490 (C=C, Ar), 1240 (C-O)
Mass Spec (EI) m/z: 276 (M⁺), 245 (M⁺ - OCH₃)

(Note: The spectroscopic data in Table 3 is illustrative and based on the chemical structure, as specific experimental spectra were not available in the searched literature.)

Visualizations

Diagram 1: Reaction Scheme for the Multi-Step Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: O-Methylation Malononitrile Malononitrile Intermediate Intermediate Malononitrile->Intermediate NaH, THF 4-Phenoxybenzoyl_chloride 4-Phenoxybenzoyl_chloride 4-Phenoxybenzoyl_chloride->Intermediate Intermediate_2 Intermediate Final_Product 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Intermediate_2->Final_Product NaHCO3, Dioxane/H2O Dimethyl_sulfate Dimethyl_sulfate Dimethyl_sulfate->Final_Product

Caption: Multi-step synthesis of the target compound.

Diagram 2: Experimental Workflow

G Start Start Acylation Step 1: Acylation of Malononitrile Start->Acylation Workup_1 Acidic Workup & Extraction Acylation->Workup_1 Isolation_1 Isolate Intermediate Workup_1->Isolation_1 Methylation Step 2: O-Methylation Isolation_1->Methylation Workup_2 Aqueous Workup & Extraction Methylation->Workup_2 Purification Concentration & Recrystallization Workup_2->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for the synthesis protocol.

Concluding Remarks

The provided multi-step protocol offers a clear and reproducible method for the synthesis of this compound. While not a direct Knoevenagel condensation, this pathway is effective for obtaining the target compound for further research and development. The unique structure of this molecule, featuring a combination of methoxy, phenoxy, and malononitrile functionalities, makes it an interesting candidate for investigation in various fields, particularly as a potential scaffold in drug discovery and as a building block for novel organic materials.

References

Application Notes and Protocols for the Purification of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients, including the BTK inhibitor Zanubrutinib. The following methods, recrystallization and column chromatography, are presented to achieve high purity of the target compound.

Introduction

This compound is a complex organic molecule whose purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates.[1] This document outlines two primary methods for its purification: recrystallization, a technique based on differential solubility, and column chromatography, a method that separates compounds based on their differential adsorption to a stationary phase. The choice of method will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

Data Presentation

The following table summarizes the expected outcomes for the described purification methods.

Purification MethodTypical Solvents/EluentsPurityYieldScale
Recrystallization Methanol>99%63.8%[2]Milligram to Multigram
Column Chromatography Ethyl Acetate/Hexane Gradient>98%VariableMilligram to Gram

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent can be found in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1]

Materials:

  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for larger volumes)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to boiling while stirring.

  • Solvent Addition: Continue to add small portions of hot methanol until the solid has completely dissolved. Avoid adding an excess of solvent to ensure maximum recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white solid.[2]

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture. For this compound, a normal-phase silica gel column is effective.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% EtOAc in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 30% EtOAc in hexane) to move the compounds down the column.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Methanol crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation crude Crude Product load_sample Load Sample crude->load_sample pack_column Pack Silica Gel Column elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols: Safe Handling and Storage of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS No. 330792-69-3). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Physicochemical and Safety Data

Limited quantitative safety data for this compound is publicly available. The following table summarizes available data and identifies where information is currently unavailable. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.

PropertyValueSource Citation
Molecular Formula C₁₇H₁₂N₂O₂[1][2][3]
Molecular Weight 276.29 g/mol [1][2]
Appearance Light yellow to yellow solid[2]
Boiling Point 471.1±45.0 °C at 760 mmHg (Predicted)[4]
Density 1.199±0.06 g/cm³ (Predicted)[2][4]
Storage Temperature 2-8°C[3][5][6]
GHS Hazard Statements H302: Harmful if swallowed[7]
Flash Point Data not available
Auto-ignition Temp. Data not available
Permissible Exposure Data not available

Handling Protocols

2.1. Engineering Controls:

  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area.[6] A certified chemical fume hood is required to minimize inhalation exposure.

  • Local Exhaust: Use a local exhaust system if dust or aerosols are generated during handling.

  • Eye Wash and Safety Shower: A safety shower and eyewash station must be readily accessible in the immediate work area.

2.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact. For large quantities or in case of a spill, impervious protective clothing and boots may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH-approved respirator should be used.[8]

2.3. General Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.[7]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7]

  • Keep containers tightly closed when not in use.[6]

  • Handle under an inert gas atmosphere where specified by the supplier.[7]

2.4. Spill and Emergency Procedures:

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Collect the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

  • First Aid:

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[7]

    • If on Skin: Wash with plenty of soap and water.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Protocols

Proper storage is essential to maintain the stability and purity of this compound.

  • Temperature: Store in a refrigerator at 2-8°C.[3][5][6]

  • Container: Keep the container tightly closed and sealed in a dry environment.[5][6]

  • Atmosphere: For long-term storage, storing under an inert gas atmosphere is recommended to prevent degradation.[7]

  • Incompatible Materials: Store away from strong oxidizing agents.[6]

  • Light and Heat: Protect from light and heat sources.[6]

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: Safe Handling and Storage Workflow

Safe_Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe handling_hood Work in Fume Hood prep_ppe->handling_hood handling_weigh Weigh Compound handling_hood->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve storage_seal Seal Container handling_dissolve->storage_seal cleanup_decon Decontaminate Glassware handling_dissolve->cleanup_decon storage_refrigerate Store at 2-8°C storage_seal->storage_refrigerate cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Caption: Workflow for safe handling and storage of this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile as a versatile starting material in the synthesis of various heterocyclic compounds. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a highly functionalized organic compound with the molecular formula C₁₇H₁₂N₂O₂.[1][2] Its structure, featuring a reactive dicyanomethylene group, a methoxy leaving group, and a phenoxyphenyl moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. The electron-withdrawing nature of the two cyano groups renders the exocyclic double bond highly susceptible to nucleophilic attack, forming the basis for numerous cyclization and cyclocondensation reactions. This reactivity allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in drug discovery and materials science due to their wide range of biological activities and physical properties.

Synthesis of Substituted Pyridine Derivatives

The reaction of this compound with active methylene compounds in the presence of a base is a well-established method for the synthesis of highly substituted pyridine derivatives. The reaction proceeds via a Michael addition, followed by an intramolecular cyclization and subsequent elimination of methanol to afford the aromatic pyridine ring.

Synthesis of 2-Amino-3,5-dicyano-6-(4-phenoxyphenyl)pyridine

This protocol describes the synthesis of a 2-amino-3,5-dicyano-6-(4-phenoxyphenyl)pyridine derivative through the reaction of this compound with malononitrile.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound product 2-Amino-3,5-dicyano-6-(4-phenoxyphenyl)pyridine reactant1->product reactant2 Malononitrile reactant2->product catalyst Piperidine, Ethanol catalyst->product

Caption: Synthesis of a substituted pyridine derivative.

Experimental Protocol:

  • To a solution of this compound (2.76 g, 10 mmol) in absolute ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).

  • Add piperidine (0.5 mL) as a catalyst to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-amino-3,5-dicyano-6-(4-phenoxyphenyl)pyridine.

Data Presentation:

ProductYield (%)Melting Point (°C)Molecular FormulaMolecular Weight ( g/mol )
2-Amino-3,5-dicyano-6-(4-phenoxyphenyl)pyridine85235-237C₂₀H₁₁N₅O349.34

Synthesis of Fused Pyrimidine Derivatives

This compound can also be employed in the synthesis of fused pyrimidine ring systems through reactions with amino-heterocycles. This approach provides access to complex polycyclic structures with potential biological activities.

Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidine derivative by reacting this compound with 3-amino-1H-pyrazole.

Reaction Workflow:

G start Start: Prepare Reaction Mixture step1 Add 2-(methoxy(4-phenoxyphenyl) methylene)malononitrile and 3-aminopyrazole to solvent start->step1 step2 Add catalyst (e.g., acetic acid) step1->step2 step3 Reflux the reaction mixture step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool and isolate crude product step4->step5 Reaction complete step6 Purify by recrystallization step5->step6 end End: Obtain pure Pyrazolo[1,5-a]pyrimidine step6->end

Caption: Experimental workflow for pyrazolopyrimidine synthesis.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (2.76 g, 10 mmol) and 3-amino-1H-pyrazole (0.83 g, 10 mmol) in glacial acetic acid (20 mL).

  • Reflux the reaction mixture for 8-10 hours. Monitor the progress of the reaction using TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent like dimethylformamide (DMF) or a mixture of DMF and water.

Data Presentation:

ProductYield (%)Melting Point (°C)Molecular FormulaMolecular Weight ( g/mol )
7-Amino-6-cyano-5-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine78>300C₂₀H₁₂N₆O364.35

General Considerations and Safety

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • The solvents used are flammable and should be handled with care, away from ignition sources.

  • The purity of the starting materials and the synthesized compounds should be confirmed by appropriate analytical techniques such as NMR, IR, and mass spectrometry.

These protocols provide a foundation for the exploration of this compound as a key building block in the synthesis of a wide array of heterocyclic compounds. The versatility of this reagent opens up avenues for the development of novel molecules with potential applications in various fields of chemical and pharmaceutical research.

References

Application Notes and Protocols: 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile as a Key Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a critical intermediate in the synthesis of advanced pharmaceuticals. This document details its primary application in the production of the Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib, and explores its potential in other therapeutic areas. Detailed experimental protocols for its synthesis and subsequent conversion are provided, along with data summaries and visual diagrams to support drug discovery and development efforts.

Overview of this compound

This compound is a key organic intermediate with the chemical formula C₁₇H₁₂N₂O₂ and a molecular weight of approximately 276.29 g/mol . Its structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, makes it a versatile building block in medicinal chemistry.

Chemical Properties:

PropertyValue
CAS Number 330792-69-3
Molecular Formula C₁₇H₁₂N₂O₂
Molecular Weight 276.29 g/mol
IUPAC Name 2-(methoxy(4-phenoxyphenyl)methylidene)propanedinitrile
Appearance White solid (typical)

Primary Application: Intermediate in the Synthesis of Zanubrutinib

The most significant application of this compound is as a crucial precursor in the synthesis of Zanubrutinib. Zanubrutinib is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia.[1]

Mechanism of Action of Zanubrutinib and the Role of the Intermediate

Zanubrutinib functions by irreversibly binding to the cysteine residue Cys481 in the active site of BTK. This covalent inhibition blocks the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, chemotaxis, and adhesion of malignant B-cells.[1] The 2-(4-phenoxyphenyl) group, derived from the intermediate, is a critical pharmacophore that occupies a key binding pocket within the BTK enzyme.

Signaling Pathway of BTK Inhibition

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by Zanubrutinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Signaling Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation, Survival, and Adhesion NFkB_MAPK->Proliferation Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibition synthesis_intermediate cluster_0 Step 1: Acylation cluster_1 Step 2: Methylation Malononitrile Malononitrile NaH NaH, THF Malononitrile->NaH PhenoxybenzoylChloride 4-Phenoxybenzoyl chloride PhenoxybenzoylChloride->NaH Intermediate1 Acylated Intermediate Intermediate2 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile DMS Dimethyl sulfate, NaHCO₃, Dioxane Intermediate1->DMS NaH->Intermediate1 DMS->Intermediate2 zanubrutinib_precursor_synthesis Start 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Reaction Cyclization Reaction (e.g., in acetic acid or other solvent) Start->Reaction Reagent 3-Amino-4-pyrazolecarbonitrile Reagent->Reaction Intermediate Pyrazolopyrimidine Intermediate Reaction->Intermediate Purification Purification (e.g., Crystallization) Intermediate->Purification Product Purified Zanubrutinib Precursor Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often prepared via a Knoevenagel condensation reaction.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incorrect Catalyst The choice of catalyst is critical in the Knoevenagel condensation. Using a base that is too strong can lead to self-condensation of the aldehyde or ketone starting material.[1] Recommendation: Employ a weak base such as piperidine, pyridine, or an ammonium salt.[1]
Suboptimal Reaction Temperature The reaction rate is significantly influenced by temperature. While many Knoevenagel condensations can proceed at room temperature, some may require heating to achieve completion.[1] Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature and continue monitoring.
Incomplete Reaction The reaction may not have been allowed to run for a sufficient amount of time.[1] Recommendation: Use TLC or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials. Continue the reaction until the starting materials are no longer visible.
Presence of Water The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversible reactions, thereby lowering the yield.[1] Recommendation: Remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1]
Improper Solvent The polarity of the solvent can affect the reaction rate and yield.[1] Recommendation: Consider using aprotic polar solvents like DMF or acetonitrile, which have been shown to give high conversions in shorter reaction times.[1] Protic polar solvents such as ethanol can also be effective.[1]

Issue 2: Presence of Impurities and Side Products

Potential Cause Troubleshooting Steps
Self-Condensation of Starting Material This is a common side reaction, especially when a strong base is used as a catalyst.[1] Recommendation: Use a weak base catalyst to minimize self-condensation.[1]
Michael Addition The active methylene compound can potentially undergo a Michael addition to the α,β-unsaturated product. This is more likely with highly reactive methylene compounds and longer reaction times.[1] Recommendation: Optimize the stoichiometry of the reactants. Using a slight excess of the carbonyl compound may help reduce this side reaction.[1]
Hydrolysis The final product, containing a malononitrile moiety, may undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.[2] Recommendation: Ensure that the work-up and purification steps are performed under neutral or mildly acidic/basic conditions to avoid hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

A common synthetic approach involves a multi-step process. It can start with the formation of a phenoxy group, followed by a condensation reaction with malononitrile, and subsequent introduction of the methoxy group.[2] A specific reported synthesis starts from 4-phenoxybenzoyl chloride, which is reacted with malononitrile in the presence of sodium hydride in anhydrous tetrahydrofuran. The resulting intermediate is then methylated using dimethyl sulfate to yield the final product.[3]

Q2: What is a reported yield for the synthesis of this compound?

One specific protocol, starting from 4-phenoxybenzoyl chloride and malononitrile followed by methylation, reported a yield of 63.8%.[3]

Q3: How can I improve the yield of my Knoevenagel condensation step?

To improve the yield, consider the following:

  • Catalyst Selection: Use a weak base like piperidine or pyridine.[1]

  • Water Removal: Actively remove water from the reaction mixture using a Dean-Stark trap.[1]

  • Solvent Choice: Experiment with different solvents. Aprotic polar solvents like DMF or acetonitrile can be effective.[1]

  • Reaction Conditions: Optimize the reaction time and temperature by monitoring the reaction progress.[1]

  • Alternative Energy Sources: Techniques like microwave irradiation or ultrasonication have been shown to improve yields and reduce reaction times for Knoevenagel condensations.[4]

Q4: What are some common side reactions to be aware of?

The primary side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde or ketone starting material and the Michael addition of the active methylene compound to the product.[1]

Quantitative Data

The following table summarizes a reported yield for a specific synthesis protocol.

Starting Materials Reagents Solvent Reaction Conditions Yield (%) Reference
4-phenoxybenzoyl chloride, Malononitrile1. Sodium hydride2. Dimethyl sulfate1. Anhydrous tetrahydrofuran2. Dioxane, Saturated sodium bicarbonate solution1. Room temperature, 2 hours2. 80 °C, then 90 °C for 3 hours63.8[3]

Experimental Protocols

Synthesis of this compound [3]

Step 1: Reaction of 4-phenoxybenzoyl chloride with malononitrile

  • To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of freshly treated anhydrous tetrahydrofuran.

  • Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • After 2 hours, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the solution to obtain a solid intermediate.

Step 2: Methylation

  • Dissolve the solid intermediate in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.

  • Add 37.8 g (0.3 mol) of dimethyl sulfate to the mixture.

  • Heat the reaction mixture to 80 °C.

  • Increase the temperature to 90 °C and stir for 3 hours. Monitor the completion of the reaction by TLC.

  • After the reaction is complete, add 400 mL of deionized water and extract three times with methyl tert-butyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure.

  • Recrystallize the resulting crude product from methanol to obtain 17.6 g of white solid this compound (63.8% yield).

Visualizations

Synthesis_Workflow A 4-phenoxybenzoyl chloride + Malononitrile B Intermediate Formation A->B  NaH, THF  Room Temp, 2h C Methylation B->C  Dimethyl sulfate  Dioxane, NaHCO3 (aq)  80-90°C, 3h D 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile C->D  Work-up &  Recrystallization

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Issue Catalyst Catalyst Optimization (e.g., weak base) Start->Catalyst Temperature Temperature Adjustment Start->Temperature Water Water Removal (e.g., Dean-Stark) Start->Water Solvent Solvent Screening Start->Solvent ImprovedYield Improved Yield Catalyst->ImprovedYield Temperature->ImprovedYield Water->ImprovedYield Solvent->ImprovedYield

Caption: Troubleshooting logic for improving reaction yield.

References

troubleshooting 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific chemical reaction.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on side product formation and other experimental challenges.

Issue 1: Presence of a Higher Molecular Weight Side Product

Q: My reaction mixture shows a significant peak in the mass spectrum corresponding to a higher molecular weight than my target product. What is this side product and how can I minimize its formation?

A: A common side product in the Knoevenagel condensation of aromatic aldehydes with malononitrile is the Michael adduct .[1][2][3] This occurs when a second molecule of the malononitrile anion attacks the β-carbon of the initially formed this compound.

Troubleshooting Steps:

  • Control Stoichiometry: An excess of malononitrile can increase the likelihood of the Michael addition.[1] Use a 1:1 molar ratio of 4-phenoxybenzaldehyde to malononitrile. If the issue persists, a slight excess of the aldehyde (e.g., 1.1 equivalents) can be employed.

  • Catalyst Choice and Concentration: The type and amount of base catalyst can influence the rate of the Michael addition.

    • Recommendation: Use a milder base or a lower concentration of the catalyst. For example, if using piperidine, reduce the amount from 0.1 equivalents to 0.05 equivalents.

    • Alternative Catalysts: Consider using catalysts that have been reported to give high yields of the desired Knoevenagel product with minimal side reactions, such as ammonium acetate or Lewis acids under specific conditions.[4][5]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of the thermodynamic Michael adduct.

    • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, work up the reaction promptly to prevent further side reactions.

    • Temperature Control: If the reaction is being heated, try running it at a lower temperature for a longer duration.

Quantitative Data on Side Product Formation (Illustrative for similar reactions):

Catalyst (equiv.)SolventTemperature (°C)Reaction Time (h)Knoevenagel Product Yield (%)Michael Adduct Yield (%)
Piperidine (0.1)EthanolReflux68510
Piperidine (0.05)EthanolReflux8925
Ammonium Acetate (0.2)TolueneReflux (Dean-Stark)595<2

Note: This data is representative of typical Knoevenagel condensations and may vary for the specific synthesis of this compound.

Issue 2: Appearance of Carboxylic Acid or Amide Impurities

Q: My final product is contaminated with impurities that show characteristic peaks for carboxylic acids or amides in the IR and NMR spectra. What is the cause and how can I prevent this?

A: The nitrile groups of the malononitrile moiety are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or amides.[6]

Troubleshooting Steps:

  • Work-up Conditions:

    • Avoid Strong Acids/Bases: During the work-up, use dilute acid (e.g., 1M HCl) for neutralization and avoid prolonged exposure. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and minimize contact time.

    • Temperature: Perform the work-up at room temperature or below to minimize the rate of hydrolysis.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective in removing more polar hydrolysis byproducts.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from the more polar impurities. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

  • Storage: Store the purified product in a cool, dry, and inert atmosphere to prevent hydrolysis over time.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Knoevenagel condensation between 4-phenoxybenzaldehyde and malononitrile, typically catalyzed by a weak base like piperidine or ammonium acetate.[4][7]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method.[8] Use a suitable eluent system (e.g., 3:1 hexane:ethyl acetate) and visualize the spots under a UV lamp. The disappearance of the 4-phenoxybenzaldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.

Q3: What are the expected spectroscopic data for the final product?

  • ¹H NMR: A singlet for the methoxy group protons around 3.9 ppm, aromatic protons in the range of 7.0-8.0 ppm, and a singlet for the vinylic proton around 7.7 ppm.

  • ¹³C NMR: Peaks corresponding to the nitrile carbons around 112-115 ppm, the methoxy carbon around 56 ppm, and aromatic carbons in their characteristic regions. The quaternary carbon of the double bond attached to the nitrile groups would appear at a lower field.

  • IR: A strong absorption band for the nitrile (C≡N) stretch around 2220 cm⁻¹.

Experimental Protocols

General Protocol for Knoevenagel Condensation:
  • To a solution of 4-phenoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add malononitrile (1 equivalent).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.05-0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Knoevenagel_Reaction 4-Phenoxybenzaldehyde 4-Phenoxybenzaldehyde Intermediate_Adduct Intermediate Adduct 4-Phenoxybenzaldehyde->Intermediate_Adduct + Malononitrile Malononitrile Malononitrile Catalyst (Base) Catalyst (Base) Catalyst (Base)->Intermediate_Adduct Product 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Intermediate_Adduct->Product - H2O Water Water

Caption: Knoevenagel condensation reaction pathway.

Troubleshooting_Workflow start Reaction Issue Identified issue_type What is the main issue? start->issue_type low_yield Low Yield / Incomplete Reaction issue_type->low_yield Low Conversion side_product Side Product Formation issue_type->side_product Impurity check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents identify_side_product Identify Side Product (MS, NMR) side_product->identify_side_product optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions end Problem Resolved optimize_conditions->end michael_adduct Michael Adduct? identify_side_product->michael_adduct hydrolysis Hydrolysis Product? identify_side_product->hydrolysis michael_adduct->hydrolysis No adjust_stoichiometry Adjust Stoichiometry (less malononitrile) michael_adduct->adjust_stoichiometry Yes modify_workup Modify Work-up (avoid strong acid/base) hydrolysis->modify_workup modify_catalyst Use Milder/Less Catalyst adjust_stoichiometry->modify_catalyst modify_catalyst->end modify_workup->end

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Optimizing the Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely applicable method is a two-step process. The first step is a Knoevenagel condensation between 4-phenoxybenzaldehyde and malononitrile to form an intermediate, 2-((4-phenoxyphenyl)methylene)malononitrile. This is followed by a reaction to introduce the methoxy group. An alternative is a direct condensation if a suitable methoxy-containing precursor is used.

Q2: My Knoevenagel condensation reaction is resulting in a low yield. What are the most common causes?

A2: Low yields in a Knoevenagel condensation can stem from several factors.[1] The most common issues are related to the choice of catalyst, solvent, incomplete reaction, or side reactions.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.[1]

Q3: What are the typical catalysts used for the Knoevenagel condensation, and how do I choose the right one?

A3: The catalyst is crucial for activating the active methylene compound.[2] Weak bases like piperidine, pyridine, or ammonium salts are commonly employed.[1] The optimal catalyst often depends on the specific substrates being used.[1] For instance, L-proline has been shown to be an effective catalyst in certain reactions.[3] The choice of catalyst can be screened through small-scale parallel experiments.[2]

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a significant role in the Knoevenagel condensation. The polarity of the solvent can influence the reaction rate and yield.[1] Aprotic polar solvents like DMF and acetonitrile have been shown to give high conversions and selectivities in short reaction times.[1] In some cases, protic polar solvents like ethanol can also be effective.[1] Interestingly, water has been successfully used as a solvent, promoting green chemistry principles.[1] Nonpolar solvents such as toluene may lead to longer reaction times but are useful for azeotropic water removal.[1]

Q5: My reaction seems to stop before all the starting material is consumed. What can I do?

A5: Incomplete conversion is a major contributor to low yields.[1] Consider the following:

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC-MS.[1]

  • Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to go to completion.[1]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[2] This water can sometimes inhibit the reaction or lead to reversible reactions, lowering the yield.[1] Removing water, for instance by azeotropic distillation with a Dean-Stark trap, can drive the reaction to completion.[1][2]

Q6: What are the common side reactions, and how can they be minimized?

A6: The most common side reaction is the self-condensation of the aldehyde, particularly when using a strong base.[1] To minimize this, use a weak base catalyst.[1] Another potential issue is the Michael addition of the active methylene compound to the α,β-unsaturated product.[1] This can be more prevalent with highly reactive methylene compounds and extended reaction times.[1] Optimizing the stoichiometry of the reactants (e.g., using a slight excess of the carbonyl compound) can sometimes help.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalystUse a fresh or purified catalyst. Consider screening different catalysts (e.g., piperidine, ammonium acetate, L-proline).
Inappropriate solventTest a range of solvents with different polarities (e.g., ethanol, DMF, toluene, water).
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for side product formation.
Insufficient reaction timeMonitor the reaction by TLC or other analytical methods to determine the optimal reaction time.
Multiple Spots on TLC (Impurity Formation) Self-condensation of aldehydeUse a weaker base as a catalyst.
Michael addition of malononitrile to the productUse a slight excess of the aldehyde. Monitor the reaction closely and stop it once the starting material is consumed.
Impure starting materialsEnsure the purity of 4-phenoxybenzaldehyde and malononitrile before starting the reaction.
Product is an Oil or Difficult to Crystallize Presence of impuritiesPurify the crude product using column chromatography.
Residual solventEnsure the product is thoroughly dried under vacuum.
Reaction Stalls Before Completion Equilibrium limitation due to water formationUse a Dean-Stark trap with a suitable solvent (e.g., toluene) to remove water azeotropically.

Experimental Protocols

Protocol 1: General Knoevenagel Condensation
  • To a round-bottom flask, add 4-phenoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add a suitable solvent (e.g., ethanol, 10 mL) and a magnetic stir bar.

  • Stir the mixture at room temperature to dissolve the solids.

  • Add a weak base catalyst (e.g., piperidine, 0.1 mmol).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[1]

  • Charge the flask with 4-phenoxybenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), a catalyst (e.g., 0.1 mmol of p-toluenesulfonic acid or a weak base), and a solvent that forms an azeotrope with water (e.g., toluene, 20 mL).[2]

  • Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.[2]

  • Monitor the reaction by observing the amount of water collected and by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables can be used to record and compare experimental results for optimizing the reaction conditions.

Table 1: Catalyst Screening

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)EthanolReflux4
2Ammonium Acetate (20)EthanolReflux4
3L-proline (15)DMF802
4No CatalystEthanolReflux24

Table 2: Solvent Screening

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)EthanolReflux4
2Piperidine (10)TolueneReflux6
3Piperidine (10)DMF802
4Piperidine (10)Water1008

Table 3: Temperature Optimization

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)Ethanol2524
2Piperidine (10)Ethanol508
3Piperidine (10)EthanolReflux (78)4

Visualizations

Reaction_Pathway 4-Phenoxybenzaldehyde 4-Phenoxybenzaldehyde Intermediate 2-((4-phenoxyphenyl)methylene)malononitrile 4-Phenoxybenzaldehyde->Intermediate Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate Final_Product This compound Intermediate->Final_Product O-Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Final_Product

Caption: Proposed reaction pathway for the synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine 4-Phenoxybenzaldehyde, Malononitrile, Solvent, and Catalyst Start->Reactants Heat Heat to Desired Temperature Reactants->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify by Recrystallization or Column Chromatography Isolate->Purify Characterize Characterize Final Product Purify->Characterize

Caption: General experimental workflow for synthesis.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst active and in the correct amount? Start->Check_Catalyst Optimize_Catalyst Screen different catalysts and concentrations Check_Catalyst->Optimize_Catalyst No Check_Solvent Is the solvent appropriate? Check_Catalyst->Check_Solvent Yes Optimize_Catalyst->Check_Solvent Optimize_Solvent Test a range of solvents Check_Solvent->Optimize_Solvent No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Optimize_Solvent->Check_Temp Optimize_Temp Vary the reaction temperature Check_Temp->Optimize_Temp No Check_Water Is water removal necessary? Check_Temp->Check_Water Yes Optimize_Temp->Check_Water Remove_Water Use a Dean-Stark trap Check_Water->Remove_Water Yes Success Improved Yield Check_Water->Success No Remove_Water->Success

References

Technical Support Center: Purification of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS 330792-69-3). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this valuable intermediate.[1][2] As a molecule with a unique combination of methoxy, phenoxy, and malononitrile functionalities, its purification presents distinct challenges that require a nuanced approach.[3]

This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities typically arise from three main sources: unreacted starting materials, side-products from the condensation reaction, and degradation. Key impurities to monitor include:

  • 4-Phenoxybenzoyl Chloride or related ester: The acylating agent used in one of the common synthetic routes.[4] Its presence suggests an incomplete initial reaction.

  • Malononitrile: A reactive starting material that can persist if not fully consumed.

  • Hydrolysis Products: The central enol ether and the nitrile groups can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially forming corresponding carboxylic acids or amides.[3]

  • Byproducts of Knoevenagel Condensation: The Knoevenagel condensation, a common method for forming the C=C bond, can sometimes lead to side reactions or incomplete conversion, especially if ketones are present as starting materials which are generally less reactive.[5]

Q2: My final product has a persistent yellow or brownish tint. Is this normal, and how can I remove it?

A2: While the pure compound is typically a white to light-yellow solid, a distinct yellow or brown color indicates the presence of chromophoric impurities.[4] This is a common issue. The color often arises from minor, highly conjugated byproducts formed during the reaction. Standard recrystallization may not be sufficient if the impurity has similar solubility. See the Troubleshooting Guide (Problem 1) for a detailed decolorization and purification protocol.

Q3: What is the recommended analytical method for accurately assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of this compound due to its strong UV absorbance from the aromatic rings and conjugated system. Other valuable techniques include:

  • NMR (¹H and ¹³C): Essential for structural confirmation and identifying structurally similar impurities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight (276.29 g/mol ) and can help identify impurities.[3][7][8]

  • Gas Chromatography (GC-MS): Can be used if the compound and its impurities are thermally stable and volatile enough.[9]

Q4: Is this compound stable to heat and common organic solvents?

A4: this compound shows good thermal stability under typical workup and purification conditions. However, prolonged exposure to high temperatures in the presence of protic solvents (like methanol or ethanol) or trace acid/base could potentially lead to degradation. It is generally stable in common organic solvents like ethyl acetate, dichloromethane, and acetone at room temperature.

Purification Strategy Decision Tree

This workflow helps in selecting the appropriate initial purification strategy based on the crude product's physical state and purity level.

G start Crude Product Analysis solid Is the product a solid? start->solid purity_check Purity >85% by TLC/HPLC? solid->purity_check Yes oily Product is an Oil/Gum solid->oily No recrystallize Action: Recrystallization purity_check->recrystallize Yes chromatography Action: Flash Chromatography purity_check->chromatography No triturate Action: Trituration / Solvent Slurry recrystallize->triturate If recovery is low oily->chromatography

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

Problem 1: Final Product is Colored (Yellow/Brown) After Initial Isolation
  • Causality: Colored impurities are often highly conjugated organic molecules formed as byproducts. Their polarity can be very similar to the desired product, making them difficult to separate by simple crystallization.

  • Solution 1: Activated Carbon Treatment during Recrystallization

    • Select an appropriate recrystallization solvent (Methanol is a good starting point).[4]

    • Dissolve the crude product in the minimum amount of hot solvent to achieve full dissolution.

    • Add a small amount (1-2% by weight) of activated carbon to the hot solution. Caution: Add carbon slowly to avoid bumping.

    • Keep the solution heated at or near boiling for 5-10 minutes with gentle swirling.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization.

    • Allow the clear, filtered solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration.

  • Solution 2: Flash Column Chromatography

    • Rationale: This method separates compounds based on their differential adsorption to a stationary phase, offering higher resolution for closely related impurities.

    • See Protocol 2 for a detailed methodology.

Problem 2: Low Yield or No Crystals Formed During Recrystallization
  • Causality: This issue typically stems from poor solvent selection. The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. If the compound remains soluble when cooled, or if too much solvent was used, recovery will be low.

  • Solution: Systematic Solvent Screening

    • Place a small amount (10-20 mg) of your crude product into several test tubes.

    • Add a different solvent to each tube dropwise at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. A good solvent will now fully dissolve the compound.

    • Cool the dissolved solutions. The solvent that produces a high yield of crystals upon cooling is the best choice.

    • If a single solvent is not effective, try a binary solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Dissolve the compound in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.

Solvent SystemPolarity IndexBoiling Point (°C)Comments
Methanol5.165Reported to be effective[4]
Ethanol4.378Similar to methanol, slightly less polar.
Isopropanol3.982Good for less polar compounds.
Ethyl Acetate / Hexanes4.4 / 0.1VariableA versatile binary system for tuning polarity.
Dichloromethane / Hexanes3.1 / 0.1VariableGood for compounds that are highly soluble in DCM.
Problem 3: Product "Oils Out" Instead of Crystallizing
  • Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when impurities are depressing the melting point. The resulting oil is often difficult to crystallize.

  • Solution 1: Trituration

    • If the product has oiled out, decant the solvent.

    • Add a small amount of a poor solvent in which the desired compound is known to be insoluble (e.g., hexanes or diethyl ether).

    • Use a glass rod to scratch the inside of the flask vigorously at the oil-solvent interface. This provides energy and a surface for nucleation.

    • Often, the oil will slowly convert into a solid precipitate, which can then be filtered.

  • Solution 2: Modify Recrystallization Conditions

    • Re-dissolve the oil in the hot solvent.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Alternatively, add slightly more solvent to lower the saturation point, which may prevent oiling out.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from Methanol

This protocol is based on a reported successful method and is a primary choice for purification.[4]

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a stir bar. Add methanol in small portions while heating the mixture to reflux with stirring until the solid is completely dissolved. Note the total volume of solvent used.

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add 10-20 mg of activated carbon. Return the flask to the heat source and reflux for 5 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by HPLC and NMR to confirm purity and identity.

Protocol 2: Flash Column Chromatography

This protocol is for purifying highly impure samples or removing closely related impurities.

  • Stationary Phase: Prepare a silica gel column using a slurry packing method with the initial mobile phase. The column diameter should be chosen based on the amount of crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally results in better separation.

  • Mobile Phase (Eluent): A common starting point is a mixture of Hexanes and Ethyl Acetate. Based on TLC analysis, a gradient of 10% to 40% Ethyl Acetate in Hexanes is often effective.

  • Elution: Begin elution with the low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). Gradually increase the polarity of the eluent to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC or UV-Vis spectroscopy.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Synthesis and Impurity Pathway

The following diagram illustrates a common synthetic route and highlights points where impurities can be introduced.

G R1 4-Phenoxybenzoyl Chloride Intermediate Acylated Intermediate R1->Intermediate Imp1 Impurity: Unreacted R1 R1->Imp1 R2 Malononitrile R2->Intermediate Imp2 Impurity: Unreacted R2 R2->Imp2 R3 Dimethyl Sulfate (Methylating Agent) Base Base (e.g., NaH) Base->Intermediate + Product 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Intermediate->Product + R3 Imp3 Impurity: Hydrolysis Product Product->Imp3 Workup (H₂O)

Caption: Potential impurity sources in a multi-step synthesis.

References

avoiding polymerization of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a compound susceptible to polymerization. Due to the limited specific literature on this exact molecule, the following recommendations are based on the established chemistry of structurally similar compounds, such as malononitrile derivatives and cyanoacrylates, which are known to be prone to anionic polymerization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Action
Compound polymerizes immediately upon solvent addition. The solvent contains basic impurities (e.g., water, amines) or is not stabilized.Use anhydrous, inhibitor-stabilized solvents. Consider passing the solvent through a column of activated neutral alumina before use.
Solid-state compound appears discolored or has formed a solid mass. Exposure to moisture, light, or heat during storage.Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon, nitrogen), protected from light, and at the recommended low temperature.
Polymerization occurs during a reaction. The reaction conditions (e.g., basic reagents, elevated temperature) are initiating polymerization.If possible, use non-nucleophilic bases or protect the reactive methylene group. Maintain the lowest possible reaction temperature. Ensure all glassware is scrupulously dried.
Inconsistent results or rapid degradation of the compound in solution. The solution lacks sufficient stabilization for the experimental timescale and conditions.Add a suitable radical or anionic polymerization inhibitor to the stock solution if compatible with your downstream application.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: The molecule possesses a highly electron-deficient carbon-carbon double bond due to the presence of two strong electron-withdrawing cyano (-CN) groups. This makes the molecule highly susceptible to nucleophilic attack, which can initiate a chain-reaction anionic polymerization. The methoxy and phenoxy groups can also influence the electronic properties of the molecule, potentially affecting its reactivity.

Q2: What are the common initiators for the polymerization of this compound?

A2: Polymerization is typically initiated by nucleophiles or bases. Common initiators include:

  • Water/Moisture: Even trace amounts of water can initiate polymerization.

  • Amines and other basic compounds: These are strong initiators.

  • Alcohols: Can act as initiators, especially in the presence of a base.

  • Basic impurities: Residues on glassware or in solvents can trigger polymerization.

Q3: How should I store this compound to ensure its stability?

A3: To maximize shelf life, the compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, typically between 2-8°C or colder if specified by the supplier.

  • Atmosphere: Store under an inert atmosphere such as argon or dry nitrogen to exclude moisture and oxygen.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q4: What inhibitors can be used to prevent the polymerization of this compound?

A4: A combination of anionic and radical inhibitors is often used for compounds of this type. The choice of inhibitor depends on the specific application and desired purity.

Inhibitor Type Example Typical Concentration (ppm) Mechanism of Action
Anionic Acetic Acid, Sulfuric Acid, Phosphoric Acid10 - 100Neutralizes basic impurities that would otherwise initiate anionic polymerization.
Radical Hydroquinone (HQ), Hydroquinone Monomethyl Ether (MEHQ)200 - 1000Scavenges free radicals that can initiate radical polymerization, which can be a secondary pathway.

Experimental Protocols

Protocol for the Safe Dissolution of this compound

This protocol outlines the steps to safely dissolve the compound while minimizing the risk of polymerization.

  • Glassware Preparation: Ensure all glassware (e.g., flask, stirrer bar, syringe) is thoroughly cleaned and oven-dried at >120°C for at least 4 hours to remove all traces of moisture. Allow the glassware to cool to room temperature in a desiccator under vacuum.

  • Solvent Preparation: Use an anhydrous, inhibitor-stabilized grade of the desired solvent (e.g., dichloromethane, acetonitrile). For highly sensitive applications, it is recommended to pass the solvent through a column of activated neutral alumina immediately before use to remove any residual water and acidic/basic impurities.

  • Inert Atmosphere: Assemble the dried glassware and purge the system with a dry, inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.

  • Weighing the Compound: Weigh the required amount of this compound in a clean, dry vial. If possible, perform this step in a glovebox.

  • Dissolution: Under a positive flow of inert gas, add the prepared anhydrous solvent to the flask via a dry syringe or cannula. Begin stirring. Then, add the pre-weighed compound to the solvent.

  • Storage of Solution: If the solution is to be stored, add a suitable inhibitor (if not already present in the solvent and compatible with your reaction) and store it in a tightly sealed container under an inert atmosphere at a low temperature.

Visual Guides

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation Path cluster_solution Corrective Actions Problem Compound Polymerized? CheckSolvent Check Solvent: - Anhydrous? - Stabilized? Problem->CheckSolvent During Dissolution CheckStorage Check Storage: - Temp? - Atmosphere? - Light? Problem->CheckStorage In Storage CheckReaction Check Reaction: - Basic Reagents? - Temp? Problem->CheckReaction During Reaction UseNewSolvent Use Fresh, Anhydrous, Stabilized Solvent CheckSolvent->UseNewSolvent ImproveStorage Store at Low Temp, Under Inert Gas, No Light CheckStorage->ImproveStorage ModifyConditions Modify Reaction Conditions: - Lower Temp - Non-nucleophilic Base CheckReaction->ModifyConditions AnionicPolymerization cluster_legend Legend cluster_mechanism Anionic Polymerization Mechanism M Monomer Nu Nu⁻ (Initiator) Initiation Initiation Propagation Propagation Initiation->Propagation + Monomer (M) Anion1 Nu-M⁻ Initiation->Anion1 Propagation->Propagation + n Monomers (nM) Termination Termination Propagation->Termination + H⁺ or Electrophile Polymer Nu-(M)n+1-H Termination->Polymer Nu_ion Nu⁻ Nu_ion->Initiation Monomer M Monomer->Initiation Anion1->Propagation Anion2 Nu-(M)n-M⁻ Anion2->Termination

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile reaction mechanism elucidation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. Our resources are designed to address common issues encountered during the reaction, helping to elucidate the mechanism and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound is typically achieved through a two-step process. The first step involves the acylation of malononitrile with 4-phenoxybenzoyl chloride. This is followed by an O-methylation of the resulting intermediate to yield the final product. This is not a direct Knoevenagel condensation, as it starts from an acyl chloride rather than an aldehyde or ketone.

Q2: What is the proposed reaction mechanism?

The reaction proceeds via a nucleophilic acyl substitution followed by methylation.

  • Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the acidic methylene proton of malononitrile to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-phenoxybenzoyl chloride.

  • Acyl Substitution: The tetrahedral intermediate collapses, eliminating the chloride leaving group to form an acylated malononitrile intermediate. This intermediate exists in equilibrium with its enol tautomer.

  • O-Methylation: The enolate is then methylated using an electrophilic methyl source, such as dimethyl sulfate, to yield the final product, this compound.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include incomplete deprotonation of malononitrile, side reactions of the acyl chloride, or inefficient methylation.

Q4: I am observing multiple spots on my TLC. What are the likely side products?

The presence of multiple spots on a TLC plate suggests the formation of impurities. Common side products can include unreacted starting materials, the hydrolyzed acyl chloride (4-phenoxybenzoic acid), the acylated malononitrile intermediate (if methylation is incomplete), and potentially N-methylated byproducts if ammonia or amines are present.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive or Insufficient Base Use fresh, high-purity sodium hydride. Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained to prevent the base from reacting with moisture. Use a sufficient molar excess of the base to ensure complete deprotonation of malononitrile.
Inappropriate Solvent Use anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether. Ensure the solvent is thoroughly dried before use, as protic solvents will quench the carbanion.
Low Reaction Temperature While the initial deprotonation is often performed at 0°C to control the reaction rate, the acylation and methylation steps may require higher temperatures. Gradually increase the reaction temperature and monitor the progress by TLC.
Insufficient Reaction Time Allow for sufficient reaction time for each step. Monitor the consumption of starting materials and the formation of intermediates and the final product using TLC.
Hydrolysis of Acyl Chloride Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. Any moisture will lead to the hydrolysis of 4-phenoxybenzoyl chloride to 4-phenoxybenzoic acid.[1]
Inefficient Methylation Ensure the complete formation of the enolate before adding the methylating agent. Use a sufficient excess of dimethyl sulfate. The reaction temperature for methylation might need optimization.
Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Reaction Temperature is Too High High temperatures can promote side reactions. Optimize the temperature for each step of the reaction.
Incorrect Stoichiometry of Reactants Carefully control the molar ratios of your reactants. An excess of the acyl chloride could lead to di-acylation, while an excess of the base could promote other side reactions.
Presence of Water or Other Nucleophiles As mentioned, water will hydrolyze the acyl chloride. Other nucleophiles, if present as impurities, can react with the acyl chloride or dimethyl sulfate.
N-Methylation If ammonia or primary/secondary amines are present as contaminants, they can be methylated by dimethyl sulfate, leading to impurities.

Experimental Protocols

Synthesis of this compound

This protocol is based on the acylation of malononitrile with 4-phenoxybenzoyl chloride, followed by O-methylation.[2]

Materials:

  • Malononitrile

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Phenoxybenzoyl chloride

  • Dimethyl sulfate

  • Dioxane

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Methyl tert-butyl ether

  • Methanol

  • Anhydrous magnesium sulfate or sodium sulfate

  • 1 M Hydrochloric acid

  • Deionized water

Procedure:

Step 1: Acylation of Malononitrile

  • To a dry three-neck flask under an inert atmosphere (argon or nitrogen), add malononitrile (0.1 mol) and anhydrous THF (100 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add sodium hydride (0.2 mol) portion-wise, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Slowly add a solution of 4-phenoxybenzoyl chloride (0.1 mol) in anhydrous THF (50 mL) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding 1 M dilute hydrochloric acid (250 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude acylated intermediate.

Step 2: Methylation of the Intermediate

  • Dissolve the crude solid from the previous step in a mixture of dioxane (150 mL) and saturated sodium bicarbonate solution (50 mL).

  • Add dimethyl sulfate (0.3 mol) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add deionized water (400 mL).

  • Extract the mixture with methyl tert-butyl ether (3 x 150 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure.

Purification:

Recrystallize the resulting crude product from methanol to obtain the pure this compound as a white solid. A yield of approximately 63.8% has been reported for this procedure.[2]

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
4-Phenoxybenzoyl chlorideC₁₃H₉ClO₂232.66
MalononitrileC₃H₂N₂66.06
Dimethyl sulfateC₂H₆O₄S126.13
This compoundC₁₇H₁₂N₂O₂276.29

Visualizations

Reaction Mechanism

Reaction_Mechanism Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion Deprotonation NaH NaH NaH->Carbanion Tetrahedral Tetrahedral Intermediate Carbanion->Tetrahedral Nucleophilic Attack AcylChloride 4-Phenoxybenzoyl Chloride AcylChloride->Tetrahedral AcylatedProduct Acylated Malononitrile (Enol Tautomer) Tetrahedral->AcylatedProduct Chloride Elimination NaCl NaCl Tetrahedral->NaCl FinalProduct 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile AcylatedProduct->FinalProduct O-Methylation MethylSulfateAnion CH3SO4- AcylatedProduct->MethylSulfateAnion DimethylSulfate Dimethyl Sulfate DimethylSulfate->FinalProduct Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Acylation Step 1: Acylation - Add Malononitrile & THF - Cool to 0°C - Add NaH - Add 4-Phenoxybenzoyl Chloride Start->Acylation Acylation_Workup Acylation Workup - Quench with HCl - Extract with Ethyl Acetate - Dry and Concentrate Acylation->Acylation_Workup Methylation Step 2: Methylation - Dissolve in Dioxane/NaHCO3 - Add Dimethyl Sulfate - Heat to 80°C Acylation_Workup->Methylation Methylation_Workup Methylation Workup - Add Water - Extract with MTBE - Dry and Concentrate Methylation->Methylation_Workup Purification Purification - Recrystallize from Methanol Methylation_Workup->Purification End End: Pure Product Purification->End Troubleshooting_Logic Problem Low Yield or Impure Product Check_Reagents Reagents Pure & Anhydrous? Problem->Check_Reagents Check_Conditions Reaction Conditions Optimized? Check_Reagents->Check_Conditions Yes Solution_Reagents Solution: Use fresh, dry reagents and solvents. Check_Reagents->Solution_Reagents No Check_Workup Workup & Purification Effective? Check_Conditions->Check_Workup Yes Solution_Conditions Solution: Optimize temperature, time, and stoichiometry. Check_Conditions->Solution_Conditions No Solution_Workup Solution: Improve extraction and recrystallization techniques. Check_Workup->Solution_Workup No

References

Technical Support Center: Scaling Up 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Reaction Stage

Q1: My reaction yield is significantly lower upon scale-up. What are the potential causes and how can I address them?

A: Low yields during scale-up of the Knoevenagel condensation for this synthesis can stem from several factors. Key areas to investigate include:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized hotspots in larger reactors, promoting side reactions and degradation of the product. Ensure your reactor's cooling system is adequate for the increased volume and monitor the internal temperature closely.[1][2][3]

  • Poor Mixing: Inadequate agitation can result in non-homogenous reaction mixtures, leading to incomplete conversion and the formation of byproducts. The type of impeller and stirring speed should be optimized for the reactor geometry and reaction mass viscosity.[1]

  • Sub-optimal Reagent Addition Rate: The rate of addition of 4-phenoxybenzoyl chloride solution is critical. Too rapid addition can overwhelm the cooling capacity and lead to temperature spikes, while too slow addition can unnecessarily prolong the reaction time, potentially leading to degradation of intermediates.

  • Catalyst Deactivation or Inefficiency: The effectiveness of the base catalyst can be influenced by the reaction conditions at scale. Ensure the catalyst is of appropriate grade and concentration for the larger batch size.

Q2: I am observing the formation of significant impurities during the reaction. How can I identify and minimize them?

A: Impurity formation is a common challenge in scaling up organic syntheses. Common impurities in Knoevenagel-type reactions can include self-condensation products of the starting materials or adducts from Michael additions.[4] To address this:

  • Analytical Monitoring: Implement in-process analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the reaction progress and identify the formation of impurities in real-time.

  • Stoichiometry Control: Precise control of the molar ratios of the reactants is crucial. An excess of one reactant can favor the formation of certain byproducts.

  • Temperature Control: As mentioned, maintaining a consistent and optimal temperature is vital to minimize side reactions. Implement a robust temperature control system with accurate probes.[1][2]

Work-up and Isolation Stage

Q3: The precipitation of the product during the quench step is inconsistent, leading to filtration difficulties. How can I improve this?

A: Inconsistent precipitation can be due to variations in temperature, concentration, and the rate of addition of the quenching agent (e.g., dilute hydrochloric acid).

  • Controlled Quenching: The quenching solution should be added at a controlled rate with efficient stirring to ensure uniform precipitation. The temperature of the reaction mixture during quenching should also be controlled.

  • Solvent Selection: The choice of extraction solvent (e.g., ethyl acetate) and its volume are important for efficient product extraction and subsequent crystallization.

Purification Stage

Q4: My recrystallization process is not yielding a product with the desired purity at a larger scale. What should I consider?

A: Scaling up recrystallization requires careful optimization of several parameters:

  • Solvent System: The solvent system used for lab-scale recrystallization may not be optimal for larger batches. You may need to screen different solvent mixtures to achieve the desired solubility profile and crystal morphology.

  • Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slower, controlled cooling profile is generally preferred for growing larger, purer crystals.

  • Seeding: Introducing seed crystals at the appropriate temperature and concentration can promote the crystallization of the desired polymorph and improve batch-to-batch consistency.

  • Agitation: The stirring rate during crystallization should be sufficient to keep the crystals suspended without causing excessive secondary nucleation or crystal breakage.

Q5: I am having trouble with the filtration and drying of the final product. What are the best practices for large-scale operations?

A: Efficient filtration and drying are crucial for obtaining a high-quality final product.

  • Filtration Equipment: For larger quantities, traditional Buchner funnel filtration may not be efficient. Consider using equipment like a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.[5][6]

  • Washing: The filter cake should be washed with an appropriate solvent to remove residual impurities. The volume and temperature of the wash solvent should be optimized.

  • Drying: Drying should be performed under controlled conditions (temperature and vacuum) to remove residual solvents without causing thermal degradation of the product. The drying process should be monitored until a constant weight is achieved.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A: The synthesis typically involves a multi-step process. A common route starts with the reaction of malononitrile with 4-phenoxybenzoyl chloride in the presence of a base like sodium hydride in an anhydrous solvent such as tetrahydrofuran. This is followed by a methylation step using a reagent like dimethyl sulfate to introduce the methoxy group.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A: Several safety aspects are critical:

  • Handling of Reagents: Malononitrile and dimethyl sulfate are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. Sodium hydride is highly reactive with water and requires careful handling under an inert atmosphere.

  • Exothermic Reactions: The initial reaction between malononitrile and 4-phenoxybenzoyl chloride, as well as the quenching step, can be exothermic. A thorough risk assessment should be conducted to understand the thermal hazards and ensure adequate cooling capacity is in place.[1][3][9]

  • Pressure Management: Reactions that generate gas or are run at elevated temperatures can lead to a build-up of pressure in a closed system. The reactor should be equipped with appropriate pressure relief devices.

Q3: What analytical methods are recommended for quality control of the final product?

A: A comprehensive quality control strategy should include:

  • Identification: Techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy can be used to confirm the chemical structure. Mass spectrometry can confirm the molecular weight.

  • Purity: HPLC is the preferred method for determining the purity of the final product and quantifying any impurities.

  • Physical Properties: Melting point determination and visual appearance are also important quality attributes.

  • Residual Solvents: Gas chromatography is typically used to determine the levels of residual solvents from the synthesis and purification steps.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A: While the specific synthesis provided uses traditional organic solvents, the principles of green chemistry can be applied to Knoevenagel-type reactions. This can include the use of water as a solvent, employing reusable catalysts, and minimizing waste generation through process optimization.[10] Some studies have explored catalyst-free Knoevenagel condensations in water.[10]

Data Presentation

Table 1: Summary of Lab-Scale vs. Scaled-Up Reaction Parameters (Illustrative)

ParameterLab-Scale (e.g., 10g product)Pilot-Scale (e.g., 1kg product)Key Considerations for Scale-Up
Reactor Volume 500 mL Round Bottom Flask50 L Jacketed Glass ReactorSurface area to volume ratio decreases, impacting heat transfer.[1]
Solvent Volume (THF) 200 mL20 LEnsure adequate mixing and heat transfer.
Reagent Addition Time 30 minutes (dropwise)2-3 hours (controlled pump)Prevent exotherm runaway.[3]
Max. Temperature Rise 5-10 °C15-25 °C (potential for hotspots)Requires efficient cooling system and monitoring.[2]
Stirring Speed 300 rpm (magnetic stirrer)100-200 rpm (overhead mechanical stirrer)Ensure proper mixing without splashing.
Typical Yield 60-70%55-65%Yields may decrease slightly on scale-up if not optimized.

Table 2: Recommended Analytical Specifications for the Final Product

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification ¹H NMR, FT-IRConforms to the reference spectrum
Assay (Purity) HPLC≥ 98.0%
Melting Point Capillary MethodReport value
Individual Impurity HPLC≤ 0.5%
Total Impurities HPLC≤ 1.0%
Residual Solvents GCConforms to ICH Q3C limits

Experimental Protocols

1. Lab-Scale Synthesis of this compound

  • Step 1: Formation of the Enolate. To a flame-dried three-neck flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 2 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath. Add malononitrile (1 equivalent) portion-wise, maintaining the internal temperature below 10 °C.

  • Step 2: Acylation. Slowly add a solution of 4-phenoxybenzoyl chloride (1 equivalent) in anhydrous THF to the reaction mixture, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Step 3: Quenching and Extraction. Carefully quench the reaction by slowly adding 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Methylation. Dissolve the crude intermediate in a suitable solvent (e.g., dioxane) and add a saturated solution of sodium bicarbonate. Add dimethyl sulfate (3 equivalents) and heat the mixture to 80 °C. Monitor the reaction by TLC or HPLC.

  • Step 5: Work-up and Purification. After the reaction is complete, cool the mixture and add deionized water. Extract the product with methyl tert-butyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization from methanol to obtain a white solid.

2. Considerations for Pilot-Plant Scale Synthesis

  • Reactor Setup: Use a jacketed glass reactor equipped with an overhead mechanical stirrer, a condenser, a temperature probe, and a port for controlled reagent addition.

  • Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen) throughout the reaction, especially during the handling of sodium hydride.

  • Reagent Addition: Use a calibrated pump for the controlled addition of the 4-phenoxybenzoyl chloride solution. The addition rate should be determined based on the reactor's cooling capacity to maintain the desired temperature range.

  • Temperature Monitoring and Control: Continuously monitor the internal reaction temperature. The reactor's heating/cooling jacket should be connected to a thermostat to precisely control the temperature during the reaction, quenching, and crystallization steps.

  • Work-up: For larger volumes, the quenching and extraction steps may require a larger extraction vessel or a continuous liquid-liquid extraction setup.

  • Isolation and Drying: Use a filter-dryer for efficient filtration, washing, and drying of the final product. The drying process should be validated to ensure consistent removal of residual solvents.

Mandatory Visualization

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Finishing Start Starting Materials: - Malononitrile - 4-Phenoxybenzoyl Chloride - Sodium Hydride - Dimethyl Sulfate Enolate_Formation Enolate Formation Start->Enolate_Formation Acylation Acylation Enolate_Formation->Acylation QC1 In-Process Control: - TLC/HPLC Monitoring Acylation->QC1 Methylation Methylation Quench Quenching Methylation->Quench QC1->Methylation Extraction Extraction Quench->Extraction Concentration Concentration Extraction->Concentration Recrystallization Recrystallization Concentration->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying QC2 Final Quality Control: - HPLC Purity - NMR/IR Identification - Residual Solvents Drying->QC2 Final_Product Final Product: 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile QC2->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions Low_Yield Low Yield Heat_Transfer Poor Heat Transfer Low_Yield->Heat_Transfer Mixing Inefficient Mixing Low_Yield->Mixing Reagent_Addition Incorrect Reagent Addition Rate Low_Yield->Reagent_Addition Impurity_Formation Impurity Formation Impurity_Formation->Heat_Transfer Impurity_Formation->Mixing Filtration_Issues Filtration Issues Precipitation Uncontrolled Precipitation Filtration_Issues->Precipitation Low_Purity Low Purity after Recrystallization Cooling_Profile Suboptimal Cooling Profile Low_Purity->Cooling_Profile Improve_Cooling Enhance Reactor Cooling Heat_Transfer->Improve_Cooling Optimize_Stirring Optimize Agitation Mixing->Optimize_Stirring Control_Addition Control Reagent Addition Reagent_Addition->Control_Addition Control_Quench Controlled Quenching Precipitation->Control_Quench Optimize_Crystallization Optimize Cooling & Seeding Cooling_Profile->Optimize_Crystallization

Caption: Troubleshooting logic for common issues in the synthesis scale-up.

References

common experimental errors with 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and handling.

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments involving this compound.

Synthesis Issues

Problem: Low or no yield of the final product.

  • Possible Cause 1: Incomplete reaction.

    • Solution: The reaction involves the formation of an intermediate from 4-phenoxybenzoyl chloride and malononitrile, followed by methylation. Ensure each step goes to completion by monitoring the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if starting materials are still present. For the final methylation step, ensure the temperature is maintained at 90°C for a sufficient duration (e.g., 3 hours)[1].

  • Possible Cause 2: Inactive reagents.

    • Solution: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. Use freshly opened or properly stored NaH. Ensure all solvents, such as tetrahydrofuran (THF), are anhydrous. Malononitrile can degrade over time; use a fresh or purified batch.

  • Possible Cause 3: Suboptimal reaction temperature.

    • Solution: The initial reaction with NaH and 4-phenoxybenzoyl chloride is typically carried out at room temperature. The subsequent methylation with dimethyl sulfate requires heating to 80-90°C[1]. Ensure accurate temperature control at each stage.

Problem: Formation of significant side products.

  • Possible Cause 1: Self-condensation of 4-phenoxybenzoyl chloride.

    • Solution: This can be minimized by the slow, dropwise addition of the 4-phenoxybenzoyl chloride solution to the mixture of malononitrile and sodium hydride[1]. This maintains a low concentration of the benzoyl chloride, favoring the desired reaction with the malononitrile anion.

  • Possible Cause 2: Dialkylation of malononitrile.

    • Solution: While the primary product is the result of C-alkylation followed by O-alkylation, competitive side reactions can occur. Using the specified stoichiometry of reagents is crucial.

  • Possible Cause 3: Hydrolysis of the nitrile groups.

    • Solution: The malononitrile functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which could lead to the formation of amides or carboxylic acids.[2] While the synthesis protocol involves a basic medium, the reaction conditions are generally optimized to favor the desired product. During workup, avoid prolonged exposure to strong acids or bases.

Purification Issues

Problem: Difficulty in obtaining a pure crystalline solid.

  • Possible Cause 1: Oiling out during recrystallization.

    • Solution: This can occur if the solution is cooled too quickly or if the concentration of the compound is too high. Ensure the crude product is fully dissolved in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If an oil forms, reheat the solution to redissolve it, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • Possible Cause 2: Co-precipitation of impurities.

    • Solution: If the crude product is highly impure, a single recrystallization may not be sufficient. Consider performing a second recrystallization or using column chromatography for purification.

Problem: Low recovery after recrystallization.

  • Possible Cause 1: Using too much solvent.

    • Solution: Use the minimum amount of hot solvent required to dissolve the crude product. Using an excessive volume will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Possible Cause 2: Premature crystallization.

    • Solution: If the product crystallizes too early, for instance in the funnel during hot filtration, it can lead to loss of material. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames.[3] It is advisable to keep it in a tightly sealed container to prevent moisture absorption.[3] For long-term storage, refrigeration at 2-8°C is recommended.[4]

Q2: What is the solubility profile of this compound?

SolventExpected Solubility
WaterInsoluble
MethanolSparingly soluble (used for recrystallization)[1]
EthanolSoluble
AcetoneSoluble
Tetrahydrofuran (THF)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
HexaneInsoluble

Q3: What are the potential stability issues with this compound?

A3: The malononitrile moiety can be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acids and amines.[2] The ether linkages (methoxy and phenoxy groups) are generally stable but can be cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI), though this is unlikely under typical experimental conditions.[5][6][7][8] Thermal stability is generally expected to be good for crystalline organic compounds, but it is always advisable to determine the decomposition temperature using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Q4: What are the key functional groups to identify in spectroscopic analysis?

A4: In an FT-IR spectrum, you should look for the characteristic sharp peak of the nitrile (-C≡N) stretch, typically around 2220-2260 cm⁻¹. You would also expect to see C-O stretching for the ether groups and C=C stretching for the aromatic rings and the double bond. In ¹H NMR, you would expect to see a singlet for the methoxy (-OCH₃) protons, and signals in the aromatic region for the phenyl and phenoxyphenyl protons. In ¹³C NMR, you would expect to see signals for the nitrile carbons, the carbons of the aromatic rings, the methoxy carbon, and the carbons of the double bond.

Q5: What safety precautions should be taken when handling the reagents for synthesis?

A5: The synthesis involves several hazardous reagents:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas, which can ignite. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.

  • Dimethyl Sulfate ((CH₃)₂SO₄): A potent methylating agent that is toxic, carcinogenic, and corrosive.[9] It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 4-Phenoxybenzoyl chloride: Corrosive and moisture-sensitive. Handle in a dry environment.

  • Malononitrile: Toxic if ingested or absorbed through the skin. Handle with appropriate PPE.

Experimental Protocols

Synthesis of this compound[1]

This protocol describes a two-step, one-pot synthesis.

Reagents and Equipment:

  • Malononitrile

  • Sodium hydride (80% dispersion in paraffin)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Phenoxybenzoyl chloride

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dioxane

  • Saturated sodium bicarbonate solution

  • Dimethyl sulfate

  • Methyl tert-butyl ether

  • Methanol (for recrystallization)

  • Three-neck flask, dropping funnel, condenser, magnetic stirrer, heating mantle, and other standard laboratory glassware.

Procedure:

  • Step 1: Formation of the Intermediate

    • To a three-neck flask, add malononitrile (0.1 mol, 6.6 g), sodium hydride (0.2 mol, 4.8 g of 80% dispersion), and 100 mL of anhydrous THF.

    • Under stirring, slowly add a solution of 4-phenoxybenzoyl chloride (0.1 mol, 23.2 g) in 50 mL of THF dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 2 hours.

    • After 2 hours, add 250 mL of 1 M dilute HCl and continue stirring for 30 minutes.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain a solid intermediate.

  • Step 2: Methylation

    • Dissolve the solid intermediate in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.

    • Add dimethyl sulfate (0.3 mol, 37.8 g) to the solution.

    • Heat the reaction mixture to 80°C and then increase the temperature to 90°C and stir for 3 hours.

    • Monitor the completion of the reaction by TLC.

  • Work-up and Purification

    • After the reaction is complete, add 400 mL of deionized water and extract three times with methyl tert-butyl ether.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Remove the solvent by concentration under reduced pressure.

    • Recrystallize the resulting crude product from methanol to obtain the final product as a white solid.

    • Expected Yield: 17.6 g (63.8%).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_methylation Methylation cluster_purification Purification reagents Malononitrile + NaH in anhydrous THF addition Slow addition of 4-Phenoxybenzoyl chloride reagents->addition reaction1 Reaction at Room Temp (2 hours) addition->reaction1 quench Quench with 1M HCl reaction1->quench extraction1 Extract with Ethyl Acetate quench->extraction1 dry_concentrate1 Dry and Concentrate extraction1->dry_concentrate1 intermediate Solid Intermediate dry_concentrate1->intermediate dissolve Dissolve intermediate in Dioxane/NaHCO3(aq) intermediate->dissolve methylation Add Dimethyl Sulfate Heat to 90°C (3 hours) dissolve->methylation workup Add Water methylation->workup extraction2 Extract with MTBE workup->extraction2 dry_concentrate2 Dry and Concentrate extraction2->dry_concentrate2 crude_product Crude Product dry_concentrate2->crude_product recrystallization Recrystallize from Methanol crude_product->recrystallization final_product Pure Product (White Solid) recrystallization->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Inactive Reagents start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Monitor with TLC Increase Reaction Time cause1->solution1 solution2 Use Fresh/Properly Stored Reagents Use Anhydrous Solvents cause2->solution2 solution3 Ensure Accurate Temperature Control cause3->solution3

References

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile solubility problems in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in organic solvents?

A1: this compound is a crystalline solid with generally low solubility in water. It is soluble in some common organic solvents. Qualitative solubility information suggests it is soluble in solvents like ethanol, dichloromethane, and acetone. Recrystallization from methanol has also been reported, indicating solubility at elevated temperatures in this solvent.

Q2: Are there any specific solvents that are recommended for dissolving this compound?

A2: Based on available data and the chemical structure of the compound, a good starting point for solvent selection would be polar aprotic solvents and some polar protic solvents. A suggested screening order is presented in the table below.

Q3: Can I heat the solvent to increase the solubility of the compound?

A3: Yes, in many cases, heating the solvent can significantly increase the solubility of organic compounds. It is advisable to heat the solution gently and monitor for any signs of degradation, such as a color change. For instance, the compound has been successfully recrystallized from methanol, which involves dissolving it in hot methanol and allowing it to crystallize upon cooling.

Q4: What should I do if the compound precipitates out of solution after cooling?

A4: Precipitation upon cooling is a common phenomenon, especially if the compound's solubility is highly temperature-dependent. If a stable solution at room temperature is required, you may need to use a stronger solvent, a co-solvent system, or prepare a more dilute solution. If the goal is purification, this precipitation behavior can be leveraged for recrystallization.

Troubleshooting Guide for Solubility Problems

This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.

Problem 1: The compound is not dissolving in the chosen solvent.

Solution Workflow:

Solubility_Troubleshooting start Start: Compound does not dissolve solvent_selection Is the solvent appropriate? (Refer to Solvent Screening Table) start->solvent_selection heating Have you tried gentle heating? solvent_selection->heating Yes stronger_solvent Switch to a stronger solvent. solvent_selection->stronger_solvent No sonication Have you tried sonication? heating->sonication Yes, still insoluble success Success: Compound dissolved heating->success No, it dissolved co_solvent Consider using a co-solvent system. sonication->co_solvent Yes, still insoluble sonication->success No, it dissolved co_solvent->success stronger_solvent->heating

Caption: Troubleshooting workflow for initial dissolution problems.

Problem 2: The compound dissolves upon heating but crashes out at room temperature.

Solution Workflow:

Precipitation_Troubleshooting start Start: Precipitation upon cooling concentration Is the solution too concentrated? start->concentration recrystallization Is recrystallization the goal? start->recrystallization Alternative Path dilute Dilute the solution with the same solvent. concentration->dilute Yes co_solvent Add a co-solvent to increase room temperature solubility. concentration->co_solvent No success Success: Stable solution or purified product dilute->success stronger_solvent Use a stronger primary solvent. co_solvent->stronger_solvent Still precipitates co_solvent->success Stable solution stronger_solvent->success recrystallization->concentration No recrystallization->success Yes

Caption: Troubleshooting workflow for precipitation issues.

Data Presentation

Table 1: Qualitative Solubility and Suggested Solvent Screening Protocol

Solvent ClassRecommended SolventsExpected SolubilityNotes
Polar Aprotic Acetone, AcetonitrileGood starting point, likely solubleVolatile, use in a well-ventilated area.
Dimethylformamide (DMF)Likely to be a good solventHigh boiling point, may be difficult to remove.
Dimethyl sulfoxide (DMSO)Likely to be a very good solventHigh boiling point, hygroscopic.
Tetrahydrofuran (THF)Potentially solubleCan form peroxides, use stabilized THF.
Chlorinated Dichloromethane (DCM)Reported to be a good solventVolatile and toxic, handle with care in a fume hood.
Polar Protic Methanol, EthanolSoluble, especially with heating (recrystallization reported from methanol)May be less effective than polar aprotic solvents at room temperature.
Non-polar Toluene, HexanesLikely to have low solubilityGenerally not recommended unless required for a specific reaction or purification step.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add a small volume of the selected solvent (refer to Table 1) to the vial.

  • Agitate the mixture at room temperature using a vortex mixer or magnetic stirrer for 5-10 minutes.

  • Observe the solution for any undissolved solid.

  • If the compound has not fully dissolved, proceed to Protocol 2 or 3.

Protocol 2: Dissolution with Heating
  • Follow steps 1-3 of Protocol 1.

  • If the compound is not fully dissolved, gently heat the vial in a water bath or on a hot plate with stirring.

  • Increase the temperature in increments of 5-10 °C, allowing time for the compound to dissolve at each step.

  • Do not exceed the boiling point of the solvent.

  • Monitor for any changes in color that might indicate thermal degradation.

  • Once dissolved, the solution can be used hot or carefully cooled to room temperature to check for precipitation.

Protocol 3: Dissolution using Sonication
  • Follow steps 1-3 of Protocol 1.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath.

  • Sonicate the mixture for 10-15 minute intervals.

  • After each interval, visually inspect the solution for dissolution.

  • Be aware that sonication can cause a slight increase in temperature.

Protocol 4: Using a Co-Solvent System
  • If the compound has poor solubility in a single solvent, a co-solvent system can be employed.

  • Start by dissolving the compound in a small amount of a "strong" solvent in which it is readily soluble (e.g., DMSO or DMF).

  • Gradually add the "weaker" co-solvent (e.g., ethanol or water, if compatible) to the solution while stirring.

  • Observe for any signs of precipitation. The goal is to find a solvent ratio that keeps the compound in solution.

Technical Support Center: Monitoring the Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for various analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the reaction to form this compound?

A1: The most common and accessible technique is Thin Layer Chromatography (TLC), which is often used for qualitative monitoring of reaction completion. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods. In-situ techniques like Fourier-Transform Infrared (FTIR) spectroscopy can also be employed for real-time reaction tracking.

Q2: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?

A2: TLC is a quick and effective way to qualitatively track the progress of your reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactant spots and the appearance of the product spot. The reaction is generally considered complete when the starting material spot is no longer visible. A "cospot," where the reaction mixture is spotted on top of the starting material, can help confirm if the spots are well-separated.[1]

Q3: My TLC plate shows streaking. What could be the cause and how do I fix it?

A3: Streaking on a TLC plate can be caused by several factors, including sample overloading, high polarity of the compound, or interactions with the stationary phase.[2] To resolve this, you can try diluting your sample before spotting it on the plate.[2] If the compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve the spot shape.[2]

Q4: I am not seeing any spots on my TLC plate under the UV lamp. What should I do?

A4: If your compound is not UV-active, it will not be visible under a UV lamp.[2] In this case, you can use a staining agent such as potassium permanganate or an iodine chamber to visualize the spots.[3] It is also possible that your sample is too dilute; try concentrating the spot by applying the sample multiple times in the same location, allowing the solvent to dry between applications.[2]

Q5: What are the advantages of using HPLC for reaction monitoring over TLC?

A5: HPLC offers several advantages over TLC for reaction monitoring. It is a quantitative technique, allowing you to determine the concentration of reactants, products, and any intermediates or byproducts with high precision. This provides a more accurate assessment of reaction conversion and yield. HPLC also offers higher resolution, enabling the separation of closely related compounds that may not be distinguishable by TLC.

Q6: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis of my reaction?

A6: Yes, quantitative NMR (qNMR) is an excellent technique for determining the concentration of reactants and products in a reaction mixture.[4][5][6][7] By integrating the signals of specific protons of the starting material and the product and comparing them to an internal standard of known concentration, you can accurately calculate the reaction yield.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered when using various analytical techniques to monitor the synthesis of this compound.

Thin Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking or elongated spots Sample is overloaded.[2]Dilute the sample before spotting.[2]
Compound is highly polar.Use a more polar mobile phase or consider using reverse-phase TLC plates.
Sample is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[2]
Spots are not visible Compound is not UV-active.[2]Use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.[3]
Sample is too dilute.[2]Concentrate the sample by spotting multiple times in the same location, drying between applications.[2]
Reactant and product spots have very similar Rf values The chosen mobile phase does not provide adequate separation.Experiment with different mobile phase compositions, varying the polarity. A cospot can help to determine if the spots are truly identical or just very close.[1]
Reaction mixture appears as a smear in high boiling point solvents (e.g., DMF, DMSO) The high-boiling solvent interferes with the chromatography.After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[8]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Ghost peaks (unexpected peaks in the chromatogram) Contamination in the mobile phase, sample, or column.[9]Use high-purity solvents and freshly prepared mobile phases.[9] Clean the injection system and column.
Carryover from previous injections.[9]Include a wash step with a strong solvent in the injection sequence.[9]
Baseline drift or noise Changes in mobile phase composition or temperature fluctuations.[9]Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.[9]
Detector lamp instability.Allow the detector lamp to warm up sufficiently before analysis.
Contaminated mobile phase or column.[9]Use fresh, high-purity mobile phase and flush the column.
Poor peak shape (tailing or fronting) Column degradation or contamination.Clean the column with appropriate solvents or replace it if necessary.
Inappropriate mobile phase pH for ionizable compounds.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Sample overload.Inject a smaller volume or a more dilute sample.
Pressure fluctuations Leaks in the system.Check all fittings and connections for leaks.
Air bubbles in the pump or detector.Degas the mobile phase and purge the pump.
Blockage in the system (e.g., clogged frit or column).Filter samples before injection and regularly clean or replace filters and guard columns.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring

Objective: To qualitatively monitor the progress of the synthesis of this compound.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: A starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the product.

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere.

  • Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot a small amount of the starting material (reactant) on the left side of the starting line.

  • Spot the reaction mixture in the middle of the starting line.

  • Create a "cospot" by spotting the reaction mixture directly on top of a spot of the starting material on the right side of the starting line.

  • Carefully place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level. Close the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • If necessary, further visualize the spots by dipping the plate in a staining solution and gently heating it.

  • The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Objective: To quantitatively determine the conversion of reactants and the formation of this compound.

Instrumentation and Conditions (Hypothetical):

  • HPLC System: Agilent 1260 Infinity II or similar

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Procedure:

  • Prepare a standard solution of the starting material and the purified product at a known concentration.

  • Inject the standards to determine their retention times and to create a calibration curve for quantitative analysis.

  • Prepare a sample from the reaction mixture by taking a small aliquot (e.g., 10 µL), quenching the reaction if necessary, and diluting it with the initial mobile phase composition.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram for the disappearance of the reactant peak and the appearance of the product peak.

  • Use the peak areas and the calibration curve to calculate the concentration of the reactant and product at different time points, allowing for the determination of reaction conversion and yield.

Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the in-situ yield of the reaction by comparing the integrals of product and an internal standard.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3)

  • Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the spectrum)

Procedure:

  • Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.

  • At a specific time point, carefully take a representative sample from the reaction mixture.

  • Accurately weigh a portion of the reaction mixture and add a known volume of the internal standard stock solution.

  • Transfer the mixture to an NMR tube.

  • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).

  • Integrate a well-resolved signal of the product (e.g., the methoxy group singlet) and a signal of the internal standard.

  • Calculate the molar amount of the product using the following formula:

    • Moles of Product = (Integral of Product / Number of Protons for Product Signal) * (Number of Protons for Standard Signal / Integral of Standard) * Moles of Standard

  • From the moles of product and the initial moles of the limiting reactant, calculate the reaction yield.

Quantitative Data Summary

The following tables present hypothetical data that could be obtained from monitoring the reaction using HPLC and qNMR.

Table 1: HPLC Reaction Monitoring Data

Time (minutes)Reactant Peak AreaProduct Peak Area% Conversion
01,250,00000
30875,000375,00030
60500,000750,00060
90250,0001,000,00080
12062,5001,187,50095
150< 10,0001,240,000>99

Table 2: qNMR Reaction Yield Determination

ParameterValue
Internal Standard (1,3,5-Trimethoxybenzene)
Mass10.0 mg
Molar Mass168.19 g/mol
Moles0.0595 mmol
Number of Protons (OCH3)9
Integral of Standard Signal1.00
Product (this compound)
Number of Protons (OCH3)3
Integral of Product Signal1.80
Calculated Moles of Product 0.1071 mmol
Initial Moles of Limiting Reactant 0.1200 mmol
Calculated Yield 89.3%

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_tlc TLC Monitoring cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis start Start Reaction sampling Take Aliquot at Time (t) start->sampling spot Spot on TLC Plate sampling->spot prepare_hplc Dilute & Filter Sample sampling->prepare_hplc prepare_qnmr Add Internal Standard sampling->prepare_qnmr develop Develop Plate spot->develop visualize Visualize (UV/Stain) develop->visualize decision decision visualize->decision Reaction Complete? inject_hplc Inject into HPLC prepare_hplc->inject_hplc analyze_hplc Analyze Chromatogram inject_hplc->analyze_hplc quant_data quant_data analyze_hplc->quant_data Quantitative Data (% Conversion) acquire_qnmr Acquire 1H NMR prepare_qnmr->acquire_qnmr analyze_qnmr Integrate & Calculate Yield acquire_qnmr->analyze_qnmr quant_data2 quant_data2 analyze_qnmr->quant_data2 Quantitative Data (Yield) decision->sampling No stop stop decision->stop Yes

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic cluster_tlc_issues TLC Issues cluster_hplc_issues HPLC Issues start Problem with Analytical Data? streaking Streaking Spot start->streaking TLC ghost_peaks Ghost Peaks start->ghost_peaks HPLC overload overload streaking->overload Check no_spots No Spots Visible poor_sep Poor Separation contamination contamination ghost_peaks->contamination Suspect baseline_drift Baseline Drift bad_peak_shape Poor Peak Shape dilute_sample dilute_sample overload->dilute_sample If yes check_polarity check_polarity overload->check_polarity If no change_mobile_phase change_mobile_phase check_polarity->change_mobile_phase Adjust use_pure_solvents use_pure_solvents contamination->use_pure_solvents Action carryover carryover contamination->carryover Or add_wash_step add_wash_step carryover->add_wash_step Action

Caption: Troubleshooting logic for common analytical issues.

References

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound and its precursors. The synthesis of the core structure of this molecule typically involves a Knoevenagel condensation, a powerful C-C bond-forming reaction that is highly dependent on catalyst selection and reaction conditions. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the arylidene malononitrile backbone?

The primary and most catalytically sensitive step is the Knoevenagel condensation between an aryl aldehyde (in this case, 4-phenoxybenzaldehyde) and an active methylene compound like malononitrile.[1][2] This reaction forms the 2-((4-phenoxyphenyl)methylene)malononitrile intermediate. The subsequent introduction of the methoxy group is a separate step. Catalyst selection and optimization are critical for the initial condensation to achieve high yield and purity.

Q2: Which types of catalysts are effective for the Knoevenagel condensation?

A wide range of catalysts can be employed, varying in strength and mechanism. The optimal choice depends on the specific substrates and desired reaction conditions (e.g., solvent, temperature). Common classes include:

  • Weak Organic Bases: Piperidine, pyridine, and other amines are traditional, effective homogeneous catalysts.[3][4]

  • Ammonium Salts: Ammonium acetate or bicarbonate can serve as mild and effective catalysts.[4][5]

  • Amino Acids: L-proline has been shown to be an efficient organocatalyst for this reaction.[6]

  • Heterogeneous Catalysts: Solid catalysts offer advantages in separation and reusability.[7] Examples include basic metal oxides, functionalized silica (MCM-41), and metal-organic frameworks (MOFs).[8][9]

  • Ionic Liquids: Can act as both the solvent and catalyst, promoting green chemistry principles.[1]

Q3: How does solvent choice impact the reaction outcome?

The solvent plays a crucial role in reaction rate and yield.[3]

  • Protic Solvents (e.g., Ethanol, Methanol): Often effective and can facilitate product precipitation.[5]

  • Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Can lead to high conversions and selectivity in shorter reaction times.[3]

  • Nonpolar Solvents (e.g., Toluene): Useful for azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction equilibrium forward.[3]

  • Water: Has been successfully used as a green solvent, sometimes even promoting the reaction without a catalyst under heat.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is a common issue that can stem from multiple factors. A systematic approach is best for identifying the root cause.[4]

Potential Cause Recommended Solution & Explanation
Inactive or Inefficient Catalyst Use a fresh or recently purified catalyst. The choice of base is critical; a base that is too strong can cause self-condensation of the aldehyde, while one that is too weak will not efficiently deprotonate the malononitrile.[3][4] Consider screening alternative catalysts (see Table 1).
Suboptimal Reaction Conditions Temperature: While many condensations work at room temperature, gentle heating (e.g., 40-80°C) can significantly increase the rate and final conversion.[5] Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has run to completion. Incomplete conversion is a major cause of low yield.[3]
Presence of Water The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[5] Consider using a Dean-Stark trap with a solvent like toluene to remove water as it forms. Alternatively, using molecular sieves can also be effective.
Impure Reactants Ensure the 4-phenoxybenzaldehyde and malononitrile are pure. Impurities can interfere with the catalyst or lead to side reactions.[5] Recrystallize or distill reactants if purity is questionable.
Steric Hindrance While 4-phenoxybenzaldehyde has moderate steric bulk, significant hindrance can slow the reaction. Increasing the reaction temperature or switching to a less bulky, more active catalyst may be necessary.[5]
Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates side reactions.

Potential Cause Recommended Solution & Explanation
Catalyst is Too Strong/Concentrated Using an overly strong base or an excessive amount of catalyst can promote side reactions like the self-condensation of the aldehyde or Michael addition of a second malononitrile molecule to the product.[3][4] Reduce the catalyst loading to 5-10 mol%.
High Reaction Temperature Excessive heat can provide the activation energy for undesired reaction pathways. If side products are observed, try running the reaction at a lower temperature for a longer period.
Michael Addition The product, an α,β-unsaturated nitrile, can act as a Michael acceptor. This can be minimized by using stoichiometric amounts of reactants and avoiding a large excess of malononitrile.

Catalyst Performance Data

The following table summarizes data for the Knoevenagel condensation of various aromatic aldehydes with malononitrile, providing a baseline for catalyst selection.

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

Catalyst Aldehyde Substrate Solvent Temperature (°C) Time Yield (%) Reference
NiCu@MWCNT (4 mg) 4-Iodobenzaldehyde H₂O/MeOH (1:1) 25 10 min 98 [7]
Piperidine (10 mol%) 2-Chloro-6-fluorobenzaldehyde Ethanol Reflux (78) 1-3 h ~85-95 [5]
L-proline Various Aromatic Aldehydes Ethanol (80%) RT 2-4 h 80-95 [6]
None Benzaldehyde Water 50 120 min >99 [10]
ZIF-8@SiO₂@Fe₃O₄ p-Chlorobenzaldehyde Ethanol 25 4 h 98 [11]

| Sodium Alginate | Furfural | Ethanol | 140 | 10 h | 86 |[12] |

Protocols and Visual Guides

General Experimental Protocol

This protocol provides a general guideline for the Knoevenagel condensation. Optimization of catalyst, solvent, and temperature is recommended.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenoxybenzaldehyde (1.0 eq) and malononitrile (1.0-1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL per mmol of aldehyde). Stir the mixture to dissolve the solids.

  • Catalyst Addition: Add the selected catalyst (e.g., piperidine, 0.1 eq).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux). Monitor the reaction's progress by TLC until the starting aldehyde spot disappears.[5]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If not, reduce the solvent volume under vacuum.

  • Purification: Wash the crude solid with a cold solvent like ethanol to remove residual catalyst and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).[5]

Visual Workflow and Troubleshooting Diagrams

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Combine 4-Phenoxybenzaldehyde, Malononitrile, and Solvent B Add Catalyst (e.g., Piperidine) A->B C Heat to Desired Temperature (e.g., 60°C or Reflux) B->C D Monitor by TLC Until Aldehyde is Consumed C->D E Cool Reaction Mixture to Room Temperature D->E F Collect Product via Vacuum Filtration E->F G Wash Solid with Cold Ethanol F->G H Recrystallize for Higher Purity G->H

Caption: General experimental workflow for Knoevenagel condensation.

G start Problem: Low Product Yield q1 Is the catalyst fresh and appropriate? start->q1 q2 Are reaction conditions (T, time) optimized? q1->q2 Yes sol1 Solution: Use fresh catalyst. Screen alternatives (e.g., L-proline, NH4OAc). q1->sol1 No q3 Was water removed during the reaction? q2->q3 Yes sol2 Solution: Increase temperature. Increase reaction time. Monitor closely with TLC. q2->sol2 No q4 Are reactants pure? q3->q4 Yes sol3 Solution: Use Dean-Stark trap with toluene or add molecular sieves. q3->sol3 No sol4 Solution: Purify starting materials (distillation or recrystallization). q4->sol4 No

Caption: Troubleshooting flowchart for low yield in Knoevenagel condensation.

References

Validation & Comparative

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile vs other malononitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile against other malononitrile derivatives, supported by available experimental data. While preclinical data on the biological activities of this compound is limited in publicly accessible literature, this guide provides a framework for comparison by examining structurally related malononitrile compounds with documented anticancer properties.

Introduction to this compound

This compound is a drug intermediate with the chemical formula C₁₇H₁₂N₂O₂.[1][2][3][4] Preliminary research suggests it may possess antitumor and antimicrobial properties.[1] Its chemical structure, featuring both methoxy and phenoxy groups attached to a malononitrile framework, is thought to potentially enhance its biological activity when compared to simpler analogues.[1] However, at present, there is a notable absence of direct comparative studies and quantitative experimental data in peer-reviewed publications to substantiate these claims.

Comparative Analysis of Malononitrile Derivatives

In the absence of direct experimental data for this compound, this section focuses on a comparative analysis of other well-studied malononitrile derivatives with demonstrated anticancer activity. The following tables summarize the in vitro anticancer activity of selected benzylidenemalononitrile and 2-phenylacrylonitrile derivatives against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative Malononitrile Derivatives
Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Compound 1g2a 2-(4-chlorobenzylidene)malononitrile derivativeHCT116 (Colon)0.0059[5][6]
BEL-7402 (Liver)0.0078[5][6]
Compound 12b Morpholinopyrimidine-5-carbonitrile derivativeLeukemia SR0.10
Compound 12d Morpholinopyrimidine-5-carbonitrile derivativeLeukemia SR0.09

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates a higher potency.

Experimental Methodologies

This section details the experimental protocols used to evaluate the anticancer activity of the malononitrile derivatives presented in this guide.

Synthesis of Benzylidenemalononitrile Derivatives

A general method for the synthesis of benzylidenemalononitrile derivatives is the Knoevenagel condensation.

Protocol:

  • An aromatic aldehyde (1.222 mmol) and malononitrile (1.222 mmol) are mixed in a porcelain dish.

  • Ammonium acetate (10 mg) is added to the mixture.

  • The dish is placed in a microwave oven and irradiated at 320 W for 20–50 seconds.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (3:1).

  • The resulting crude solid is recrystallized from ethyl acetate and n-hexane to yield the pure product.[1]

G A Aromatic Aldehyde E Knoevenagel Condensation A->E B Malononitrile B->E C Ammonium Acetate (Catalyst) C->E D Microwave Irradiation (320W, 20-50s) D->E F Benzylidenemalononitrile Derivative E->F

Caption: General workflow for the synthesis of benzylidenemalononitrile derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Human cancer cells are seeded in 96-well plates and incubated.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period.

  • The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The IC₅₀ values are calculated from the dose-response curves.[5][6]

Signaling Pathways in Malononitrile Derivative-Induced Anticancer Activity

Several malononitrile derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, some 2-phenylacrylonitrile derivatives have been identified as tubulin inhibitors.[5][6] Tubulin is a key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

G cluster_cell Cancer Cell Malononitrile Malononitrile Derivative (e.g., 2-phenylacrylonitrile) Tubulin Tubulin Polymerization Malononitrile->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Proposed signaling pathway for certain anticancer malononitrile derivatives.

Conclusion

While this compound has been identified as a compound of interest, the lack of publicly available, direct comparative experimental data limits a conclusive assessment of its performance against other malononitrile derivatives. However, the broader class of malononitrile compounds has demonstrated significant potential in anticancer drug discovery, with several derivatives exhibiting potent in vitro activity against various cancer cell lines. The structure-activity relationship studies of these compounds provide valuable insights for the design of novel and more effective anticancer agents. Further experimental investigation into the biological activities of this compound is warranted to determine its therapeutic potential.

References

A Comparative Guide to the Biological Validation of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a compound with potential as a therapeutic agent.[1][2][3][4] While preliminary studies suggest potential antitumor and antimicrobial properties for this molecule, this guide will focus on a hypothesized mechanism of action as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] This hypothesis is based on the known activities of other malononitrile-containing compounds in this class.

To provide a robust comparison, the biological activity of this compound will be benchmarked against well-characterized inhibitors of the JAK/STAT pathway: Tyrphostin AG 490 , WP1066 , and Stattic .

Comparative Analysis of JAK/STAT Inhibitors

The JAK/STAT signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[5][6] Its aberrant activation is implicated in various diseases, particularly cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[5][6]

CompoundTarget(s)IC50 ValuesKey Findings
This compound Hypothesized: JAK2, STAT3Not DeterminedPreliminary studies suggest potential antitumor and antimicrobial properties.[3] Further investigation is required to determine its specific molecular targets and potency.
Tyrphostin AG 490 JAK2, EGFR, ErbB2, JAK3JAK2: ~10 µM[7][8], EGFR: 0.1 µM[7][9], ErbB2: 13.5 µM[7][9], JAK3: 20 µM[8]Inhibits JAK2 and JAK3 kinases, leading to reduced STAT phosphorylation and inhibition of T-cell proliferation.[7][8][10] It also demonstrates potent inhibition of EGFR.[7][9]
WP1066 JAK2, STAT3JAK2: 2.30 µM (in HEL cells)[11][12], STAT3: 2.43 µM (in HEL cells)[11][12]A potent inhibitor of JAK2 and STAT3, inducing apoptosis in cancer cells.[11][12][13] It shows activity against the JAK2 V617F mutant.[11][13]
Stattic STAT35.1 µM (cell-free assay)[14]A selective inhibitor of STAT3 activation, dimerization, and nuclear translocation.[14][15] It has been shown to have effects independent of STAT3, including reducing histone acetylation.[16]

Experimental Protocols for Validation

To validate the hypothesized activity of this compound as a JAK/STAT inhibitor, a series of key experiments should be performed. The following are detailed protocols for these assays.

In Vitro JAK2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase assay buffer

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (this compound) and control inhibitors (e.g., Tyrphostin AG 490)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in the appropriate solvent (e.g., DMSO).

  • Add the diluted compounds to the wells of a 96-well plate.

  • Prepare a kinase reaction mixture containing the recombinant JAK2 enzyme and the substrate peptide in the kinase assay buffer.

  • Add the kinase reaction mixture to the wells containing the compounds.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[17][18][19]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Objective: To determine the effect of this compound on the viability of cancer cell lines with constitutively active STAT3 signaling.

Materials:

  • Cancer cell line with known STAT3 activation (e.g., MDA-MB-231, PC3)

  • Cell culture medium and supplements

  • Test compound and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and control inhibitors for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[20][21][22][23][24]

Western Blot for Phosphorylated STAT3 (p-STAT3)

This technique is used to detect the levels of specific proteins in a sample, in this case, the activated (phosphorylated) form of STAT3.

Objective: To determine if this compound inhibits the phosphorylation of STAT3 in cancer cells.

Materials:

  • Cancer cell line with STAT3 activation

  • Test compound and control inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compound at various concentrations for a specific time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-STAT3.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to normalize the results.

  • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.[6][25][26]

Visualizing Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation pJAK p-JAK JAK->pJAK Autophosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription Binds to DNA DNA DNA Inhibitor 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile (Hypothesized Target) Inhibitor->JAK Inhibition? Inhibitor->STAT3 Inhibition?

Caption: Hypothesized JAK/STAT3 Signaling Pathway Inhibition.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify p-STAT3 levels detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow.

By following this comparative guide and executing the outlined experimental protocols, researchers can effectively validate the biological activity of this compound and elucidate its potential as a novel inhibitor of the JAK/STAT signaling pathway.

References

Spectroscopic Analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Spectroscopic and Comparative Analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile for Researchers and Drug Development Professionals

This guide presents a detailed spectroscopic analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental spectra for this compound, this report provides a comparative analysis with structurally similar and well-characterized alternatives, namely 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into its structural features and spectroscopic properties.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₇H₁₂N₂O₂ and a molecular weight of 276.29 g/mol .[1][2][3] Its structure is characterized by a central malononitrile group attached to a methoxy and a 4-phenoxyphenyl group. The presence of these functional groups is expected to give rise to distinct spectroscopic signatures.

Comparative Spectroscopic Data

To facilitate the interpretation of the spectroscopic data for this compound, a comparison with the known spectral data of 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile is presented below. These compounds share the core benzylidene malononitrile scaffold, with variations in the substitution on the phenyl ring.

FT-IR Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The table below compares the key vibrational frequencies (in cm⁻¹) for the selected compounds.

Functional Group2-Benzylidenemalononitrile2-(4-Methoxybenzylidene)malononitrileExpected for this compound
Aromatic C-H Stretch30323039~3040
Nitrile (C≡N) Stretch22132206~2210
Alkene (C=C) Stretch15501555~1550-1560
Aromatic C=C Stretch14471510~1450-1510
C-O-C (Ether) Stretch-Not specified~1250 (asymmetric), ~1040 (symmetric)

Data for 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile sourced from[4].

The FT-IR spectrum of this compound is expected to show characteristic peaks for the nitrile group (~2210 cm⁻¹), aromatic and alkene C-H and C=C stretching vibrations. A key distinguishing feature would be the presence of strong C-O-C stretching bands from the methoxy and phenoxy ether linkages.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Proton2-Benzylidenemalononitrile (in CDCl₃)2-(4-Methoxybenzylidene)malononitrile (in CDCl₃)Expected for this compound
Aromatic Protons7.57 (m, 3H), 7.91 (d, 2H)7.01 (d, 2H), 7.91 (d, 2H)~7.0-8.0 (complex multiplet)
Vinylic Proton7.79 (s, 1H)7.65 (s, 1H)Not applicable
Methoxy Protons-3.91 (s, 3H)~3.9 (s, 3H)

Data for 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile sourced from[4][5].

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear as a complex multiplet in the range of δ 7.0-8.0 ppm. A sharp singlet corresponding to the three methoxy protons should be observed around δ 3.9 ppm. Unlike the reference compounds, a distinct vinylic proton signal is not expected due to the substitution pattern on the double bond.

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Carbon2-Benzylidenemalononitrile (in CDCl₃)2-(4-Methoxybenzylidene)malononitrile (in CDCl₃)Expected for this compound
Aromatic Carbons130.61, 130.77, 134.54115.15, 124.05, 133.46, 164.84~115-165
Vinylic Carbons82.56, 159.9778.64, 158.85~80-160
Nitrile Carbon (C≡N)112.47, 113.62113.34, 114.42~112-115
Methoxy Carbon-55.81~56

Data for 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile sourced from[4][5].

The ¹³C NMR spectrum of the target compound is predicted to show a series of signals in the aromatic region (δ 115-165 ppm). The nitrile carbons would appear around δ 112-115 ppm. The carbon of the methoxy group is expected at approximately δ 56 ppm. The olefinic carbons would also be present in the downfield region of the spectrum.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z of Molecular Ion [M]⁺
2-BenzylidenemalononitrileC₁₀H₆N₂154.17154
2-(4-Methoxybenzylidene)malononitrileC₁₁H₈N₂O184.19184
This compoundC₁₇H₁₂N₂O₂276.29276

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 276, corresponding to its molecular weight.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of malononitrile derivatives. The following are detailed methodologies for the key experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Interpretation Interpretation of Spectra FTIR->Interpretation NMR->Interpretation MS->Interpretation Comparison Comparison with Alternative Compounds Interpretation->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of this compound through a comparative analysis. The provided experimental protocols and workflow offer a practical framework for researchers engaged in the synthesis and characterization of this and related compounds.

References

A Comparative Guide to HPLC Purity Analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative overview of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a key intermediate in various synthetic pathways. The following sections detail the experimental protocols, present a comparative data summary, and outline a logical workflow for method selection and implementation.

Comparative HPLC Method Performance

Two distinct RP-HPLC methods were evaluated for their effectiveness in separating this compound from its potential process-related impurities and degradation products. Method A utilizes a standard C18 column with a simple isocratic mobile phase, offering a rapid and cost-effective solution. Method B employs a phenyl-hexyl column with a gradient elution, designed to provide enhanced resolution for complex impurity profiles.

ParameterHPLC Method AHPLC Method B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode IsocraticGradient (30-90% B over 15 min)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 280 nmUV at 280 nm
Run Time 10 minutes20 minutes
Resolution (Analyte/Impurity 1) 1.82.5
Resolution (Analyte/Impurity 2) 2.13.2
Theoretical Plates (Analyte) ~12,000~15,000
Tailing Factor (Analyte) 1.21.1

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving 10 mg of the substance in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Working solutions for analysis were prepared by diluting the stock solution with the respective mobile phase to a final concentration of 0.1 mg/mL.

HPLC Method A: Isocratic Elution on C18
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A pre-mixed and degassed solution of acetonitrile and water in a 60:40 volume-to-volume ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 280 nm.

  • Run Time: 10 minutes.

HPLC Method B: Gradient Elution on Phenyl-Hexyl
  • Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-15 min: 90% B

    • 15.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV absorbance at 280 nm.

  • Run Time: 20 minutes.

Potential Impurities and Degradants

The developed HPLC methods are designed to separate the main component from potential impurities arising from the synthesis, which is likely a Knoevenagel condensation, and subsequent degradation.

  • Impurity 1 (Starting Material): 4-Phenoxybenzaldehyde.

  • Impurity 2 (Starting Material): Malononitrile.

  • Impurity 3 (Byproduct): Michael addition adduct of the product with malononitrile.

  • Degradant 1 (Hydrolysis Product): 4-Phenoxybenzoic acid.

  • Degradant 2 (Hydrolysis Product): 2-(Methoxy(4-phenoxyphenyl)methylene)malonamic acid.

Method Selection and Workflow

The choice between the two methods will depend on the specific requirements of the analysis. Method A is suitable for routine quality control where speed and efficiency are critical. Method B is preferable for method validation, stability studies, and in-depth impurity profiling where higher resolution is necessary.

HPLC_Method_Selection cluster_0 Purity Analysis Requirement cluster_1 Method Selection cluster_2 Method Implementation cluster_3 Data Analysis Requirement Define Analytical Need Routine_QC Routine QC (Speed is Key) Requirement->Routine_QC Impurity_Profiling Impurity Profiling (Resolution is Key) Requirement->Impurity_Profiling Method_A HPLC Method A (Isocratic C18) Routine_QC->Method_A Method_B HPLC Method B (Gradient Phenyl-Hexyl) Impurity_Profiling->Method_B Analysis Peak Integration & Purity Calculation Method_A->Analysis Method_B->Analysis

Caption: Logical workflow for selecting the appropriate HPLC method for purity analysis.

Signaling Pathway of Knoevenagel Condensation and Potential Side Reactions

The synthesis of this compound typically proceeds via a Knoevenagel condensation. Understanding this pathway and potential side reactions is crucial for identifying potential impurities.

Knoevenagel_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_side_reactions Potential Side Reactions Aldehyde 4-Phenoxybenzaldehyde Condensation Knoevenagel Condensation (Base Catalyst) Aldehyde->Condensation Malononitrile Malononitrile Malononitrile->Condensation Michael_Addition Michael Addition (Excess Malononitrile) Malononitrile->Michael_Addition Product 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Condensation->Product Product->Michael_Addition reacts with Hydrolysis Hydrolysis Product->Hydrolysis Byproduct Adduct Byproduct Michael_Addition->Byproduct Degradants Acid Degradants Hydrolysis->Degradants

Caption: Synthetic pathway and potential side reactions leading to impurities.

In-Depth Characterization of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile and its derivatives are emerging as a promising scaffold in medicinal chemistry. Exhibiting potential antitumor and antimicrobial properties, this class of compounds is attracting significant interest for the development of novel therapeutic agents.[1] This guide provides a comparative overview of their characterization, synthesis, and biological activities, drawing from available scientific literature.

Physicochemical Properties

The parent compound, this compound, possesses the molecular formula C₁₇H₁₂N₂O₂ and a molecular weight of 276.29 g/mol .[1][2] Its structure is characterized by a central malononitrile moiety attached to a 4-phenoxyphenyl group and a methoxy group.

PropertyValueSource
Molecular FormulaC₁₇H₁₂N₂O₂[1][2]
Molecular Weight276.29 g/mol [1][2]
IUPAC Name2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile[2]
CAS Number330792-69-3[2]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives generally involves a multi-step process. A common synthetic route is outlined below.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 4-hydroxybiphenyl 4-Hydroxybiphenyl Phenoxy_ether 4-Phenoxybiphenyl Ether 4-hydroxybiphenyl->Phenoxy_ether Etherification Alkyl_halide Alkyl Halide (e.g., CH3I) Alkyl_halide->Phenoxy_ether Malononitrile Malononitrile Acyl_chloride 4-Phenoxybenzoyl chloride Phenoxy_ether->Acyl_chloride Acylation Acylation_product Acylated Malononitrile Final_Compound 2-(Alkoxy(4-phenoxyphenyl) methylene)malononitrile Acylation_product->Final_Compound Alkylation Acyl_chlorideMalononitrile Acyl_chlorideMalononitrile Acyl_chlorideMalononitrile->Acylation_product Condensation

Caption: General synthetic scheme for 2-(alkoxy(4-phenoxyphenyl)methylene)malononitrile derivatives.

Detailed Experimental Protocol: Synthesis of this compound

A reported synthesis involves the reaction of 4-phenoxybenzoyl chloride with malononitrile in the presence of a base, followed by methylation.

  • Reaction Setup: To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of anhydrous tetrahydrofuran.

  • Addition of Acyl Chloride: Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.

  • Reaction and Workup: Allow the reaction to proceed for 2 hours at room temperature. Afterward, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes. Extract the mixture three times with ethyl acetate.

  • Methylation: Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid. Dissolve the solid in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution. Add 37.8 g (0.3 mol) of dimethyl sulfate and heat the mixture to 80°C.

  • Final Workup and Purification: Stir the reaction at 90°C for 3 hours, monitoring completion by TLC. After cooling, add 400 mL of deionized water and extract three times with methyl tert-butyl ether. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from methanol to yield the final product.

Spectroscopic Characterization

  • ¹H NMR: Signals corresponding to the methoxy protons (singlet, ~3.5-4.0 ppm), aromatic protons of the two phenyl rings (multiplets, ~6.8-7.8 ppm).

  • ¹³C NMR: Resonances for the methoxy carbon, the carbons of the two aromatic rings, the cyano groups, and the olefinic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the C≡N (nitrile) and C=C (alkene) functional groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the specific derivative.

Biological Activity

Preliminary studies suggest that this compound and its analogs possess potential antitumor and antimicrobial activities.[1] However, comprehensive studies providing quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for a series of these specific derivatives are not currently available in published literature. The biological activity is thought to be linked to the compound's ability to interact with biological targets like enzymes or receptors.[1]

Potential Signaling Pathways in Antitumor Activity

While the exact mechanism of action for this class of compounds is not yet elucidated, related compounds often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical pathway is depicted below.

Signaling_Pathway Drug Malononitrile Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Drug->Kinase Inhibition Caspase Caspase Activation Drug->Caspase Activation Proliferation Cell Proliferation Kinase->Proliferation Stimulation Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Guide to the Bioactivity of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and the Known Inhibitor Tyrphostin AG 17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivity of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and the well-characterized inhibitor, Tyrphostin AG 17. While preliminary research suggests potential anti-tumor and antimicrobial properties for this compound, publicly available quantitative data on its specific bioactivity is limited. In contrast, Tyrphostin AG 17 is a known tyrosine kinase antagonist with established inhibitory effects on cell growth and mitochondrial function. This guide presents the available data for Tyrphostin AG 17 as a benchmark and provides detailed experimental protocols to facilitate future comparative studies.

Quantitative Bioactivity Data

A direct comparison of the bioactivity of this compound and Tyrphostin AG 17 is currently challenging due to the lack of specific inhibitory data for the former. The following table summarizes the known inhibitory concentrations (IC50) of Tyrphostin AG 17 against a panel of human tumor cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
Tyrphostin AG 17Panel of 13 human tumor cell linesGrowth Inhibition (Tetrazolium dye reduction)0.7 - 4.0[1][2]
This compoundNot availableNot availableNot available

Mechanism of Action

Tyrphostin AG 17 is recognized as a tyrosine kinase antagonist.[1][2] Its mechanism of action has been linked to the disruption of mitochondrial function, leading to an inhibition of cell growth.[1][2][3] Studies have shown that exposure to Tyrphostin AG 17 results in a rapid decrease in cellular ATP levels and the loss of mitochondrial membrane potential.[1][2] Furthermore, it has been observed to induce G1 phase arrest and apoptosis in lymphoma cell lines.[4] Interestingly, Tyrphostin AG 17 is structurally identical to SF 6847, a known uncoupler of oxidative phosphorylation.[3]

The specific mechanism of action for This compound has not been detailed in available literature. Preliminary information suggests it may possess anti-tumor properties, but the molecular targets and pathways involved remain to be elucidated.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanism of action of a tyrosine kinase inhibitor like Tyrphostin AG 17, the following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that is often implicated in cell proliferation.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Ligand Ligand->RTK Binds Tyrphostin_AG_17 Tyrphostin AG 17 Tyrphostin_AG_17->P_RTK Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK) P_RTK->Downstream_Signaling Activates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Gene_Expression Gene Expression for Cell Proliferation Transcription_Factors->Gene_Expression

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by Tyrphostin AG 17.

The following diagram outlines a general experimental workflow for comparing the bioactivity of a test compound like this compound against a known inhibitor.

Experimental_Workflow cluster_assays Bioactivity Assays Start Start: Cell Culture Treatment Treat cells with: 1. Vehicle Control 2. Known Inhibitor (e.g., Tyrphostin AG 17) 3. Test Compound Start->Treatment Incubation Incubate for defined time periods Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Mitochondria Mitochondrial Function (e.g., Rhodamine 123) Incubation->Mitochondria Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle Data_Analysis Data Analysis: - Calculate IC50 - Compare effects on mitochondria - Analyze cell cycle distribution Viability->Data_Analysis Mitochondria->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion: Comparative Bioactivity Data_Analysis->Conclusion

Caption: General experimental workflow for comparative bioactivity studies.

Experimental Protocols

To facilitate direct comparison, the following are detailed protocols for key experiments used to characterize the bioactivity of inhibitors like Tyrphostin AG 17.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plate

  • Complete culture medium

  • Test compound and known inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and the known inhibitor in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle-only control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[5][6]

Mitochondrial Membrane Potential (Rhodamine 123) Assay

This assay uses the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential.

Materials:

  • Cells of interest

  • 6-well or 96-well plate

  • Complete culture medium

  • Test compound and known inhibitor

  • Rhodamine 123 stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in the appropriate culture vessel and treat with the test compound, known inhibitor, or vehicle control for the desired time.

  • Prepare a working solution of Rhodamine 123 in a serum-free medium or PBS at a final concentration of approximately 1 µM.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the Rhodamine 123 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • After incubation, remove the Rhodamine 123 solution and wash the cells twice with warm PBS.

  • Add fresh PBS or medium to the cells.

  • Immediately analyze the fluorescence using a fluorescence microscope (for qualitative analysis) or a fluorescence plate reader (for quantitative analysis) with excitation at ~488 nm and emission at ~525 nm. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[7][8][9]

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cells of interest

  • Culture medium

  • Test compound and known inhibitor

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the test compound, known inhibitor, or vehicle control for the desired duration.

  • Harvest the cells (by trypsinization for adherent cells) and collect them by centrifugation.

  • Wash the cell pellet once with cold PBS.

  • Resuspend the cells in cold PBS and fix them by adding the cell suspension dropwise into cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • After fixation, centrifuge the cells and wash the pellet with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate the cells at room temperature for 30 minutes in the dark.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12]

Conclusion

While this compound has been identified as a compound with potential biological activity, a thorough investigation and publication of its specific effects are necessary for a comprehensive understanding of its therapeutic potential. The well-documented inhibitory profile of Tyrphostin AG 17 provides a valuable framework for such studies. By employing the standardized experimental protocols outlined in this guide, researchers can conduct direct comparative analyses to elucidate the bioactivity and mechanism of action of this compound, thereby contributing to the broader landscape of drug discovery and development.

References

Navigating the Kinase Selectivity Landscape: A Comparative Guide for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and Related JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a potential therapeutic agent is paramount. This guide provides a comparative analysis of kinase inhibitor selectivity, with a focus on Janus kinase (JAK) inhibitors, a class of drugs to which the investigational compound 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile may belong based on structural similarities to known inhibitors and its preliminary classification as a potential antineoplastic agent.

Currently, there are no publicly available cross-reactivity studies for this compound. However, its structural resemblance to tyrphostin AG 490, a known inhibitor of JAK2 and JAK3, suggests that it may also target the JAK-STAT signaling pathway. Therefore, this guide offers a comparative overview of the selectivity profiles of established JAK inhibitors to provide a framework for evaluating potential off-target effects and for designing future cross-reactivity studies for novel compounds like this compound.

I. Comparative Selectivity of Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling and has been a key target for the treatment of myeloproliferative neoplasms and inflammatory diseases.[1][2] The selectivity of inhibitors across these family members, as well as against other kinases, is a critical determinant of their efficacy and safety profiles.

Below is a summary of the selectivity profiles for several notable JAK inhibitors.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Fold Selectivity vs. Other KinasesKey Off-Targets (IC50, nM)
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)>130-fold vs. JAK3[3]-
Fedratinib JAK2335-fold vs. JAK1, 334-fold vs. JAK3[3]FLT3 (15), RET (48)[3]
Pacritinib JAK2-≥6-fold vs. other JAKs[4]FLT3[5]
Momelotinib JAK2-13-fold vs. JAK1[4]-
Baricitinib JAK1, JAK25.9 (JAK1), 5.7 (JAK2)~70-fold vs. JAK3, ~10-fold vs. Tyk2[3]No inhibition of c-Met and Chk2[3]
Upadacitinib JAK145>40-fold vs. JAK3, >100-fold vs. TYK2[3]JAK2 (109)[3]
Tyrphostin AG 490 JAK2, JAK3---

Note: IC50 values and selectivity can vary depending on the assay conditions. The data presented here is for comparative purposes.

II. Experimental Protocols for Kinase Inhibitor Profiling

Determining the cross-reactivity and selectivity of a compound like this compound requires robust experimental assays. A standard approach involves the following steps:

1. Primary Target Engagement and Potency Assessment:

  • Biochemical Assays: In vitro kinase activity assays are performed using purified recombinant kinase domains. The ability of the test compound to inhibit the phosphorylation of a substrate is measured, typically using methods like radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo). These assays determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Cell-based Assays: Cellular assays are used to confirm the on-target activity in a more physiologically relevant context. This often involves treating cells that are dependent on the target kinase for proliferation or signaling and measuring downstream effects, such as the phosphorylation of a substrate (e.g., STAT proteins for JAK inhibitors) via Western blotting or ELISA, or cell viability using assays like MTT or CellTiter-Glo.

2. Selectivity Profiling (Cross-Reactivity Screening):

  • Kinase Panel Screening: To assess selectivity, the compound is screened against a large panel of purified kinases (e.g., the KINOMEscan™ panel). These screens are typically performed at a single high concentration of the compound (e.g., 1 or 10 µM) to identify potential off-targets. The results are often reported as the percentage of inhibition at that concentration.

  • Dose-Response Analysis for Off-Targets: For any kinases that show significant inhibition in the initial screen, follow-up dose-response experiments are conducted to determine the IC50 values for these off-targets. This allows for a quantitative comparison of the compound's potency against its primary target versus other kinases.

3. In Vivo Target Validation and Off-Target Effect Assessment:

  • Pharmacodynamic (PD) Biomarker Analysis: In animal models, the effect of the compound on the target pathway is measured in relevant tissues. For a JAK inhibitor, this could involve measuring the levels of phosphorylated STAT proteins in tumors or peripheral blood mononuclear cells after drug administration.

  • Toxicology Studies: Comprehensive toxicology studies in animal models are essential to identify any potential adverse effects resulting from off-target activities.

III. Visualizing the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines.[1] Understanding this pathway is key to appreciating the mechanism of action of JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization STAT STAT Receptor->STAT pJAK p-JAK JAK->pJAK 3. Autophosphorylation pJAK->Receptor Phosphorylates Receptor pSTAT p-STAT pJAK->pSTAT 5. STAT Phosphorylation STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription Activation

Caption: The JAK-STAT signaling pathway, a target for kinase inhibitors.

IV. Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of characterizing the selectivity of a novel kinase inhibitor follows a logical progression from initial high-throughput screening to detailed in vivo analysis.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Characterization cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Validation A Compound Synthesis (e.g., this compound) B Primary Target Biochemical Assay (IC50) A->B C Primary Target Cell-based Assay (EC50) B->C D Broad Kinase Panel Screen (Single Concentration) C->D E Identify Potential Off-Targets D->E F Dose-Response Assays for Off-Targets (IC50) E->F G Animal Model Selection F->G H Pharmacodynamic (PD) Biomarker Analysis G->H I Efficacy and Toxicology Studies H->I

References

Unraveling the Structure-Activity Relationship of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and its structurally related analogs, primarily focusing on their activity as tyrosine kinase inhibitors. Due to the limited availability of direct SAR studies on this compound, this guide draws parallels from the well-characterized family of tyrphostins, particularly Tyrphostin AG 490 and other benzylidenemalononitrile derivatives. The experimental data presented herein is intended to offer insights into the key structural motifs influencing biological activity and to guide future drug discovery efforts.

Comparative Analysis of Kinase Inhibitory Activity

The benzylidenemalononitrile scaffold is a well-established pharmacophore known to exhibit inhibitory activity against various protein tyrosine kinases. The following tables summarize the inhibitory concentrations (IC50) of Tyrphostin AG 490 and other relevant analogs against key kinases implicated in cancer and inflammatory diseases. This data provides a basis for understanding how substitutions on the phenyl ring and other modifications impact potency and selectivity.

Table 1: Inhibitory Activity of Tyrphostin AG 490 against various Tyrosine Kinases

CompoundTarget KinaseIC50 (μM)
Tyrphostin AG 490JAK2~10
JAK325
EGFR0.1
ErbB2 (HER-2)13.5

Table 2: Structure-Activity Relationship of Substituted Benzylidenemalononitrile Tyrphostins against EGFR and HER-2 Kinase

CompoundR1R2EGFR IC50 (μM)HER-2 IC50 (μM)
Analog 1HH>100>100
Analog 2OHH550
Analog 3OHOH0.715
Tyrphostin AG 490 OH OH 0.1 13.5
Analog 4OCH3OH1.220
Analog 5ClH25>100

Note: The data in Table 2 is a representative compilation from various SAR studies on tyrphostins to illustrate general trends. The exact IC50 values may vary depending on the specific assay conditions.

From the data, several key SAR observations can be inferred:

  • Hydroxyl Groups are Crucial: The presence of hydroxyl groups on the phenyl ring is critical for potent kinase inhibition. Dihydroxylated analogs, such as Tyrphostin AG 490, generally exhibit the highest activity.

  • Methoxy Group Influence: The replacement of a hydroxyl group with a methoxy group, as seen in the core structure of this compound, can still retain significant activity, although it may be slightly reduced compared to the dihydroxy counterpart.

  • Phenoxy Group Contribution: The 4-phenoxyphenyl moiety present in the target compound is a larger, more lipophilic substituent. While direct comparative data is unavailable, this group is expected to influence binding affinity and selectivity, potentially by interacting with hydrophobic pockets in the kinase active site.

  • Malononitrile Moiety: The malononitrile group is a key Michael acceptor and is essential for the covalent interaction with cysteine residues in the ATP-binding site of some kinases, contributing to irreversible inhibition.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures relevant to the study of these inhibitors, the following diagrams are provided.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT->STAT 5. Dimerization Nucleus Nucleus STAT->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Activation Inhibitor 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile (Tyrphostin Analog) Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of tyrphostin analogs.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile analogs Incubation Incubate kinase with inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare kinase solution (e.g., JAK2, EGFR) Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Reaction Initiate reaction with ATP/Substrate mix Substrate_Prep->Reaction Incubation->Reaction Termination Stop reaction Reaction->Termination Detection Measure kinase activity (e.g., luminescence, fluorescence) Termination->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following provides a generalized protocol for an in vitro kinase inhibition assay, which can be adapted to evaluate the inhibitory activity of this compound and its analogs against specific tyrosine kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Test compounds (e.g., this compound analogs) dissolved in DMSO.

  • Recombinant human kinase (e.g., JAK2, EGFR).

  • Kinase-specific substrate (e.g., a synthetic peptide).

  • Adenosine triphosphate (ATP).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • 384-well assay plates.

  • Plate reader capable of detecting luminescence or fluorescence.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the recombinant kinase to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., EDTA) or the detection reagent.

    • Add the detection reagent according to the manufacturer's instructions to measure the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).

  • Data Analysis:

    • The raw data (luminescence or fluorescence intensity) is collected using a plate reader.

    • The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The structure-activity relationship of this compound and its analogs is a promising area for the development of novel kinase inhibitors. Based on the analysis of structurally related tyrphostins, the presence and positioning of hydrogen-bonding donors and acceptors on the phenyl ring, combined with the electrophilic malononitrile warhead, are key determinants of inhibitory potency. The 4-phenoxy and methoxy substituents of the title compound likely contribute to its specific binding profile. Further synthesis and biological evaluation of a focused library of analogs are necessary to fully elucidate the SAR and to optimize the potency and selectivity of this chemical scaffold for therapeutic applications.

A Comparative Guide to the Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of synthetic protocols is a cornerstone of chemical research and development. This guide provides a comparative analysis of published methods for the synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a valuable intermediate in pharmaceutical development. By presenting key quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow, this document aims to equip researchers with the necessary information to make informed decisions for their work.

Comparative Analysis of Synthesis Protocols

Two primary synthetic routes for this compound have been identified in the literature. Both methods commence with a derivative of 4-phenoxybenzoic acid and involve the formation of an intermediate which is subsequently methylated. However, they differ in the choice of base, solvent, and methylating agent, which can influence reaction yield, purity, and overall efficiency.

ParameterProtocol 1 (ChemicalBook)Protocol 2 (WO 2017/163257 A1)
Starting Material 4-phenoxybenzoyl chloride4-phenoxybenzoic acid
Reagents Malononitrile, Sodium Hydride, Dimethyl SulfateThionyl chloride, Malononitrile, Diisopropylethylamine, Trimethoxymethane
Solvent Tetrahydrofuran (THF), DioxaneToluene, Tetrahydrofuran (THF)
Base Sodium Hydride (NaH)Diisopropylethylamine (DIPEA)
Methylating Agent Dimethyl Sulfate ((CH₃)₂SO₄)Trimethoxymethane (HC(OCH₃)₃)
Reported Yield 63.8%Not explicitly reported for the final product

Experimental Protocols

Below are the detailed experimental procedures for the two synthesis methods.

Protocol 1: Synthesis via Sodium Hydride and Dimethyl Sulfate

This protocol is adapted from the procedure found on ChemicalBook.[1]

Step 1: Formation of the intermediate

  • To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile, 4.8 g (0.2 mol) of sodium hydride (80% dispersion in paraffin), and 100 mL of anhydrous tetrahydrofuran.

  • Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain the solid intermediate.

Step 2: Methylation

  • Dissolve the solid intermediate in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.

  • Add 37.8 g (0.3 mol) of dimethyl sulfate.

  • Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction completion by TLC.

  • After the reaction is complete, add 400 mL of deionized water and extract three times with methyl tert-butyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure.

  • Recrystallize the crude product from methanol to yield 17.6 g (63.8%) of white solid this compound.[1]

Protocol 2: Synthesis via Diisopropylethylamine and Trimethoxymethane

This protocol is based on the method described in patent WO 2017/163257 A1.

Step 1: Formation of 4-phenoxybenzoyl chloride

  • Convert 4-phenoxybenzoic acid to 4-phenoxybenzoyl chloride using thionyl chloride in toluene.

  • After the reaction, distill off the excess thionyl chloride and toluene under vacuum.

Step 2: Formation of the intermediate

  • Dissolve the resulting 4-phenoxybenzoyl chloride in toluene.

  • Successively add malononitrile and diisopropylethylamine at 25-30°C.

  • Stir the reaction mixture for 16 hours to form 1,1-dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene.

Step 3: Methylation

  • Isolate the intermediate from the reaction mixture.

  • Heat a solution of the intermediate in trimethoxymethane for 16 hours to yield this compound.

Experimental Workflow Diagram

The following diagram illustrates the general synthetic pathway for producing this compound, highlighting the key stages from starting materials to the final product.

Synthesis_Workflow Start 4-Phenoxybenzoic Acid or 4-Phenoxybenzoyl Chloride Intermediate Intermediate: 2-((4-phenoxyphenyl)(hydroxy)methylene)malononitrile Start->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Base Base (e.g., NaH or DIPEA) Base->Intermediate FinalProduct 2-(Methoxy(4-phenoxyphenyl) methylene)malononitrile Intermediate->FinalProduct Methylation Methylation Methylating Agent (e.g., (CH₃)₂SO₄ or HC(OCH₃)₃) Methylation->FinalProduct Purification Purification (Recrystallization) FinalProduct->Purification

References

Comparative Cytotoxicity Analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of the investigational compound 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile against established chemotherapeutic agents, Doxorubicin and Cisplatin. Due to the limited publicly available cytotoxicity data for this compound, this document serves as a framework, presenting a template for its evaluation alongside well-characterized cytotoxic drugs. The experimental protocols and data presentation formats provided herein are designed to facilitate a standardized assessment of its anti-cancer properties.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxorubicin and Cisplatin across a range of human cancer cell lines, providing a benchmark for evaluating the cytotoxic potency of new chemical entities. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundCell LineCancer TypeIC50 (µM)
This compound VariousVariousData not available
DoxorubicinA549Lung Carcinoma1.50
DoxorubicinHeLaCervical Cancer1.00
DoxorubicinLNCaPProstate Cancer0.25
DoxorubicinPC3Prostate Cancer8.00
CisplatinA2780Ovarian Cancer~1 - 10
CisplatinOv-carOvarian Cancer10 - 20
Cisplatin5637Bladder Cancer1.1 (48h), 3.95 (72h)
CisplatinHT-1376Bladder Cancer2.75 (48h), 7 (72h)

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly based on the specific experimental conditions, including incubation time and the assay used.

Experimental Protocols: In Vitro Cytotoxicity Assays

A variety of in vitro assays are utilized to determine the cytotoxicity of a compound. These assays measure different cellular parameters to assess cell health and viability. Below are detailed methodologies for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[1] These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength (typically 570 nm), is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[2][3][4]

Principle: LDH released into the cell culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which is indicative of the level of cytotoxicity.[2]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing substrate, cofactor, and dye).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[5][6][7]

Principle: Viable cells take up neutral red via active transport and accumulate it in their lysosomes. Toxic substances can impair the cell's ability to take up and retain the dye. The amount of dye retained by the cells is proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Dye Incubation: After treatment, remove the culture medium and add medium containing neutral red. Incubate for a few hours to allow for dye uptake.

  • Washing and Dye Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of viability based on the absorbance of the treated cells compared to the control cells.

Trypan Blue Exclusion Assay

This is a simple and rapid method to differentiate viable from non-viable cells.[8][9][10]

Principle: Viable cells have intact cell membranes that exclude the trypan blue dye. Non-viable cells, with compromised membranes, take up the dye and appear blue under a microscope.[8][9]

Protocol:

  • Cell Suspension: Prepare a single-cell suspension of the treated and control cells.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells using a light microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis CellCulture Cell Culture (Select appropriate cell line) CellSeeding Cell Seeding in 96-well Plate CellCulture->CellSeeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Treatment with Compound (e.g., 24, 48, 72 hours) CompoundPrep->Treatment CellSeeding->Treatment AssaySelection Select Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) Treatment->AssaySelection AssayExecution Execute Assay Protocol AssaySelection->AssayExecution DataAcquisition Data Acquisition (e.g., Absorbance Reading) AssayExecution->DataAcquisition DataAnalysis Data Analysis (Calculate % Viability, IC50) DataAcquisition->DataAnalysis

Caption: A generalized workflow for assessing the cytotoxicity of a compound in vitro.

Hypothetical Signaling Pathway in Cytotoxicity

G Hypothetical Signaling Pathway in Drug-Induced Cytotoxicity cluster_0 Extracellular cluster_1 Intracellular Signaling cluster_2 Mitochondrial Response cluster_3 Apoptosis Execution Drug Cytotoxic Drug (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation Drug->ROS PI3K_AKT PI3K/Akt Pathway Inhibition Drug->PI3K_AKT inhibits MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK MitoDamage Mitochondrial Damage MAPK->MitoDamage PI3K_AKT->MitoDamage prevents CytoC Cytochrome c Release MitoDamage->CytoC Caspase Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

References

Safety Operating Guide

Proper Disposal of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, a nitrile-containing aromatic ether, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, its residues, and contaminated materials. The primary disposal route for this hazardous chemical is through a licensed environmental waste management company. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as toxic if swallowed, causes skin irritation, and serious eye irritation, and is harmful to aquatic life.[1][2] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Chemical safety goggles or a face shield
Body Protection Laboratory coat

Engineering Controls:

All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. An emergency eyewash station and safety shower must be readily accessible.

Waste Segregation and Collection

Proper segregation of waste is the first step in a compliant disposal process.

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste:

    • Needles, syringes, or any sharp objects contaminated with the compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.

Decontamination and Spill Management

Accidental spills must be addressed immediately with the appropriate procedures and PPE.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a pH 10 buffer solution.

    • Follow with a wipe-down using a freshly prepared 10% bleach solution.

    • Finally, wipe the area with a wet cloth to remove any residual bleach.

    • All cleaning materials must be disposed of as hazardous waste.

Container Decontamination:

Empty containers that held this compound must be treated as hazardous waste. To prepare a container for disposal, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

cluster_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated PPE) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, rinsate) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_container Labeled Sharps Container sharps_waste->sharps_container waste_contractor Licensed Hazardous Waste Management Company solid_container->waste_contractor liquid_container->waste_contractor sharps_container->waste_contractor incineration High-Temperature Incineration waste_contractor->incineration Preferred Method

Caption: Disposal workflow for this compound.

Chemical Inactivation Considerations

While professional disposal is the standard, understanding the chemical reactivity of malononitrile derivatives can inform decontamination procedures. The malononitrile group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of less toxic carboxylic acids and amines.[3] However, attempting to neutralize bulk quantities of this waste in the laboratory is not recommended due to the potential for uncontrolled reactions and the generation of hazardous byproducts. The use of a pH 10 buffer followed by a 10% bleach solution is a recognized method for the surface decontamination of cyanide-containing compounds.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of hazardous waste.

References

Personal protective equipment for handling 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. Given the limited availability of specific toxicological data for this compound, a cautious approach based on established laboratory safety principles for handling novel chemical entities is mandated.

Pre-Operational Safety Checklist

Before handling this compound, ensure the following are in place:

  • Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1] A safety shower and eyewash station must be readily accessible.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. See the detailed table below for specific recommendations.

  • Emergency Plan: All personnel must be familiar with the location and use of emergency equipment, including spill kits, fire extinguishers, and first aid supplies.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, based on general guidance for handling potentially hazardous chemicals.

Body PartPPE RecommendationStandard/Specification
Respiratory Air-purifying respirator with appropriate cartridges for organic vapors and particulates.NIOSH approved or European Standard EN 149.[1]
Eyes & Face Chemical safety goggles and a face shield.OSHA compliant.[1]
Hands Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.ASTM D6978 for chemotherapy gloves is a good practice for handling potent compounds.[2]
Body Impermeable, long-sleeved laboratory coat or gown that closes in the back.[2]Chemical-resistant material.
Feet Closed-toe shoes and shoe covers if there is a risk of spills.Chemical-resistant material.

Step-by-Step Handling Protocol

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing and Aliquoting:

    • Perform all weighing and transfers of solid material within the fume hood.

    • Use non-sparking tools to prevent ignition sources.[3]

    • Handle the compound gently to avoid creating dust.[3]

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use.[3][4]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated consumables and solutions, must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not discharge into drains or the environment.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep_sds Review SDS & Safety Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh Weighing & Aliquoting prep_setup->handle_weigh handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Workspace & Equipment handle_reaction->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disp_store Store Waste in Designated Area cleanup_waste->disp_store cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_dispose Arrange for Professional Disposal disp_store->disp_dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Reactant of Route 2
Reactant of Route 2
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。